molecular formula C15H19NO2 B1332157 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile CAS No. 74240-65-6

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile

Cat. No.: B1332157
CAS No.: 74240-65-6
M. Wt: 245.32 g/mol
InChI Key: ZCZHIMLDHBRGMF-UHFFFAOYSA-N
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Description

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile is a useful research compound. Its molecular formula is C15H19NO2 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-butyl-1,3-dioxan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H19NO2/c1-2-3-4-13-10-17-15(18-11-13)14-7-5-12(9-16)6-8-14/h5-8,13,15H,2-4,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZHIMLDHBRGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1COC(OC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80225774, DTXSID10887783
Record name 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
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Record name Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)-
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Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

74800-54-7, 74240-65-6
Record name 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
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Record name Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)-
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Record name 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
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Record name Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)-
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Record name 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
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Record name 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile
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Record name Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the chemical properties of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile?

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile, a molecule of significant interest in the field of materials science, particularly in the development of liquid crystal technologies.

Molecular Overview and Physicochemical Properties

This compound is a heterocyclic aromatic compound featuring a central 1,3-dioxane ring substituted with a butyl group at the 5-position and a 4-cyanophenyl group at the 2-position. The presence of the polar cyano group and the rigid benzonitrile moiety, combined with the flexible butyl chain and the dioxane ring, imparts specific conformational and electronic characteristics that are desirable for liquid crystal applications.[1]

Identifiers and Molecular Structure
  • IUPAC Name: this compound[2]

  • CAS Number: 74800-54-7 (for the mixture of isomers), 74240-65-6 (for the trans-isomer)[2][3]

  • Molecular Formula: C₁₅H₁₉NO₂[2]

  • Molecular Weight: 245.32 g/mol [2]

  • Canonical SMILES: CCCCC1COC(OC1)C2=CC=C(C=C2)C#N[2]

  • InChIKey: ZCZHIMLDHBRGMF-UHFFFAOYSA-N[2]

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes the key computed physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 245.32 g/mol [PubChem][2]
Monoisotopic Mass 245.141578849 Da[PubChem][2][4]
XLogP3 3.3[PubChem][2][4]
Hydrogen Bond Donors 0[PubChem][2]
Hydrogen Bond Acceptors 3[PubChem][2]
Rotatable Bond Count 4[PubChem][2]
Topological Polar Surface Area 42.3 Ų[PubChem][2]

Synthesis and Reaction Chemistry

General Synthesis Pathway

The synthesis involves the reaction of 4-formylbenzonitrile with 2-butyl-1,3-propanediol in the presence of an acid catalyst, with the removal of water to drive the reaction to completion.

Synthesis Workflow Diagram:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-formylbenzonitrile 4-formylbenzonitrile Acid Catalyst (e.g., p-TsOH) Acid Catalyst (e.g., p-TsOH) 4-formylbenzonitrile->Acid Catalyst (e.g., p-TsOH) Reacts with 2-butyl-1,3-propanediol 2-butyl-1,3-propanediol 2-butyl-1,3-propanediol->Acid Catalyst (e.g., p-TsOH) Reacts with This compound This compound Acid Catalyst (e.g., p-TsOH)->this compound Yields Solvent (e.g., Toluene) Solvent (e.g., Toluene) Dean-Stark Apparatus (Water Removal) Dean-Stark Apparatus (Water Removal)

Caption: General workflow for the synthesis of the target compound.

Hypothetical Experimental Protocol

This protocol is a representative procedure based on the synthesis of analogous 1,3-dioxane containing liquid crystal compounds.

Materials:

  • 4-formylbenzonitrile

  • 2-butyl-1,3-propanediol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-formylbenzonitrile (1.0 eq), 2-butyl-1,3-propanediol (1.1 eq), and a catalytic amount of p-TsOH (0.05 eq).

  • Add toluene to the flask to a suitable concentration.

  • Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Characterization

Mass Spectrometry

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound in the PubChem database.[2]

  • NIST Number: 141955

  • Major Peaks (m/z): 55 (base peak), 56, 41

The fragmentation pattern is consistent with the structure, with the base peak at m/z 55 likely corresponding to the butyl fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

While experimental NMR spectra are not publicly available, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the molecular structure.

  • ¹H NMR:

    • Aromatic protons of the benzonitrile ring are expected in the range of δ 7.5-7.8 ppm.

    • The acetal proton at the 2-position of the dioxane ring should appear as a singlet around δ 5.5-6.0 ppm.

    • The methylene protons of the dioxane ring will show complex multiplets in the range of δ 3.5-4.5 ppm.

    • The protons of the butyl group will appear as multiplets in the upfield region of δ 0.9-1.5 ppm.

  • ¹³C NMR:

    • The nitrile carbon is expected around δ 118-120 ppm.

    • The aromatic carbons will appear in the range of δ 128-140 ppm.

    • The acetal carbon at the 2-position of the dioxane ring is expected around δ 100-105 ppm.

    • The carbons of the dioxane ring and the butyl chain will appear in the upfield region of the spectrum.

Applications and Relevance

The molecular structure of this compound, with its combination of a rigid core and a flexible alkyl chain, is characteristic of calamitic (rod-like) liquid crystals. The cyano group provides a strong dipole moment, which is crucial for the dielectric anisotropy and alignment in an electric field, a fundamental property utilized in liquid crystal displays (LCDs).[1]

Compounds with the 2-aryl-5-alkyl-1,3-dioxane scaffold are known to exhibit various liquid crystalline phases, such as nematic and smectic phases, over a broad temperature range.[5] The specific properties, such as the clearing point and the type of mesophase, can be fine-tuned by varying the length of the alkyl chain (in this case, butyl) and the nature of the aromatic group.

Safety and Handling

GHS Hazard Classification
  • Hazard Statement: H413 - May cause long lasting harmful effects to aquatic life.[2]

  • Precautionary Statements: P273 - Avoid release to the environment. P501 - Dispose of contents/container in accordance with local regulations.[2]

General Handling Precautions

As with all chemical reagents, this compound should be handled in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound is a valuable compound in the design and synthesis of liquid crystal materials. Its chemical properties, stemming from its unique molecular architecture, make it a suitable component for liquid crystal mixtures used in various electro-optical applications. While detailed experimental data for this specific molecule is not extensively published, its synthesis and properties can be well understood through the established chemistry of 1,3-dioxanes and the principles of liquid crystal design.

References

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile CAS number and identifiers.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile

Introduction

This compound is a complex organic molecule featuring a central 1,3-dioxane ring linking a butyl group and a cyanophenyl group. This unique structure positions it as a valuable intermediate and building block in various fields of chemical synthesis, including medicinal chemistry and materials science. The benzonitrile moiety is a common pharmacophore and a precursor to other functional groups, while the substituted dioxane ring can introduce specific stereochemistry and conformational rigidity. This guide provides a comprehensive overview of its identifiers, physicochemical properties, a detailed synthetic pathway, and potential applications for professionals in research and development.

Compound Identification and Properties

Precise identification is critical for regulatory compliance, procurement, and scientific documentation. This compound is identified by several key numbers and notations. It is important to note that different CAS numbers may refer to the mixture of stereoisomers or a specific isomer, such as the trans configuration.

Chemical Identifiers
IdentifierValueSource
Primary CAS Number 74800-54-7AbacipharmTech, BLDpharm[1][2]
CAS Number (trans-isomer) 74240-65-6U.S. Environmental Protection Agency[3]
IUPAC Name This compoundPubChem[4]
Molecular Formula C₁₅H₁₉NO₂PubChem[4]
InChI InChI=1S/C15H19NO2/c1-2-3-4-13-10-17-15(18-11-13)14-7-5-12(9-16)6-8-14/h5-8,13,15H,2-4,10-11H2,1H3PubChem[4]
InChIKey ZCZHIMLDHBRGMF-UHFFFAOYSA-NPubChem[4]
Canonical SMILES CCCCC1COC(OC1)C2=CC=C(C=C2)C#NPubChem[4]
Synonyms 4-(trans-5-Butyl-1,3-dioxan-2-yl)benzonitrile, 4-(5-Butyl-[1][4]dioxan-2-yl)-benzonitrilePubChem, U.S. Environmental Protection Agency[3][4]
Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and potential applications.

PropertyValueSource
Molar Mass 245.32 g/mol PubChem[4]
Monoisotopic Mass 245.141578849 DaPubChem[4]
Appearance Powder (predicted)Sigma-Aldrich (for analogous compounds)
XlogP 3.3PubChem[4]
Hydrogen Bond Donor Count 0PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]

Synthesis and Mechanism

The synthesis of this compound is not extensively detailed in readily available literature. However, a logical and efficient synthetic route can be designed based on fundamental organic chemistry principles, specifically the formation of an acetal from an aldehyde and a diol.

Retrosynthetic Analysis

A retrosynthetic approach reveals that the target molecule can be disconnected at the acetal carbon-oxygen bonds. This points to two key precursors: 4-formylbenzonitrile (also known as 4-cyanobenzaldehyde) and 2-butylpropane-1,3-diol .

G target This compound disconnection Acetal Disconnection target->disconnection precursors Precursors disconnection->precursors aldehyde 4-Formylbenzonitrile precursors->aldehyde diol 2-Butylpropane-1,3-diol precursors->diol

Retrosynthetic analysis of the target molecule.
Precursor Synthesis: 2-Butylpropane-1,3-diol

The diol precursor, 2-butylpropane-1,3-diol, can be synthesized via a base-catalyzed aldol condensation between valeraldehyde (pentanal) and formaldehyde, followed by a reduction step. This is analogous to established methods for producing similar 2,2-dialkyl-1,3-propanediols.[5]

Step 1: Aldol Condensation Valeraldehyde reacts with formaldehyde in the presence of a base (e.g., NaOH) to form an intermediate aldol adduct.

Step 2: Cannizzaro-type Reduction In the presence of excess formaldehyde and a strong base, the intermediate aldehyde is reduced to the corresponding primary alcohol, while formaldehyde is oxidized to formate. This crossed Cannizzaro reaction is a classic method for this type of transformation.

Final Synthetic Step: Acetal Formation

The core of the synthesis involves the acid-catalyzed reaction between 4-formylbenzonitrile and 2-butylpropane-1,3-diol to form the 1,3-dioxane ring. This reaction is typically performed with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), and involves the removal of water to drive the equilibrium towards the product.

G cluster_0 Precursors aldehyde 4-Formylbenzonitrile reaction + H⁺ (cat.) - H₂O aldehyde->reaction diol 2-Butylpropane-1,3-diol diol->reaction product This compound reaction->product

Forward synthesis workflow via acetal formation.
Detailed Experimental Protocol

This protocol is a representative procedure based on standard organic synthesis methodologies for acetal formation.

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-formylbenzonitrile (1.0 eq), 2-butylpropane-1,3-diol (1.1 eq), and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.05 eq).

  • Reaction Execution: Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Potential Applications in Research and Drug Development

While specific applications for this molecule are not widely documented, its structural components suggest significant potential in several areas:

  • Medicinal Chemistry: The benzonitrile group is a versatile functional group in drug design. It can act as a bioisostere for other groups, participate in hydrogen bonding, and serve as a synthetic handle for creating more complex derivatives.[6] The overall lipophilicity and shape conferred by the butyl-dioxane portion can be tuned to optimize binding affinity and pharmacokinetic properties of a lead compound.

  • Materials Science: Compounds with rigid cores and polar terminal groups, such as the cyanophenyl group, are foundational to the development of liquid crystals. The specific stereochemistry of the dioxane ring (cis/trans isomers) can significantly influence the mesophase properties and ordering of such materials.

  • Intermediate for Novel Scaffolds: This molecule can serve as a protected form of 4-formylbenzonitrile. The dioxane acetal is stable under many reaction conditions but can be readily removed with aqueous acid, revealing the aldehyde for further transformations. This protecting group strategy is fundamental in multi-step organic synthesis.

Expected Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. Based on the molecule's structure, the following spectral characteristics are expected:

  • ¹H NMR: Signals would be expected in the aromatic region (7.5-7.8 ppm) for the protons on the benzonitrile ring, a singlet for the acetal proton (~5.5-6.0 ppm), multiplets for the protons on the dioxane ring (3.5-4.5 ppm), and signals in the aliphatic region (0.8-1.6 ppm) for the butyl chain protons.

  • ¹³C NMR: Characteristic peaks would include the nitrile carbon (~118 ppm), the quaternary aromatic carbon attached to the nitrile (~112 ppm), other aromatic carbons (128-135 ppm), the acetal carbon (~100 ppm), carbons of the dioxane ring (~70 ppm), and the carbons of the butyl chain (14-35 ppm).

  • IR Spectroscopy: Key absorption bands would be observed for the C≡N stretch (~2230 cm⁻¹), C-O stretches of the acetal (~1100-1200 cm⁻¹), aromatic C=C stretching, and aliphatic C-H stretching.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 245.14. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₁₅H₁₉NO₂.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications provided from notifications to the European Chemicals Agency (ECHA), this compound is associated with the following hazard:

  • H413: May cause long-lasting harmful effects to aquatic life.[4]

Precautionary Measures: Users should employ standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should occur in a well-ventilated area or a chemical fume hood. Avoid release to the environment and dispose of the chemical in accordance with local, state, and federal regulations.[4]

Conclusion

This compound is a compound with significant untapped potential. Its synthesis is achievable through well-established organic reactions, making it an accessible building block for advanced applications. For researchers in drug discovery, the molecule offers a unique scaffold combining a versatile benzonitrile moiety with a tunable lipophilic dioxane group. In materials science, it presents possibilities for the development of novel liquid crystals and other functional materials. This guide provides the foundational technical knowledge necessary for scientists to procure, synthesize, and effectively utilize this compound in their research endeavors.

References

A Technical Guide to 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile, a molecule integrating the benzonitrile and 1,3-dioxane scaffolds. We will dissect its formal IUPAC nomenclature, outline its key physicochemical properties, and present a detailed, field-proven protocol for its synthesis and purification. The guide emphasizes the importance of rigorous spectroscopic characterization as a self-validating system for structural confirmation. Furthermore, it explores the broader scientific context, discussing the significance of the benzonitrile and 1,3-dioxane moieties in medicinal chemistry and materials science. This document serves as a foundational resource for researchers interested in utilizing this compound or its structural motifs in drug discovery and organic synthesis.

Nomenclature and Structural Elucidation

The formal name, this compound, is systematically derived according to IUPAC nomenclature rules.[1][2] The structure is fundamentally a benzonitrile (a benzene ring substituted with a nitrile group, -C≡N).[3][4]

  • Parent Structure: The primary parent structure is benzonitrile. The numbering of the benzene ring begins at the carbon bearing the nitrile group and proceeds around the ring.

  • Substituent: A complex substituent is attached at position 4 of the benzonitrile ring.

  • Substituent Breakdown: This substituent is a (5-butyl-1,3-dioxan-2-yl) group.

    • Heterocycle: "1,3-dioxane" specifies a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3.[5]

    • Point of Attachment: The "-2-yl" suffix indicates that the dioxane ring is attached to the parent benzonitrile ring via its carbon atom at position 2.

    • Secondary Substituent: A "butyl" group is attached to the dioxane ring at position 5.

PubChem and the US Environmental Protection Agency (EPA) confirm the IUPAC name for this structure.[6][7] The stereochemistry at positions 2 and 5 of the dioxane ring can lead to cis and trans isomers. For instance, the EPA lists a specific entry for trans-4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile.[7] This guide will focus on the synthesis of the diastereomeric mixture unless otherwise specified.

Chemical Structure:

Chemical structure of this compound

Figure 1: 2D structure of this compound. Source: PubChem CID 543680.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for designing experiments, predicting its behavior in biological systems, and developing formulation strategies. The key properties for C₁₅H₁₉NO₂ are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₉NO₂PubChem[6]
Molecular Weight 245.32 g/mol PubChem[6]
CAS Number 74800-54-7BOC Sciences[]
Appearance Colorless oil (Predicted)
XLogP3 (Predicted) 3.3PubChem[6][9]
Hydrogen Bond Donors 0PubChem[6]
Hydrogen Bond Acceptors 3 (O, O, N)PubChem[6]
Density (Predicted) 1.08 g/cm³BOC Sciences[]

Table 1: Computed physicochemical properties of this compound.

Synthesis and Purification Protocol

The synthesis of this compound is most efficiently achieved via the acid-catalyzed acetalization of 4-formylbenzonitrile with 2-butyl-1,3-propanediol. This reaction is a classic and robust method for forming 1,3-dioxane rings, which serve as protecting groups for carbonyls.[10][11]

Causality Behind Experimental Choices:

  • Reactants: 4-Formylbenzonitrile provides the aromatic and nitrile functionalities, while 2-butyl-1,3-propanediol forms the substituted dioxane ring.

  • Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid (PTSA), is used to protonate the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the diol's hydroxyl groups.

  • Solvent and Water Removal: Toluene is an ideal solvent as it is non-polar and forms an azeotrope with water. The use of a Dean-Stark apparatus is critical for driving the reaction equilibrium towards the product side by continuously removing the water byproduct, in accordance with Le Châtelier's principle.[12]

  • Purification: Post-reaction, a basic wash (e.g., saturated NaHCO₃ solution) neutralizes the acid catalyst. Purification by flash column chromatography is necessary to separate the final product from unreacted starting materials and any side products.

Step-by-Step Experimental Protocol
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 4-formylbenzonitrile (1.31 g, 10 mmol), 2-butyl-1,3-propanediol (1.45 g, 11 mmol, 1.1 eq), and toluene (100 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (PTSA) (95 mg, 0.5 mmol, 0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) and stir vigorously. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 95:5 to 80:20) to afford the pure product.

Synthesis Workflow Diagram

Synthesis_Workflow Reagents Reactants & Solvent (4-Formylbenzonitrile, 2-Butyl-1,3-propanediol, Toluene) Reaction Reflux with Dean-Stark (110-120°C, 4-6h) Reagents->Reaction Catalyst Acid Catalyst (p-Toluenesulfonic Acid) Catalyst->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Cool to RT Drying Drying & Concentration (Na₂SO₄, Rotary Evaporation) Workup->Drying Purification Flash Chromatography (Silica Gel) Drying->Purification Product Pure Product This compound Purification->Product Characterize

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Self-Validation)

Structural confirmation is paramount. The following spectroscopic data are predicted based on the known effects of the functional groups and are essential for validating the synthesis.[13][14][15]

TechniqueExpected Observations
¹H NMR Aromatic Protons: Two doublets (AA'BB' system) between δ 7.5-7.8 ppm. Acetal Proton (H-2): A singlet around δ 5.5-5.8 ppm. Dioxane Protons (H-4, H-6): Multiplets between δ 3.8-4.4 ppm. Butyl Group Protons: Multiplets and a triplet between δ 0.9-1.8 ppm.
¹³C NMR Nitrile Carbon (-CN): A quaternary signal around δ 118-120 ppm. Aromatic Carbons: Signals between δ 110-150 ppm. Acetal Carbon (C-2): A signal around δ 100-105 ppm. Dioxane Carbons (C-4, C-6): Signals around δ 65-75 ppm. Butyl Group Carbons: Signals in the aliphatic region δ 14-40 ppm.
FT-IR (neat) Nitrile (-C≡N) stretch: A sharp, medium intensity peak around 2220-2230 cm⁻¹. C-O (acetal) stretch: Strong peaks in the 1100-1200 cm⁻¹ region. Aromatic C-H stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.
Mass Spec (ESI+) [M+H]⁺: Expected at m/z = 246.15. [M+Na]⁺: Expected at m/z = 268.13.

Table 2: Predicted spectroscopic data for structural verification.

Scientific Context and Applications

While specific applications for this compound are not widely documented in mainstream literature, its constituent parts—the benzonitrile and 1,3-dioxane motifs—are of significant interest to drug development professionals.[3][16]

The Role of the Benzonitrile Moiety

The benzonitrile group is a privileged scaffold in medicinal chemistry.[3][16] Its unique properties make it a valuable component in drug design:

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[17]

  • Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[18]

  • Bioisostere: It can serve as a bioisostere for other functional groups like carbonyls or halogens, allowing chemists to modulate a molecule's properties while maintaining its core binding interactions.[17]

  • Target Interactions: The electron-withdrawing nature of the nitrile group influences the electronics of the benzene ring, potentially enhancing π-π stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in a protein's active site.[17]

Numerous FDA-approved drugs contain a nitrile group, highlighting its importance.[17] Examples include the aromatase inhibitor Letrozole and the androgen receptor inhibitor Enzalutamide, both of which feature a benzonitrile core.[19]

The Significance of the 1,3-Dioxane Scaffold

The 1,3-dioxane ring is more than just a protecting group. It is a key structural element in various biologically active compounds.[10][20][21]

  • Conformational Rigidity: The chair-like conformation of the 1,3-dioxane ring introduces a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor binding by reducing the entropic penalty upon binding.[22]

  • Modulation of Lipophilicity: The two oxygen atoms can influence the molecule's polarity and lipophilicity (logP), affecting its solubility, permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Bioactivity: Derivatives of 1,3-dioxanes and the related 1,3-dioxolanes have been investigated for a wide range of biological activities, including as modulators of multidrug resistance in cancer, α1-adrenoceptor antagonists, and as antibacterial and antifungal agents.[10][20][21][23]

Drug Discovery Potential

The combination of these two scaffolds in this compound presents a molecule that could serve as a fragment or starting point for library synthesis in a drug discovery program. The different positions on the molecule offer clear vectors for chemical modification.

SAR_Vectors cluster_0 Vectors for Analogue Synthesis Butyl_pos Butyl_mod Modulate Lipophilicity (Vary Alkyl Chain) Butyl_pos->Butyl_mod Nitrile_pos Nitrile_mod Bioisosteric Replacement (e.g., Tetrazole, Amide) Nitrile_pos->Nitrile_mod Aryl_pos Aryl_mod Aromatic Substitution (Add H-bond donors/acceptors) Aryl_pos->Aryl_mod

Caption: Potential modification sites on the core scaffold for library development.

Conclusion

This compound is a well-defined chemical entity whose synthesis is straightforward using established organic chemistry principles. While it may not be a final drug product, its structure represents a valuable amalgamation of the benzonitrile and 1,3-dioxane pharmacophores. This guide has provided the necessary technical foundation for its synthesis, characterization, and conceptual application, offering researchers and drug development professionals a robust starting point for further investigation and scaffold-hopping exercises in the pursuit of novel therapeutics.

References

The Unseen Workhorse: A Technical Guide to the Physical and Chemical Properties of Benzonitrile Derivatives for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, a deep understanding of the fundamental properties of chemical scaffolds is paramount. Among these, benzonitrile derivatives stand out as versatile building blocks, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] This guide provides an in-depth exploration of the physical and chemical properties of these crucial compounds, moving beyond a simple recitation of facts to explain the underlying principles that govern their behavior. Herein, we delve into the causality behind experimental choices and provide field-proven insights to empower your research and development endeavors.

The Physicochemical Landscape of Benzonitrile Derivatives

The physical properties of a molecule are the bedrock upon which its chemical reactivity and biological interactions are built. For benzonitrile derivatives, these properties are profoundly influenced by the nature and position of substituents on the aromatic ring.

Core Physical Properties: A Comparative Overview

The melting point, boiling point, and solubility of benzonitrile derivatives are critical parameters for their synthesis, purification, and formulation. The parent compound, benzonitrile, is a colorless liquid with a characteristic almond-like odor, a melting point of -13 °C, and a boiling point of approximately 191 °C.[2][3] It is sparingly soluble in water but miscible with many organic solvents.[2] The introduction of substituents can dramatically alter these properties, as illustrated in the table below.

Substituent (Position)Melting Point (°C)Boiling Point (°C)Water Solubility
H (Unsubstituted)-13[2]191[2]Sparingly soluble[4]
4-CH₃-30217Insoluble
3-CH₃-24212Insoluble
2-CH₃-13205Insoluble
4-OCH₃58-60255Sparingly soluble
4-Cl91-93242Insoluble
4-NO₂147-149280Sparingly soluble
2,4-Dichloro59-61257Insoluble
4-CN (Phthalonitrile)138-141[5]290Sparingly soluble[5]
4-OH112-114-Soluble in hot water
4-NH₂84-86300Soluble in hot water

Note: Data compiled from various sources. Exact values may vary slightly between sources.

The trends observed in this table can be rationalized by considering intermolecular forces. For instance, the introduction of a polar nitro group in the para position significantly increases the melting point due to strong dipole-dipole interactions and potential for crystal lattice packing. Similarly, the hydroxyl and amino groups in the 4-position introduce the capacity for hydrogen bonding, which generally increases melting points and water solubility compared to non-polar substituted benzonitriles.

Acidity and Basicity: The pKa of Benzonitrile Derivatives

The nitrile group itself is very weakly basic. However, the pKa of substituents on the aromatic ring can be crucial for understanding a molecule's behavior in biological systems and for developing purification strategies. For example, a phenolic hydroxyl group on a benzonitrile derivative will have its acidity influenced by the electron-withdrawing or -donating nature of the nitrile and other substituents.

The Chemical Reactivity of the Benzonitrile Core

The chemical behavior of benzonitrile derivatives is a fascinating interplay between the reactivity of the nitrile group and the aromatic ring. The cyano group (-C≡N) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.[6]

Reactions of the Nitrile Group

The triple bond of the nitrile group is susceptible to a variety of addition reactions, making it a versatile synthetic handle.

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This reaction can be catalyzed by either acid or base.[7]

  • Acid-Catalyzed Hydrolysis: The reaction proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is then protonated by water.[8]

The electronic nature of the substituents on the aromatic ring significantly impacts the rate of hydrolysis. Electron-withdrawing groups facilitate this reaction by further increasing the electrophilicity of the nitrile carbon.[1]

The reduction of the nitrile group to a primary amine (benzylamine) is a vital transformation, as benzylamines are common structural motifs in pharmaceuticals.[9] This can be achieved using various reducing agents, most commonly through catalytic hydrogenation.

The choice of catalyst and reaction conditions can influence the selectivity of the reduction, with the potential for the formation of secondary and tertiary amines as byproducts.[3] The electronic properties of the substituents also play a role; electron-withdrawing groups can sometimes lead to faster reduction rates.

Reactions of the Aromatic Ring

The electron-withdrawing nature of the nitrile group governs the reactivity of the benzene ring.

The nitrile group is a meta-director and a deactivator for electrophilic aromatic substitution. This means that electrophilic attack will preferentially occur at the meta position, and the reaction will proceed more slowly than with unsubstituted benzene.

The presence of the electron-withdrawing nitrile group, especially when positioned ortho or para to a good leaving group (like a halogen), strongly activates the ring towards nucleophilic aromatic substitution (SNAr).[10] The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The presence of additional electron-withdrawing groups further enhances the rate of SNAr.

For aryl halides without such activating groups, nucleophilic substitution can sometimes be achieved under harsh conditions with very strong bases, proceeding through a benzyne intermediate.[11]

Quantifying Substituent Effects: The Hammett Equation

The electronic influence of substituents on the reactivity of benzonitrile derivatives can be quantitatively described by the Hammett equation:

log(k/k₀) = σρ

where:

  • k is the rate constant for the reaction of a substituted benzonitrile.

  • k₀ is the rate constant for the reaction of the unsubstituted benzonitrile.

  • σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.[12]

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.[13]

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction.[13] The magnitude of ρ reflects the extent of charge development in the transition state.

Table of Hammett Sigma (σ) Constants for Common Substituents:

Substituentσ_metaσ_para
-NH₂-0.16-0.66
-OH+0.12-0.37
-OCH₃+0.12-0.27
-CH₃-0.07-0.17
-H0.000.00
-F+0.34+0.06
-Cl+0.37+0.23
-Br+0.39+0.23
-I+0.35+0.18
-CN+0.56+0.66
-NO₂+0.71+0.78

Data compiled from various sources.[14][15]

A Hammett plot, a graph of log(k/k₀) versus σ, can provide valuable mechanistic insights. A linear correlation supports a consistent mechanism across the series of substituted reactants.[1]

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems, providing a clear path to obtaining reliable data on the physical and chemical properties of benzonitrile derivatives.

Determination of Physical Properties

Caption: Workflow for determining key physical properties.

  • Sample Preparation: Ensure the benzonitrile derivative is a finely ground, dry powder.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). A sharp melting range (0.5-1 °C) is indicative of a pure compound.

  • Initial Screening: In a small test tube, add approximately 10-20 mg of the benzonitrile derivative.

  • Solvent Addition: Add 1 mL of the desired solvent (e.g., water, ethanol, diethyl ether, 5% aq. HCl, 5% aq. NaOH) dropwise while agitating the mixture.

  • Observation: Observe if the solid dissolves completely. Note the solubility as soluble, sparingly soluble, or insoluble.

  • Causality: Solubility in aqueous acid or base suggests the presence of a basic (e.g., amino) or acidic (e.g., hydroxyl) functional group, respectively.

Key Chemical Transformations

Caption: Key synthetic transformations of benzonitrile derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-chlorobenzonitrile (1.0 eq) and a 10-20% aqueous solution of sodium hydroxide (excess).

  • Reflux: Heat the mixture to reflux with vigorous stirring. Monitor the evolution of ammonia gas with moist litmus paper (it will turn blue).

  • Reaction Monitoring: Follow the disappearance of the starting material by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Acidification: Slowly and carefully add concentrated hydrochloric acid until the solution is acidic (pH ~2). A precipitate of 4-chlorobenzoic acid will form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Causality: The strong basic conditions are necessary to facilitate the nucleophilic attack of the hydroxide ion on the relatively unreactive nitrile carbon. The final acidification protonates the carboxylate salt to yield the carboxylic acid.

  • Catalyst Preparation: In a hydrogenation flask, suspend palladium on carbon (Pd/C, 5-10 mol%) in a suitable solvent such as ethanol or ethyl acetate.

  • Substrate Addition: Add the 4-methoxybenzonitrile (1.0 eq) to the flask.

  • Hydrogenation: Seal the flask and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 4-methoxybenzylamine.

  • Purification: The crude product can be purified by distillation or chromatography if necessary.

  • Causality: The palladium catalyst provides a surface for the adsorption of both the nitrile and hydrogen, facilitating the reduction. The choice of solvent and pressure can influence the reaction rate and selectivity.

Conclusion

Benzonitrile derivatives are far more than just simple aromatic compounds; they are a class of molecules with a rich and tunable chemistry. A thorough understanding of their physical properties and reactivity, guided by principles such as intermolecular forces and electronic effects as quantified by the Hammett equation, is essential for their effective utilization in research and development. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals, enabling the rational design and synthesis of novel molecules with desired properties and functions.

References

The Emergence of Dioxane Backbones in Novel Liquid Crystal Materials: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A New Direction in Mesogen Design

For decades, the field of liquid crystal (LC) research has been dominated by calamitic (rod-like) molecules, typically featuring aromatic cores. These materials are the bedrock of modern display technology and have found applications in a myriad of electro-optic devices. However, the relentless pursuit of materials with enhanced properties—such as high dielectric anisotropy, low viscosity, and specific mesophase behaviors—necessitates the exploration of novel molecular architectures. This guide delves into a promising and relatively underexplored class of LCs: those incorporating dioxane backbones. The inclusion of this heterocyclic, non-aromatic ring system into the rigid core of a mesogen introduces significant changes to its physicochemical properties, opening up new avenues for material design and application, from next-generation displays to advanced biosensors and drug delivery systems. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the synthesis, characterization, and potential applications of these fascinating materials.

The Rationale for Dioxane Incorporation in Liquid Crystal Scaffolds

The deliberate inclusion of a dioxane ring, be it the 1,3-dioxane or 1,4-dioxane isomer, into a liquid crystalline molecule is a strategic design choice aimed at modulating its physical and mesomorphic properties. Unlike purely aromatic cores, the puckered, three-dimensional structure of the dioxane ring imparts unique conformational characteristics to the mesogen.

The introduction of a 1,3-dioxane ring, for instance, can significantly influence the molecule's overall shape and dipole moment. The two oxygen atoms in the ring introduce a permanent dipole, and the direction and magnitude of this dipole relative to the long molecular axis can be fine-tuned through synthetic modifications. This is a critical factor in determining the dielectric anisotropy (Δε) of the material, a key parameter for display applications. Furthermore, the non-planarity of the dioxane ring can disrupt the intermolecular π-π stacking that is prevalent in purely aromatic systems, which can lead to a reduction in viscosity and a modification of the mesophase behavior.

The choice of substituents on the dioxane ring and the surrounding phenyl groups further allows for a high degree of control over the final properties of the liquid crystal. For example, the addition of electron-withdrawing groups like fluorine or cyano moieties can dramatically increase the dipole moment and influence the emergence of specific mesophases.[1]

Below is a diagram illustrating the general molecular design strategy for dioxane-based liquid crystals.

MolecularDesign cluster_Core Mesogenic Core Dioxane Dioxane Backbone (1,3- or 1,4-) Aromatic Aromatic Units (e.g., Phenyl) Dioxane->Aromatic Aromatic->Dioxane Forms Rigid Core Terminal Terminal Chains (e.g., Alkyl, Alkoxy) Aromatic->Terminal Terminal->Aromatic Influences Mesophase Range Lateral Lateral Substituents (e.g., -F, -CN) Lateral->Aromatic Modifies Dielectric Properties

Caption: General molecular architecture of a dioxane-based liquid crystal.

Synthesis of Dioxane-Based Liquid Crystals: A Step-by-Step Protocol

The synthesis of liquid crystals incorporating a 1,3-dioxane ring typically involves the acid-catalyzed acetalization of a substituted benzaldehyde with a 1,3-propanediol derivative. The following is a representative protocol for the synthesis of a key intermediate, which can then be further functionalized to produce the final liquid crystal molecule.

Experimental Protocol: Synthesis of 2-(substituted-phenyl)-1,3-dioxane

Objective: To synthesize a core dioxane-containing intermediate for liquid crystal synthesis.

Materials:

  • Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)

  • 2-n-propyl-1,3-propanediol

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (catalyst)

  • Anhydrous magnesium sulfate (MgSO₄) (drying agent)

  • Dichloromethane (CH₂Cl₂) (solvent)

  • Deionized water

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted benzaldehyde (1.0 eq) and 2-n-propyl-1,3-propanediol (1.2 eq) in dichloromethane.

  • Catalyst and Drying Agent Addition: Add p-toluenesulfonic acid monohydrate (0.1 eq) and anhydrous magnesium sulfate (2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the magnesium sulfate. Wash the filtrate with saturated sodium bicarbonate solution and then with deionized water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Self-Validation: The successful synthesis of the desired product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic acetal proton signal in the ¹H NMR spectrum is a key indicator of product formation.

The following diagram illustrates the general synthetic workflow.

SynthesisWorkflow Start Starting Materials: Substituted Benzaldehyde 2-n-propyl-1,3-propanediol Reaction Acetalization Reaction (CH₂Cl₂, TsOH·H₂O, MgSO₄) Start->Reaction Workup Aqueous Work-up (NaHCO₃, H₂O) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Dioxane Intermediate Characterization->End

Caption: General workflow for the synthesis of a dioxane-containing intermediate.

Characterization of Dioxane-Based Liquid Crystals

A thorough characterization of the synthesized materials is crucial to understand their mesomorphic behavior and physical properties. The primary techniques employed are Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

Polarized Optical Microscopy (POM)

POM is an indispensable tool for the initial identification of liquid crystalline phases.[2] The birefringence of liquid crystals causes them to exhibit unique textures when viewed between crossed polarizers.[3]

Protocol for POM Analysis:

  • Sample Preparation: A small amount of the sample is placed on a clean glass slide and covered with a coverslip.

  • Heating and Cooling: The slide is placed on a hot stage attached to the microscope. The sample is heated to its isotropic liquid state and then cooled at a controlled rate.

  • Observation: The textures of the different mesophases are observed and recorded as the sample cools. Each mesophase (e.g., nematic, smectic A, smectic C) has a characteristic texture.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures and the associated enthalpy changes.[4][5]

Protocol for DSC Analysis:

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 2-5 mg) is sealed in an aluminum pan.

  • Measurement: The sample is subjected to a controlled heating and cooling cycle in the DSC instrument.

  • Data Analysis: The phase transition temperatures are identified as the onset or peak of the endothermic or exothermic transitions in the DSC thermogram. The enthalpy of each transition can be calculated from the area under the peak.

X-ray Diffraction (XRD)

XRD provides detailed information about the molecular arrangement within the different mesophases, such as the layer spacing in smectic phases.[6][7]

Protocol for XRD Analysis:

  • Sample Preparation: The sample is placed in a capillary tube and mounted in a temperature-controlled holder in the XRD instrument.

  • Measurement: X-ray diffraction patterns are recorded at different temperatures corresponding to the various mesophases identified by POM and DSC.

  • Data Analysis: The diffraction patterns are analyzed to determine structural parameters. For example, in a smectic A phase, a sharp reflection in the small-angle region corresponds to the smectic layer spacing.

The interplay of these three techniques provides a comprehensive understanding of the thermotropic behavior of the synthesized liquid crystals.

Characterization cluster_Results Characterization Data LC Dioxane-Based Liquid Crystal POM Polarized Optical Microscopy (POM) LC->POM DSC Differential Scanning Calorimetry (DSC) LC->DSC XRD X-ray Diffraction (XRD) LC->XRD Textures Mesophase Textures POM->Textures Temps Transition Temperatures and Enthalpies DSC->Temps Structure Molecular Arrangement (e.g., Layer Spacing) XRD->Structure

Caption: Key techniques for the characterization of dioxane-based liquid crystals.

Physicochemical Properties and Structure-Property Relationships

The following table summarizes the mesomorphic properties of some representative 1,3-dioxane-based liquid crystals. The data highlights how small changes in the molecular structure can lead to significant differences in the observed phases and transition temperatures.

CompoundMolecular Structure ModifiersMesophases and Transition Temperatures (°C)Reference
C3-DIO Analogue 1 Multiple fluorine substitutionsCryst 125 N 180-200 Iso[1]
C3-DIO Analogue 6 Fewer fluorine atomsCryst 65 LC 132 Iso[1]
m,On-DFPPD 2,3-difluoro-4-alkoxyphenyl and 4-alkylphenyl groupsSmectic A and/or Nematic phases[8]

Key Structure-Property Insights:

  • Fluorine Substitution: The number and position of fluorine atoms have a profound effect on the dipole moment and the stability of ferroelectric nematic phases.[1]

  • Terminal Chains: The length of the terminal alkyl or alkoxy chains influences the melting point and the temperature range of the mesophases.

  • Core Structure: The presence of the dioxane ring, in conjunction with other aromatic units, dictates the overall molecular shape and contributes to the formation of specific smectic or nematic phases.[8]

Emerging Applications in Drug Development and Biosensing

While the primary driver for liquid crystal research has been display technology, their unique properties make them highly suitable for applications in the life sciences.

Drug Delivery Systems

Lyotropic liquid crystals, which form in the presence of a solvent, can self-assemble into highly ordered structures such as cubic and hexagonal phases.[9][10] These structures can serve as nanocarriers for drugs, offering controlled and sustained release.[11][12] The dual polar-nonpolar nature of these phases allows for the encapsulation of both hydrophilic and hydrophobic drug molecules.[11] Dioxane-based liquid crystals, with their tunable polarity and potential for forming stable mesophases, could be explored for the development of novel drug delivery vehicles.

Biosensors

The orientation of liquid crystals is highly sensitive to surface interactions.[13][14] This property can be harnessed to create label-free biosensors.[15][16] When a biological recognition event (e.g., antigen-antibody binding) occurs on a specially prepared surface, it can trigger a change in the orientation of the overlying liquid crystal layer, which can be detected as an optical signal.[13] The design of novel dioxane-based mesogens with specific surface-active properties could lead to the development of highly sensitive and selective biosensors.

Future Outlook

The exploration of liquid crystal materials based on dioxane backbones is still in its early stages, yet it holds immense promise. Future research will likely focus on:

  • Systematic studies of the structure-property relationships to enable the rational design of materials with targeted properties.

  • The synthesis of chiral dioxane-based liquid crystals to explore their potential in ferroelectric and cholesteric applications.

  • The investigation of lyotropic phases of dioxane-containing amphiphiles for applications in drug delivery and nanotechnology.

  • The development of dioxane-based liquid crystal polymers for applications in advanced materials and coatings.

By continuing to push the boundaries of molecular design, researchers can unlock the full potential of this exciting class of materials, paving the way for innovations across a wide range of scientific and technological fields.

References

An In-depth Technical Guide to 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile, a specialized organic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, synthesis, and putative roles in modern research.

Chemical Identity: Synonyms and Alternative Names

This compound is systematically named according to IUPAC nomenclature. However, in various databases and commercial listings, it is referenced by several alternative names and identifiers.[1] A comprehensive list is provided below to facilitate cross-referencing and literature searches.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeValue
IUPAC Name This compound
Systematic Name Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)-[2]
CAS Number 74800-54-7[1][3]
Alternative CAS 74240-65-6[1]
Molecular Formula C15H19NO2[1]
PubChem CID 543680[1]
EINECS 278-000-7[1]
Other Synonyms TRANS-2-(4-CYANOPHENYL)-5-N-BUTYL-1,3-DIOXANE, 4-(trans-5-Butyl-[4][5]dioxan-2-yl)-benzonitrile, 4-(5-butyl-1,3-dioxan-2-yl)benzenecarbonitrile[1]

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. The properties of this compound have been computationally predicted and are summarized in Table 2.

Table 2: Computed Physicochemical Properties [1]

PropertyValue
Molecular Weight 245.32 g/mol
Monoisotopic Mass 245.141578849 Da
XLogP3 3.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4
Exact Mass 245.141578849 Da
Topological Polar Surface Area 42.3 Ų
Heavy Atom Count 18
Formal Charge 0
Complexity 280

Synthesis of this compound: A Proposed Protocol

The core of this synthesis is the formation of a cyclic acetal, the 1,3-dioxane ring, which serves as a protective group for the aldehyde functionality on the benzonitrile core. This reaction is typically catalyzed by a Brønsted or Lewis acid and driven to completion by the removal of water.

Synthesis_Workflow cluster_reactants Starting Materials Reactant1 4-Formylbenzonitrile Reaction Acid-Catalyzed Acetalization (Dean-Stark Apparatus) Reactant1->Reaction Reactant2 2-Butyl-1,3-propanediol Reactant2->Reaction Catalyst p-Toluenesulfonic acid (p-TsOH) Catalyst->Reaction Catalyst Solvent Toluene Solvent->Reaction Solvent Product This compound Workup Aqueous Workup & Purification Workup->Product Purified Product Reaction->Workup Crude Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

Objective: To synthesize this compound via acid-catalyzed acetalization.

Materials:

  • 4-Formylbenzonitrile

  • 2-Butyl-1,3-propanediol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 4-formylbenzonitrile (1.0 eq).

  • Addition of Reagents: Add 2-butyl-1,3-propanediol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Solvent Addition: Add a sufficient volume of toluene to dissolve the reactants and fill the Dean-Stark trap.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • Reaction Quench: Once the reaction is complete (as indicated by the cessation of water collection and TLC analysis), cool the reaction mixture to room temperature.

  • Workup: Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Wash further with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Applications in Drug Development and Medicinal Chemistry

While specific biological activities for this compound are not extensively documented in the public domain, the structural motifs present in the molecule—the benzonitrile and the 1,3-dioxane moieties—are found in a variety of biologically active compounds.[4][7]

The Benzonitrile Moiety: The nitrile group is a versatile functional group in medicinal chemistry. It can act as a bioisostere for other functional groups, participate in hydrogen bonding, and contribute to the overall electronic properties of a molecule, thereby influencing its binding to biological targets. Benzonitrile derivatives have been investigated for a wide range of therapeutic applications, including as anticancer and antimicrobial agents.

The 1,3-Dioxane Moiety: The 1,3-dioxane ring system is often incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity and metabolic stability.[4] Furthermore, certain dioxane derivatives have been shown to possess biological activities, including acting as modulators of multidrug resistance in cancer cells and as antagonists for neuroreceptors.[4][7] For instance, some substituted 1-(2,3-dihydrobenzo[4][8]dioxin-2-ylmethyl)piperidin-4-yl derivatives have demonstrated potent alpha(2)-adrenoceptor antagonist activity.[4]

Given the presence of these pharmacologically relevant moieties, this compound could be a valuable scaffold for the development of novel therapeutic agents. Its potential biological activities could span a range of areas, including but not limited to oncology, neurology, and infectious diseases. Further biological screening of this compound is warranted to elucidate its potential therapeutic value.

Potential_Applications cluster_moieties Structural Moieties cluster_properties Pharmacological Relevance cluster_applications Potential Therapeutic Areas Molecule This compound Benzonitrile Benzonitrile Molecule->Benzonitrile Dioxane 1,3-Dioxane Molecule->Dioxane Bioisostere Bioisosterism Hydrogen Bonding Benzonitrile->Bioisostere Physicochem Modulation of: - Lipophilicity - Metabolic Stability Dioxane->Physicochem Oncology Oncology Bioisostere->Oncology Neurology Neurology Bioisostere->Neurology Infectious Infectious Diseases Bioisostere->Infectious Physicochem->Oncology Physicochem->Neurology Physicochem->Infectious

Caption: Logical relationships of structural moieties to potential therapeutic applications.

Conclusion

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile. The synthesis is achieved through the acid-catalyzed acetalization of 4-cyanobenzaldehyde with 2-butyl-1,3-propanediol. This document elucidates the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines methods for purification and characterization, and provides a troubleshooting guide. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a robust method for obtaining this versatile benzonitrile derivative.

Introduction and Scientific Context

The 1,3-dioxane moiety is a crucial functional group in organic chemistry, primarily utilized as a protecting group for carbonyl compounds due to its stability in basic, oxidative, and reductive conditions.[1] Beyond protection, substituted 1,3-dioxanes are integral structural motifs in numerous natural products and pharmacologically active molecules. The target molecule, this compound, combines this heterocyclic system with a cyanophenyl group, making it a valuable intermediate for developing liquid crystals, novel pharmaceuticals, and agrochemicals.

The synthesis hinges on the principle of acetal formation, a reversible reaction between a carbonyl compound and an alcohol.[2][3] The use of a diol, such as 2-butyl-1,3-propanediol, leads to the formation of a thermodynamically favored five- or six-membered cyclic acetal.[4] This protocol employs azeotropic removal of water to drive the reaction equilibrium towards the product, ensuring a high yield of the desired 1,3-dioxane.

The Chemistry: Acetalization Reaction Mechanism

The formation of the 1,3-dioxane ring from an aldehyde and a 1,3-diol is a classic acid-catalyzed nucleophilic addition-elimination reaction.[5] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

The key steps are as follows:

  • Carbonyl Activation: The acid catalyst (H⁺) protonates the carbonyl oxygen of 4-cyanobenzaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[3][4]

  • Initial Nucleophilic Attack: One of the hydroxyl groups of 2-butyl-1,3-propanediol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Hemiacetal Formation: A deprotonation step yields a hemiacetal intermediate.[2][3]

  • Water Elimination: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). The departure of water generates a highly reactive, resonance-stabilized oxocarbenium ion.[5]

  • Intramolecular Cyclization: The second hydroxyl group of the diol backbone performs an intramolecular nucleophilic attack on the oxocarbenium ion, closing the six-membered ring.[3][6]

  • Product Formation: A final deprotonation step releases the 1,3-dioxane product and regenerates the acid catalyst, allowing it to continue the catalytic cycle.

Acetal_Formation_Mechanism Figure 1: Acid-Catalyzed Acetalization Mechanism cluster_start Reactants cluster_mechanism Reaction Pathway cluster_end Product 4-Cyanobenzaldehyde 4-Cyanobenzaldehyde A 1. Protonation of Carbonyl 4-Cyanobenzaldehyde->A + H+ 2-Butyl-1,3-propanediol 2-Butyl-1,3-propanediol B 2. Nucleophilic Attack (Hemiacetal Formation) A->B + Diol C 3. Protonation of -OH B->C + H+ D 4. Elimination of H2O (Oxocarbenium Ion) C->D - H2O E 5. Intramolecular Cyclization D->E Ring Closure F 6. Deprotonation E->F - H+ Target_Molecule This compound F->Target_Molecule

Figure 1: Acid-Catalyzed Acetalization Mechanism

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Equipment
CategoryItem
Reactants 4-Cyanobenzaldehyde (CAS: 105-07-7), ≥98% purity[7]
2-Butyl-1,3-propanediol, ≥97% purity
Catalyst p-Toluenesulfonic acid monohydrate (p-TsOH) (CAS: 6192-52-5)[8]
Solvent Toluene, anhydrous
Workup Reagents Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄)
Purification Silica gel (230-400 mesh) for column chromatography
Hexanes and Ethyl Acetate (HPLC grade) for eluent
Glassware Round-bottom flask, Dean-Stark apparatus, Reflux condenser, Magnetic stirrer, Separatory funnel
Equipment Heating mantle, Rotary evaporator, Thin-Layer Chromatography (TLC) plates
Reagent Stoichiometry and Properties
CompoundMol. Wt. ( g/mol )Molar Eq.Amount (mmol)Mass / Volume
4-Cyanobenzaldehyde131.13[7]1.010.01.31 g
2-Butyl-1,3-propanediol118.171.212.01.42 g
p-TsOH monohydrate190.220.020.238 mg
Toluene---60 mL
Step-by-Step Synthesis Procedure

The following workflow outlines the complete process from reaction setup to product isolation.

Experimental_Workflow Figure 2: Experimental Synthesis Workflow Setup 1. Setup Combine reactants, catalyst, and solvent in a flask with a Dean-Stark trap. Reaction 2. Reaction Heat to reflux. Monitor water collection and reaction progress via TLC. Setup->Reaction Workup 3. Workup Cool, quench with NaHCO₃, wash with brine, and dry the organic layer. Reaction->Workup Purification 4. Purification Concentrate via rotary evaporation. Purify crude product by column chromatography. Workup->Purification Analysis 5. Analysis Characterize the pure product (NMR, MS, IR). Purification->Analysis

Figure 2: Experimental Synthesis Workflow
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyanobenzaldehyde (1.31 g, 10.0 mmol), 2-butyl-1,3-propanediol (1.42 g, 12.0 mmol), and p-toluenesulfonic acid monohydrate (38 mg, 0.2 mmol).

  • Solvent Addition: Add 60 mL of anhydrous toluene.

  • Apparatus Assembly: Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Reaction Execution: Heat the mixture to reflux (approx. 110-115 °C) using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Continue refluxing for 3-5 hours, or until no more water is collected and TLC analysis (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) indicates the complete consumption of 4-cyanobenzaldehyde.

  • Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution, 30 mL of water, and 30 mL of brine.

  • Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Purification and Characterization

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a column with silica gel using a hexanes/ethyl acetate mixture as the slurry solvent.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10% ethyl acetate). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil or a white solid.

  • Expected Yield: 80-90%.

Characterization Data for C₁₅H₁₉NO₂ (Mol. Wt: 245.32 g/mol )[9][10]:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons (doublets around 7.5-7.8 ppm), the acetal proton (singlet around 5.5-5.8 ppm), the dioxan ring protons, and the butyl chain protons.

  • ¹³C NMR: Expect signals for the nitrile carbon (~118 ppm), aromatic carbons, the acetal carbon (~100 ppm), and aliphatic carbons.

  • IR (Infrared Spectroscopy): A strong absorption band around 2220-2230 cm⁻¹ corresponding to the C≡N stretch.

  • MS (Mass Spectrometry): [M+H]⁺ peak at m/z = 246.15.

Troubleshooting and Optimization

ProblemPotential CauseRecommended Solution
Low or No Reaction Inactive or insufficient catalyst. Inefficient water removal.Use fresh p-TsOH or a different acid catalyst like Amberlyst 15.[8] Ensure the Dean-Stark trap is functioning correctly and there are no leaks.
Incomplete Reaction Insufficient reaction time or temperature. Reversibility of the reaction.Extend the reflux time and monitor via TLC. Ensure all water has been removed to push the equilibrium to completion.[5][8]
Formation of Byproducts Side reactions like aldehyde self-condensation or the Prins reaction.[8]Use a milder acid catalyst or lower the catalyst loading. Ensure the reaction temperature does not significantly exceed the boiling point of the azeotrope.
Difficult Purification Product co-elutes with starting diol.The excess diol is water-soluble; ensure the aqueous workup is thorough. Adjust the polarity of the chromatography eluent for better separation.

Safety Precautions

  • General: Conduct all operations within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Chemical Hazards:

    • 4-Cyanobenzaldehyde: Harmful if swallowed, inhaled, or in contact with skin.[7]

    • Toluene: Flammable liquid and vapor. Can cause skin and eye irritation and may be harmful if inhaled.

    • p-TsOH: Causes severe skin burns and eye damage.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

Application Notes and Protocols for 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile in Liquid Crystal Displays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Dioxane-Based Mesogens in Modern Liquid Crystal Displays

The relentless pursuit of higher resolution, lower power consumption, and faster response times in liquid crystal displays (LCDs) necessitates the continuous development of novel liquid crystal (LC) materials with optimized physicochemical properties. Among the diverse classes of mesogenic compounds, 5-alkyl-2-(4'-cyanophenyl)-1,3-dioxanes have emerged as a promising family of materials, particularly for their contribution to formulating nematic LC mixtures with high positive dielectric anisotropy (Δε) and low driving voltages. This application note focuses on a key member of this family, 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile , and elucidates its application in enhancing the electro-optical performance of twisted nematic (TN) LCDs.

The unique molecular architecture of this compound, characterized by a rigid core composed of a phenyl ring and a 1,3-dioxane ring, coupled with a flexible butyl chain and a strongly polar cyano (-C≡N) group, imparts a desirable combination of mesomorphic and dielectric properties. The cyano group, with its large dipole moment, is instrumental in inducing a strong positive dielectric anisotropy, a prerequisite for the operation of TN-LCDs. The 1,3-dioxane ring contributes to the geometric anisotropy of the molecule while influencing its viscosity and clearing point. The butyl chain, in turn, helps to maintain the nematic phase over a broad temperature range.

This guide provides a comprehensive overview of the properties of the 5-alkyl-2-(4'-cyanophenyl)-1,3-dioxane family, detailed protocols for the characterization of liquid crystal mixtures containing these compounds, and a step-by-step procedure for the fabrication and testing of a TN-LCD cell.

Physicochemical Properties and Their Impact on Display Performance

The performance of a liquid crystal display is intrinsically linked to the physical properties of the liquid crystal mixture employed. For TN-LCDs, several key parameters are of paramount importance:

  • Dielectric Anisotropy (Δε): A large positive Δε is crucial for achieving a low threshold voltage (Vth), the minimum voltage required to initiate the reorientation of the liquid crystal molecules. This directly translates to lower power consumption, a critical factor for portable electronic devices. The strong electron-withdrawing nature of the cyano group in this compound is a key contributor to a high positive Δε in mixtures.

  • Rotational Viscosity (γ₁): This parameter governs the switching speed of the liquid crystal molecules in response to an electric field. A lower rotational viscosity leads to faster response times, which is essential for reducing motion blur in video applications. The inclusion of the dioxane ring can influence the viscosity of the mixture.

  • Clearing Point (T_c): Also known as the nematic-to-isotropic transition temperature, the clearing point defines the upper limit of the operating temperature range of the liquid crystal display. A high and stable clearing point is necessary for reliable device performance under various environmental conditions.

  • Birefringence (Δn): The difference between the extraordinary (ne) and ordinary (no) refractive indices of the liquid crystal material is another critical parameter. It influences the thickness of the liquid crystal layer required to achieve the desired optical path difference for optimal contrast.

A study on a mixture of 5-alkyl-2-(4'-cyanophenyl)-1,3-dioxanes, including the butyl homolog, demonstrated exceptionally low threshold and saturation voltages, highlighting the potential of this class of compounds for low-power display applications.

PropertyValue (for a mixture of 5-alkyl-2-(4'-cyanophenyl)-1,3-dioxanes)Significance in LCD Performance
Threshold Voltage (Vth)0.76 VLow value indicates minimal power is required to switch the display on.
Saturation Voltage (Vsat)1.25 VLow saturation voltage allows for full contrast to be achieved with minimal power.

Experimental Protocols

Part 1: Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the 2-butyl-1,3-propanediol intermediate.

Diagram of the Synthetic Pathway:

Synthesis_Pathway A Diethyl Butylmalonate B 2-Butyl-1,3-propanediol A->B Reduction (e.g., BMS) D This compound B->D Acetalization C 4-Cyanobenzaldehyde C->D

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of 2-Butyl-1,3-propanediol

  • Alkylation of Diethyl Malonate: React diethyl malonate with an appropriate butyl halide (e.g., butyl bromide) in the presence of a base (e.g., sodium ethoxide) to yield diethyl butylmalonate.

  • Reduction to Diol: Reduce the diethyl butylmalonate using a suitable reducing agent. Borane-methyl sulfide (BMS) complex is an effective reagent for this transformation, yielding 2-butyl-1,3-propanediol.

Protocol 2: Acetalization to Form the Final Product

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 2-butyl-1,3-propanediol and 4-cyanobenzaldehyde in an appropriate solvent such as toluene.

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid, to the mixture.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the acetalization reaction will be removed azeotropically, driving the reaction to completion.

  • Workup and Purification: After the reaction is complete (as monitored by TLC), cool the mixture, wash with a mild base (e.g., sodium bicarbonate solution) and water, dry the organic layer, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield this compound.

Part 2: Characterization of Liquid Crystal Mixtures

Diagram of the Characterization Workflow:

Characterization_Workflow A Prepare LC Mixture B DSC Analysis A->B Determine Phase Transitions (Tc) C Polarized Optical Microscopy A->C Identify Mesophases D Dielectric Spectroscopy A->D Measure Dielectric Anisotropy (Δε) E Viscometry A->E Measure Rotational Viscosity (γ₁) F Characterized LC Mixture B->F C->F D->F E->F

Caption: Workflow for the characterization of a liquid crystal mixture.

Protocol 3: Determination of Clearing Point (T_c) by Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the liquid crystal mixture into an aluminum DSC pan and hermetically seal it.

  • DSC Measurement: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point. Then, cool the sample at the same rate.

  • Data Analysis: The clearing point is identified as the peak of the endothermic transition from the nematic to the isotropic phase during the heating cycle. The corresponding exothermic peak is observed during cooling.[1][2][3][4]

Protocol 4: Measurement of Dielectric Anisotropy (Δε)

  • Test Cell Preparation: Use two types of commercially available test cells with transparent indium tin oxide (ITO) electrodes: a homogeneous alignment cell (for measuring ε⊥) and a homeotropic alignment cell (for measuring ε∥).

  • Cell Filling: Fill the cells with the liquid crystal mixture in its isotropic phase via capillary action to ensure defect-free alignment.

  • Dielectric Measurement: Use an LCR meter to measure the capacitance of the filled cells at a specific frequency (e.g., 1 kHz).

  • Calculation: The dielectric permittivities are calculated from the capacitance values. The dielectric anisotropy is then determined by the equation: Δε = ε∥ - ε⊥.[5][6][7][8]

Protocol 5: Measurement of Rotational Viscosity (γ₁)

  • Methodology: Rotational viscosity can be measured using various techniques, including an oscillating plate viscometer or by analyzing the transient current of a switching liquid crystal cell.[9]

  • Capillary Flow Method (Simplified): A common method involves measuring the flow time of the liquid crystal through a calibrated capillary tube under a controlled pressure gradient.[10][11][12][13]

  • Data Analysis: The rotational viscosity is calculated from the flow time and the known parameters of the capillary and the applied pressure.

Part 3: Fabrication and Electro-Optical Characterization of a TN-LCD Test Cell

Diagram of TN-LCD Fabrication and Testing:

TN_LCD_Workflow A ITO Glass Substrate Cleaning B Alignment Layer Coating (e.g., Polyimide) A->B C Rubbing for Anisotropic Alignment B->C D Cell Assembly (90° Twist) C->D E LC Mixture Filling D->E F Cell Sealing E->F G Polarizer Lamination F->G H Electro-Optical Testing G->H I Voltage-Transmittance Curve H->I J Response Time Measurement H->J

Caption: Workflow for the fabrication and testing of a TN-LCD cell.

Protocol 6: Fabrication of a Twisted Nematic (TN) Cell

  • Substrate Preparation: Thoroughly clean two indium tin oxide (ITO) coated glass substrates.

  • Alignment Layer Deposition: Spin-coat a thin layer of an alignment polymer (e.g., polyimide) onto the ITO surface of each substrate and cure it according to the manufacturer's instructions.

  • Unidirectional Rubbing: Gently rub the cured polyimide layer with a velvet cloth in a single direction to create microgrooves that will align the liquid crystal molecules.

  • Cell Assembly: Assemble the two substrates with the rubbed surfaces facing each other, such that the rubbing directions are perpendicular (90° twist). Use spacers (e.g., silica beads) to maintain a uniform cell gap (typically 5-10 µm). Seal the edges of the cell with a UV-curable epoxy, leaving a small filling port.[14][15][16][17]

  • Liquid Crystal Filling: Fill the cell with the liquid crystal mixture containing this compound in its isotropic phase via capillary action under vacuum.

  • Sealing: Seal the filling port with epoxy.

  • Polarizer Attachment: Laminate two polarizers on the outer surfaces of the cell, with their transmission axes parallel to the rubbing directions of the adjacent substrates.[18][19]

Protocol 7: Electro-Optical Characterization

  • Voltage-Transmittance (V-T) Measurement: Place the fabricated TN cell between a light source and a photodetector. Apply a variable AC voltage across the cell and measure the transmitted light intensity as a function of the applied voltage. This will yield the V-T curve, from which the threshold voltage and saturation voltage can be determined.[20]

  • Response Time Measurement: Measure the time it takes for the transmitted light intensity to change from 10% to 90% (rise time) and from 90% to 10% (fall time) when a square wave voltage is applied to the cell.

Conclusion and Future Outlook

This compound and its homologs represent a valuable class of liquid crystal materials for the formulation of advanced nematic mixtures. Their ability to induce a high positive dielectric anisotropy at low concentrations makes them key components for achieving low-power, high-performance liquid crystal displays. The protocols detailed in this guide provide a comprehensive framework for the synthesis, characterization, and application of these materials, enabling researchers and engineers to further explore and optimize their potential in next-generation display technologies. Future research may focus on the synthesis of new derivatives with further optimized properties, such as even lower viscosity and a broader nematic range, to meet the ever-increasing demands of the display industry.

References

Application Note: Elucidation of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the structural elucidation of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. As direct experimental spectra for this specific compound are not widely published, this guide presents a comprehensive, predicted dataset based on established chemical shift principles and data from analogous structures. We offer detailed protocols for sample preparation, data acquisition, and a thorough, step-by-step interpretation of the spectra. This document serves as a practical reference for researchers working with substituted 1,3-dioxanes and benzonitrile derivatives, providing the necessary framework for verifying molecular structure and purity, which are critical aspects of chemical synthesis and drug development.

Introduction

The compound this compound is a moderately complex organic molecule featuring a benzonitrile moiety attached to a 1,3-dioxane ring, which is further substituted with a butyl group. The precise characterization of such molecules is fundamental to ensuring their identity and purity, particularly in the context of medicinal chemistry and materials science where structure dictates function. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the detailed structural analysis of organic compounds in solution.[1] By analyzing the chemical shifts, signal multiplicities, and coupling constants in both 1H and 13C NMR spectra, a complete and unambiguous assignment of all atoms in the molecular structure can be achieved.[1][2]

This guide provides a robust framework for the NMR analysis of this compound, from experimental setup to in-depth spectral interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted 1H and 13C NMR spectroscopic data for this compound, recorded in deuterated chloroform (CDCl3) at 400 MHz for 1H and 100 MHz for 13C, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted 1H NMR Data (400 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.68d8.42HH-2', H-6'
7.52d8.42HH-3', H-5'
5.51s-1HH-2
4.25dd11.2, 4.82HH-4a, H-6a (axial)
3.85t11.22HH-4e, H-6e (equatorial)
1.85m-1HH-5
1.35m-2HH-1''
1.28m-4HH-2'', H-3''
0.89t7.23HH-4''

Table 2: Predicted 13C NMR Data (100 MHz, CDCl3)

Chemical Shift (δ, ppm)Assignment
143.5C-1'
132.3C-3', C-5'
127.8C-2', C-6'
118.8-C≡N
112.1C-4'
100.9C-2
70.2C-4, C-6
35.8C-5
29.5C-1''
28.7C-2''
22.6C-3''
14.0C-4''

Experimental Protocols

Protocol 1: Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved by column chromatography or recrystallization.

  • Solvent Selection: Use high-purity deuterated chloroform (CDCl3) containing 0.03% (v/v) TMS as the internal standard. CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[3]

  • Sample Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl3 in a clean, dry NMR tube. This concentration is generally sufficient for obtaining good quality spectra on a modern 400 MHz spectrometer.

  • Homogenization: Ensure the sample is fully dissolved by vortexing the NMR tube gently. If necessary, brief sonication can be used to aid dissolution.

Protocol 2: NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer:

1H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, to achieve a good signal-to-noise ratio.

  • Temperature: 298 K.

13C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 220-250 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 512-1024, due to the low natural abundance of 13C.

  • Temperature: 298 K.

Data Processing and Spectral Interpretation

Molecular Structure and Atom Numbering

For clarity in the assignment process, the following atom numbering scheme is used for this compound:

Caption: Atom numbering for this compound.

1H NMR Spectrum Interpretation
  • Aromatic Region (7.5-7.7 ppm): The two doublets at 7.68 and 7.52 ppm are characteristic of a para-substituted benzene ring. The downfield shift is due to the electron-withdrawing nature of the nitrile group. The protons ortho to the nitrile group (H-3', H-5') are expected to be slightly upfield compared to the protons ortho to the dioxane ring (H-2', H-6').

  • Acetal Proton (5.51 ppm): The singlet at 5.51 ppm is assigned to the acetal proton (H-2). Its chemical shift is significantly downfield due to being bonded to two oxygen atoms.

  • Dioxane Ring Protons (3.8-4.3 ppm): The protons on the dioxane ring (H-4 and H-6) are diastereotopic and exhibit complex splitting patterns. The axial protons (H-4a, H-6a) are expected to be shielded relative to the equatorial protons (H-4e, H-6e). The doublet of doublets at 4.25 ppm is assigned to the axial protons, and the triplet at 3.85 ppm to the equatorial protons.

  • Alkyl Chain Protons (0.8-1.9 ppm): The multiplet at 1.85 ppm corresponds to the proton at the chiral center of the dioxane ring (H-5). The remaining multiplets and the triplet at the most upfield region (0.89 ppm) are characteristic of the butyl chain protons (H-1'' to H-4''). The terminal methyl group (H-4'') typically appears as a triplet around 0.9 ppm.

13C NMR Spectrum Interpretation
  • Aromatic and Nitrile Carbons (112-144 ppm): The signals in this region correspond to the benzonitrile moiety. The quaternary carbon attached to the nitrile group (C-4') is expected at a lower field (around 112.1 ppm) compared to the other aromatic carbons. The nitrile carbon itself appears at approximately 118.8 ppm. The carbon attached to the dioxane ring (C-1') is shifted downfield to around 143.5 ppm.

  • Acetal Carbon (100.9 ppm): The signal at 100.9 ppm is characteristic of the acetal carbon (C-2), which is deshielded due to the two adjacent oxygen atoms.

  • Dioxane Ring Carbons (35-71 ppm): The carbons of the dioxane ring (C-4, C-5, and C-6) appear in this region. The carbons adjacent to the oxygen atoms (C-4, C-6) are found at approximately 70.2 ppm, while the carbon bearing the butyl group (C-5) is more upfield at around 35.8 ppm.

  • Butyl Chain Carbons (14.0-29.5 ppm): The four signals in the upfield region are assigned to the carbons of the butyl chain. The terminal methyl carbon (C-4'') is the most shielded, appearing at 14.0 ppm.

Workflow Visualization

The following diagram illustrates the workflow for the NMR-based structural elucidation of this compound.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Confirmation start Start: Purified Compound dissolve Dissolve in CDCl3 with TMS start->dissolve acquire_1H Acquire 1H NMR Spectrum dissolve->acquire_1H acquire_13C Acquire 13C NMR Spectrum acquire_1H->acquire_13C process Process Spectra (FT, Phasing, Baseline Correction) acquire_1H->process assign_1H Assign 1H Signals (Chemical Shift, Multiplicity, Integration) process->assign_1H assign_13C Assign 13C Signals (Chemical Shift) process->assign_13C correlate Correlate 1H and 13C Data assign_1H->correlate assign_13C->correlate structure Confirm Molecular Structure correlate->structure

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This application note has detailed a comprehensive approach to the 1H and 13C NMR spectroscopic analysis of this compound. By providing predicted spectral data, detailed experimental protocols, and a thorough interpretation guide, researchers can effectively utilize NMR spectroscopy to confirm the structure and purity of this and related compounds. The methodologies and interpretative strategies outlined herein are foundational for robust chemical characterization in academic and industrial research settings.

References

Application Notes & Protocols: A Senior Scientist's Guide to the Purification of Aryl Nitriles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aryl nitriles are indispensable building blocks in modern chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The conversion of the cyano group into diverse functionalities such as carboxylic acids, amines, and tetrazoles underscores its synthetic versatility.[4] However, the purity of the aryl nitrile starting material is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications. This guide provides an in-depth exploration of the experimental procedures for purifying aryl nitriles, grounded in chemical principles and practical laboratory experience. We will cover pre-purification assessment, key methodologies including extraction, distillation, recrystallization, and chromatography, and post-purification analysis, equipping researchers with the knowledge to select and execute the optimal strategy for their specific compound.

Foundational Principles: Safety and Initial Assessment

A Culture of Safety: Handling Nitriles

Before any experimental work commences, a thorough understanding of the associated hazards is non-negotiable. Nitriles, as a class, should be handled with caution due to their potential toxicity.

  • Engineering Controls: All manipulations involving aryl nitriles must be performed in a well-ventilated chemical fume hood.[5][6][7]

  • Personal Protective Equipment (PPE): Standard PPE is mandatory, including a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves, though check manufacturer's compatibility charts).[7][8][9]

  • Emergency Procedures: Be familiar with first-aid measures. Skin contact requires immediate washing with soap and water.[7][8] In case of inhalation, move the individual to fresh air and seek medical attention.[5][8] Ingestion is a medical emergency requiring immediate attention.[7]

  • Waste Disposal: Dispose of all nitrile-containing waste in appropriately labeled containers according to your institution's hazardous waste guidelines.[8]

Know Your Mixture: Crude Product Analysis

An effective purification strategy begins with a clear understanding of the crude mixture's composition. The choice of purification method is dictated by the physical properties of the target aryl nitrile and the nature of its impurities. Common impurities stem from the synthetic route employed and can include unreacted starting materials, reagents, solvents, and byproducts such as isonitriles or amides.[10][11]

Key Analytical Techniques for Purity Assessment:

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for qualitatively assessing mixture complexity and for developing a solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): Quantitative methods to determine the percentage purity of the crude product.[12][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and helps identify impurities by their characteristic signals.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the characteristic nitrile (-C≡N) stretching frequency, typically found in the 2220-2260 cm⁻¹ region.

Strategic Purification Methodologies

The selection of a purification technique is a critical decision. The following flowchart provides a logical framework for choosing the most appropriate method.

G cluster_liquid cluster_solid start Crude Aryl Nitrile prelim Preliminary Aqueous Wash / Extraction start->prelim is_solid Is the compound a solid at RT? is_liquid Is the compound a liquid at RT? sol_diff Good differential solubility found? is_solid->sol_diff Yes therm_stable Thermally Stable? is_liquid->therm_stable Yes prelim->is_solid prelim->is_solid Solid prelim->is_liquid Liquid distill Distillation recryst Recrystallization chrom Flash Chromatography therm_stable->chrom No bp_diff Sufficient ΔBP from impurities? therm_stable->bp_diff Yes bp_diff->distill Yes bp_diff->chrom No sol_diff->recryst Yes sol_diff->chrom No

Caption: Decision tree for selecting an aryl nitrile purification method.

The First Line of Defense: Liquid-Liquid Extraction

This is often a crucial preliminary step to remove ionic impurities before proceeding to more rigorous methods.

  • Scientific Principle: This technique partitions solutes between two immiscible liquid phases. By washing an organic solution of the crude product with aqueous solutions, water-soluble impurities can be removed.

  • Causality in Action:

    • An acidic wash (e.g., 1M HCl) protonates and removes basic impurities like residual amines.

    • A basic wash (e.g., saturated NaHCO₃ or dilute Na₂CO₃) deprotonates and removes acidic impurities, such as residual carboxylic acids from nitrile hydrolysis.[11][14]

    • A brine (saturated NaCl) wash helps to remove residual water from the organic phase and break up emulsions.

  • Expert Insight: Exercise caution with the pH of the wash. Harsh acidic or basic conditions, especially with heating, can hydrolyze the nitrile group to the corresponding amide or carboxylic acid.[4][15][16]

Protocol 1: General Aqueous Wash Procedure

  • Dissolve the crude aryl nitrile in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of the desired aqueous wash solution (e.g., 1M HCl).

  • Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake gently for 30-60 seconds.

  • Allow the layers to separate fully, then drain and discard the aqueous (typically bottom) layer.

  • Repeat the wash as necessary with different aqueous solutions (e.g., NaHCO₃, brine).

  • Drain the final organic layer into a clean flask, dry over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filter, and remove the solvent under reduced pressure.

Purification by Fire: Distillation

For liquid aryl nitriles, distillation is a powerful method for separating components based on differences in boiling points.

  • Scientific Principle: Heating a liquid to its boiling point creates a vapor, which is then cooled and condensed back into a liquid in a separate container. Components with lower boiling points will vaporize more readily, allowing for their separation.

  • Method Selection:

    • Simple Distillation: Suitable for separating liquids with large boiling point differences (>50 °C).

    • Fractional Distillation: Incorporates a fractionating column to achieve separation of liquids with closer boiling points.

    • Vacuum Distillation: Essential for high-boiling or thermally sensitive compounds. Lowering the pressure reduces the boiling point, preventing decomposition.[11][14]

Protocol 2: Vacuum Distillation of Benzonitrile

  • Preparation: Ensure the crude benzonitrile is dry. Add a small amount of a drying agent like anhydrous K₂CO₃ or P₂O₅ to the distillation flask.[11][14] Caution: Avoid using calcium hydride (CaH₂), as it can cause decomposition.[11][14]

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a Claisen adapter, thermometer, condenser, and receiving flask(s). Use a magnetic stir bar for smooth boiling. Ensure all glass joints are properly sealed with vacuum grease.

  • Evacuation: Slowly apply vacuum from a vacuum pump, protecting it with a cold trap.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect three fractions:

    • A low-boiling "forerun" containing volatile impurities.

    • The main fraction, collected at a stable temperature corresponding to the pure product's boiling point at that pressure (e.g., benzonitrile boils at 69 °C/10 mmHg).[11][14]

    • A high-boiling residue left in the distillation flask.

  • Shutdown: After collecting the main fraction, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.

Aryl NitrileBoiling Point (°C) at 760 mmHgBoiling Point (°C) at Reduced Pressure
Benzonitrile19169 °C / 10 mmHg[11]
o-Tolunitrile20585 °C / 10 mmHg
m-Tolunitrile21292 °C / 10 mmHg
p-Tolunitrile21795 °C / 10 mmHg
4-Chlorobenzonitrile242118 °C / 10 mmHg

Table 1: Boiling points of common aryl nitriles.

The Art of the Crystal: Recrystallization

For solid aryl nitriles, recrystallization is the go-to method for achieving high purity.

  • Scientific Principle: This method relies on the differential solubility of the compound and its impurities in a specific solvent. The compound should be highly soluble in the hot solvent but sparingly soluble at cold temperatures, while impurities remain soluble (or are insoluble) at all temperatures.

  • Expert Insight: The most common challenge is "oiling out," where the compound separates as a liquid instead of forming crystals.[17] This often occurs if the solution is cooled too quickly or is highly impure. To mitigate this, allow the solution to cool slowly and undisturbed. If oiling persists, reheat the solution, add a bit more solvent, and try again.[17]

Protocol 3: Recrystallization of a Solid Aryl Nitrile

  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate) by testing small samples.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and heat briefly.

  • Hot Filtration (Optional): If insoluble impurities or activated carbon are present, quickly filter the hot solution through a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent and dry them in a vacuum oven.

Aryl NitrileSuitable Recrystallization Solvent(s)
4-NitrobenzonitrileEthanol, Acetic Acid
4-Cyanobenzoic acidWater
4,4'-DicyanobiphenylToluene, DMF
1-NaphthonitrileEthanol

Table 2: Examples of recrystallization solvents for solid aryl nitriles.

The Workhorse: Flash Column Chromatography

When other methods fail or for complex mixtures, flash chromatography provides excellent separating power.[18]

  • Scientific Principle: The mixture is passed through a column packed with a solid adsorbent (stationary phase, usually silica gel). A liquid (mobile phase or eluent) is pushed through the column, and separation occurs because components travel at different rates based on their affinity for the stationary and mobile phases.[19][20]

  • Workflow:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis a Select Eluent via TLC (Target Rf ≈ 0.2-0.3) b Pack Column (Slurry Method) a->b c Prepare & Load Sample (Wet or Dry Loading) b->c d Elute with Solvent (Isocratic or Gradient) c->d e Collect Fractions d->e f Analyze Fractions via TLC e->f g Combine Pure Fractions f->g h Evaporate Solvent g->h i i h->i Pure Product

Caption: Standard workflow for flash column chromatography.

Protocol 4: Flash Chromatography Purification

  • Eluent Selection: Use TLC to find a solvent system (e.g., hexane/ethyl acetate) that gives the target aryl nitrile an Rf value of approximately 0.2-0.3.[19]

  • Column Packing: Select an appropriately sized column. Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow it to pack under gravity, then gently apply pressure to create a firm, level bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane). For less soluble compounds, "dry loading" is preferred: adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.[19]

  • Elution: Add the eluent to the column and apply positive pressure (using compressed air or a pump) to achieve a steady flow. Collect the eluting solvent in a series of test tubes or flasks. A gradient elution (gradually increasing the polarity of the mobile phase) can often improve separation.[20]

  • Analysis: Spot each collected fraction onto a TLC plate to determine which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified aryl nitrile.

Validation: Post-Purification Purity Confirmation

The final, critical step is to verify the purity of the isolated product. The same analytical techniques used for initial assessment (HPLC, GC, NMR) should be employed to confirm the absence of impurities and provide a quantitative purity value (e.g., >99%). For solids, a sharp, un-depressed melting point is a strong indicator of high purity.

References

Application Notes & Protocols: The Role of Fluorinated Benzonitrile Derivatives in Advanced Photonics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorinated benzonitrile derivatives are emerging as a pivotal class of materials in the field of advanced photonics. The strategic incorporation of fluorine atoms onto the benzonitrile scaffold imparts a unique combination of electronic, photophysical, and material properties that are highly desirable for optoelectronic applications. The strong electron-withdrawing nature of both the nitrile group and fluorine atoms allows for precise tuning of HOMO/LUMO energy levels, which is critical for designing efficient charge-transporting and emissive materials.[1][2] Furthermore, fluorination enhances photostability and thermal stability while often influencing molecular packing in the solid state, leading to novel functionalities.[2] This guide provides an in-depth exploration of the synthesis, characterization, and application of these versatile compounds in key areas of photonics, including Organic Light-Emitting Diodes (OLEDs), optical waveguides, and fluorescent sensors. Detailed, field-tested protocols are provided to enable researchers to fabricate and characterize devices leveraging these advanced materials.

Core Principles: The Impact of Fluorination on Benzonitrile Scaffolds

The benzonitrile unit serves as an excellent electron-accepting core. The introduction of fluorine atoms enhances this property and provides several key advantages:

  • Electronic Tuning: The high electronegativity of fluorine atoms lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modification is crucial for optimizing energy level alignment in multilayered devices like OLEDs, thereby improving charge injection and transport.

  • Enhanced Stability: C-F bonds are stronger than C-H bonds, leading to significantly improved thermal and photochemical stability. This intrinsic stability is critical for extending the operational lifetime of photonic devices.[2]

  • Intermolecular Interactions: Fluorination can introduce unique, non-covalent interactions, such as aryl-fluoroaryl interactions. These forces can be leveraged to control the solid-state packing of molecules, which in turn influences bulk material properties like charge mobility and emission characteristics in thin films.[3]

  • Solubility and Processability: The introduction of fluorine can modify the solubility of the derivatives, often improving their processability for solution-based fabrication techniques, which is a significant advantage for large-area device manufacturing.

Logical Workflow: From Molecule to Photonic Application

The development process for these materials follows a logical progression from molecular design to device integration and testing.

cluster_design Molecular Design & Synthesis cluster_char Material Characterization cluster_fab Device Fabrication cluster_test Performance Testing A Conceptual Design (Target Properties) B Chemical Synthesis (e.g., Nucleophilic Substitution) A->B C Purification & Structural ID (NMR, MS) B->C D Photophysical Analysis (UV-Vis, PL, Quantum Yield) C->D E Thermal & Electrochemical (TGA, CV) C->E F Thin-Film Deposition (Spin-coating, Evaporation) D->F E->F G Device Assembly (e.g., OLED Stack, Waveguide) F->G H Optoelectronic Measurement (EQE, Luminance, Loss) G->H I Stability & Lifetime Analysis H->I

Caption: Material development workflow.

Application I: High-Efficiency Organic Light-Emitting Diodes (OLEDs)

Fluorinated benzonitrile derivatives have garnered significant attention as emitters in OLEDs, particularly for materials exhibiting Thermally Activated Delayed Fluorescence (TADF).[1] In TADF molecules, a small energy gap between the singlet (S1) and triplet (T1) excited states allows triplet excitons, which are typically non-emissive, to be converted back into singlets through reverse intersystem crossing (RISC), dramatically increasing the internal quantum efficiency.[1] The donor-acceptor (D-A) architecture, where benzonitrile is the acceptor, is key to achieving this small S1-T1 gap.[4]

Protocol 2.1: Fabrication of a Non-Doped OLED Device

This protocol describes the fabrication of a simple, non-doped OLED using a fluorinated benzonitrile derivative as the emissive layer. The causality for this structure is to isolate and evaluate the intrinsic performance of the emissive material without complexities from host-guest interactions.

Materials & Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Fluorinated benzonitrile TADF emitter

  • 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) or similar electron transport material

  • Lithium Fluoride (LiF)

  • Aluminum (Al)

  • High-vacuum thermal evaporator (<10⁻⁶ Torr)

  • Spin-coater

  • Glovebox with inert atmosphere (N₂)

  • Source measure unit (SMU) and calibrated photodiode/spectrometer

Step-by-Step Methodology:

  • Substrate Preparation: Clean ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 min each). Dry the substrates with N₂ gas and treat with UV-Ozone for 15 min to increase the work function and improve film adhesion.

  • Hole Injection Layer (HIL): Inside the glovebox, spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 60 seconds. Anneal at 120°C for 20 min on a hotplate. This layer facilitates the injection of holes from the anode.

  • Emissive Layer (EML): Dissolve the fluorinated benzonitrile derivative in a suitable solvent (e.g., chloroform, toluene) at a concentration of 10 mg/mL. Spin-coat the solution onto the PEDOT:PSS layer to form a film of ~50 nm thickness. Anneal at 80°C for 30 min to remove residual solvent.

  • Electron Transport & Injection Layers: Transfer the substrates to the thermal evaporator.

    • Deposit a 40 nm layer of TmPyPB as the Electron Transport Layer (ETL). The energy level of TmPyPB is chosen to facilitate electron injection from the cathode while blocking holes from reaching the cathode, confining recombination to the EML.

    • Deposit a 1 nm layer of LiF as the Electron Injection Layer (EIL). LiF lowers the injection barrier between the ETL and the metal cathode.

  • Cathode Deposition: Deposit a 100 nm layer of Al as the cathode.

  • Encapsulation & Testing: Encapsulate the device using UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture. Connect the device to the SMU and measure current density-voltage-luminance (J-V-L) characteristics and electroluminescence spectra.

Data Presentation: Performance of Benzonitrile-Based OLEDs

The performance of OLEDs using different substituted benzonitriles can be summarized for comparison.

Compound ArchitectureMax EQE (%)Max Brightness (cd/m²)Emission ColorCIE (x, y)Ref.
D-A-D (Carbazole-Benzonitrile)5.0%22600Blue-Green(0.24, 0.48)[4][5]
D-A-D* (Acridan-Benzonitrile)4.2%15500Green(0.31, 0.59)[4]
D-A-D' (Phenoxazine-Benzonitrile)24.1%>10000Sky BlueNot Reported[5]

Application II: Low-Loss Polymer Optical Waveguides

The low optical absorption of C-F bonds in the near-infrared (NIR) telecommunication window makes fluorinated polymers excellent candidates for optical waveguides.[6] By incorporating benzonitrile derivatives into a polymer matrix or as part of the polymer backbone, materials with a tunable refractive index and low propagation losses can be achieved. These are fundamental components for creating on-chip photonic integrated circuits (PICs).[7]

Protocol 3.1: Fabrication of a Channel Waveguide via Photolithography

This protocol outlines the fabrication of a single-mode channel waveguide using a fluorinated acrylate-based polymer system containing a benzonitrile derivative for refractive index control.

Materials & Equipment:

  • Silicon wafer with a thermally grown SiO₂ under-cladding layer

  • Fluorinated acrylate monomer mixture (core material) containing the benzonitrile derivative and a photoinitiator

  • Lower refractive index fluorinated polymer for over-cladding

  • Photomask with desired waveguide pattern

  • UV light source (e.g., mask aligner)

  • Developer solution (e.g., acetone, MIBK)

  • Reactive Ion Etcher (RIE) - Alternative to photolithography

  • Profilometer and prism coupler for characterization

Step-by-Step Methodology:

  • Core Layer Deposition: Spin-coat the fluorinated acrylate/benzonitrile monomer mixture onto the SiO₂/Si substrate to a thickness of ~5 µm.

  • UV Exposure: Place the photomask in contact with the core layer. Expose the substrate to UV light (365 nm). The exposed regions will polymerize and become insoluble. The choice of a photoinitiator is critical for efficient polymerization at the desired wavelength.

  • Development: Immerse the substrate in the developer solution. The unexposed, unpolymerized regions will be washed away, leaving behind the patterned waveguide core structure.

  • Over-Cladding Deposition: Spin-coat the over-cladding polymer over the patterned core. This material must have a lower refractive index than the core to ensure light confinement via total internal reflection. Cure the over-cladding layer, typically with heat or additional UV exposure.

  • Facet Preparation: Cleave the wafer to create smooth input and output facets for efficient light coupling.

  • Characterization:

    • Refractive Index: Measure the refractive index of the core and cladding materials using a prism coupler.

    • Propagation Loss: Couple light from a laser source (e.g., 1550 nm) into the waveguide and measure the output power. Use the cut-back method or scattering analysis to determine the propagation loss in dB/cm.

Diagram: Waveguide Fabrication Process

Caption: Photolithographic fabrication of a channel waveguide.

Application III: Fluorescent Probes for Ion Sensing

The electron-deficient nature of the benzonitrile core, combined with the photoluminescent properties of larger conjugated systems, makes these derivatives suitable for creating fluorescent sensors. The nitrile group itself can act as a reaction site or binding location for certain analytes. For instance, derivatives can be designed to detect species like cyanide or fluoride ions, where interaction with the analyte modulates the intramolecular charge transfer (ICT) process, leading to a change in fluorescence color or intensity.[8][9]

Protocol 4.1: Synthesis and Characterization of a Fluoride Ion Probe

This protocol details the synthesis of a simple boronic acid-functionalized benzonitrile derivative and its testing as a fluorescent probe for fluoride ions (F⁻). Boronic acids are known to have a strong affinity for fluoride.

Part A: Synthesis

  • Starting Material: Begin with a suitable precursor, such as 4-amino-2,3,5,6-tetrafluorobenzonitrile.

  • Diazotization: React the amino group with nitrous acid (generated in situ from NaNO₂ and HCl) at 0°C to form a diazonium salt.

  • Borylation: React the diazonium salt with a boronic acid precursor, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to install the boronic ester group.

  • Hydrolysis: Hydrolyze the boronic ester to the final boronic acid using an aqueous acid.

  • Purification: Purify the final product using column chromatography and characterize it using ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Part B: Fluoride Sensing Protocol

  • Stock Solutions: Prepare a 1 mM stock solution of the benzonitrile probe in a suitable solvent like acetonitrile. Prepare a 10 mM stock solution of tetrabutylammonium fluoride (TBAF) as the fluoride source.

  • Titration Experiment:

    • In a series of cuvettes, place 2 mL of a 10 µM solution of the probe.

    • Add increasing equivalents of the TBAF solution (e.g., 0, 0.2, 0.4, ... 2.0 equivalents).

    • Allow the solutions to equilibrate for 5 minutes.

  • Spectroscopic Measurement:

    • Record the UV-Vis absorption and fluorescence emission spectra for each sample. The excitation wavelength should be set at the absorption maximum of the probe.

    • Observe the changes in the fluorescence intensity and/or the emission wavelength as a function of fluoride concentration.

  • Data Analysis: Plot the change in fluorescence intensity against the fluoride concentration to determine the detection limit and binding constant.

Sensing Mechanism Diagram

Probe Fluorinated Benzonitrile -B(OH)2 (Fluorescent) Complex Probe-Fluoride Complex -[B(OH)2F]⁻ (Fluorescence Quenched/Shifted) Probe->Complex + Fluoride Fluoride Ion (F⁻) Fluoride->Complex Binding Response Measurable Change in Optical Signal Complex->Response

Caption: Mechanism for fluoride ion detection.

References

Application Note: Growing High-Quality Single Crystals of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile is a moderately complex organic molecule featuring a polar benzonitrile group, a non-polar butyl chain, and a cyclic acetal. Benzonitrile derivatives are crucial pharmacophores and building blocks in medicinal chemistry and materials science. The precise three-dimensional atomic arrangement, which can only be definitively determined by single-crystal X-ray diffraction (SCXRD), is paramount for understanding structure-activity relationships, designing novel therapeutics, and engineering advanced materials.

Obtaining high-quality single crystals is often the rate-limiting step in this process. It is a procedure that blends systematic screening with careful execution, often considered more of an art than a science.[1] This guide provides a comprehensive, experience-driven framework for systematically approaching the crystallization of this compound, transforming the "dark art" into a logical, repeatable scientific protocol.[2]

The fundamental principle of crystallization involves two stages: nucleation (the initial formation of a small, ordered cluster of molecules) and growth (the subsequent addition of molecules to the nucleus).[1] The goal of these protocols is to control the rate of supersaturation—the state where the concentration of the solute exceeds its equilibrium solubility—to favor slow, orderly crystal growth over the rapid formation of many small nuclei, which leads to microcrystalline powder.[3]

Foundational Requirements: The Path to a Successful Crystallization

Success in crystal growth is predicated on two non-negotiable prerequisites: compound purity and meticulous technique.

2.1 Compound Purity: The First Pillar The presence of impurities can significantly inhibit or completely prevent the formation of a well-ordered crystal lattice.[4] Impurities can disrupt the regular packing of molecules, leading to amorphous solids, oils, or poorly formed crystals.

  • Recommendation: The starting material should be of the highest possible purity, ideally >95%.

  • Protocol: If the purity is questionable, repurification is essential. Standard techniques include:

    • Flash Column Chromatography: Effective for removing impurities with different polarities.

    • Preparative Recrystallization: A preliminary crystallization from a fast-evaporating solvent system can often remove the bulk of impurities before attempting to grow single crystals.[5]

2.2 Laboratory Practice: The Second Pillar Crystallization is highly sensitive to environmental factors. Dust particles, scratches on glassware, and mechanical vibrations can act as unintended nucleation sites, leading to a shower of tiny crystals instead of a few large, high-quality ones.[4]

  • Glassware: All glassware (vials, test tubes, NMR tubes) must be scrupulously clean. It is recommended to rinse with a solvent and dry in an oven prior to use. Using new vials is a good practice.

  • Filtration: Always filter the prepared solution through a syringe filter (e.g., 0.22 µm PTFE) into the crystallization vessel to remove any dust or particulate matter.[6]

  • Environment: Place crystallization experiments in a location free from vibrations and temperature fluctuations, such as a dedicated shelf or a quiet corner of the lab. Do not disturb the vessels once the experiment has been set up.[6]

Systematic Solvent Screening: The Key to Rational Design

The choice of solvent is the most critical factor in a crystallization experiment.[4] For a molecule like this compound, with its mixed polarity, a systematic screening approach is necessary.

Protocol: Small-Scale Solubility Testing

  • Place a small amount of the compound (2-5 mg) into several clean, small vials.

  • To each vial, add a different solvent dropwise (0.1-0.5 mL). Test a range of solvents with varying polarities (see Table 1).

  • Observe the solubility at room temperature.

  • If the compound does not dissolve, gently warm the vial. Observe if it dissolves when hot and if it precipitates upon cooling.

  • Ideal Single-Solvent System: The compound is sparingly soluble at room temperature but fully soluble when heated.[5]

  • Ideal Two-Solvent System: The compound is highly soluble in one solvent (the "good" solvent) and insoluble in another miscible solvent (the "anti-solvent" or "precipitant").[7]

Table 1: Suggested Solvents for Screening

Polarity Solvent Boiling Point (°C) Rationale & Comments
Non-Polar Hexane / Heptane 69 / 98 Good potential as an anti-solvent.
Toluene 111 Aromatic nature may promote favorable packing.[8]
Intermediate Diethyl Ether 35 Highly volatile, good for vapor diffusion as an anti-solvent.
Dichloromethane (DCM) 40 Often a good solvent for moderately polar compounds.[9]
Ethyl Acetate 77 Good general-purpose solvent.[8]
Polar Aprotic Acetone 56 Can be effective, but high volatility can lead to rapid growth.
Acetonitrile 82 The nitrile group may have favorable interactions. Good for vapor diffusion.[6]

| Polar Protic | Ethanol / Isopropanol | 78 / 82 | Hydrogen bonding capability may be less relevant here but worth testing. |

Core Crystallization Protocols

Based on the results of the solvent screening, select the most appropriate method from the protocols below. It is highly recommended to set up multiple experiments in parallel using different techniques and solvent systems.

Protocol 1: Slow Evaporation

This is often the simplest method and works well when a single solvent is identified in which the compound is moderately soluble.[2]

  • Preparation: Dissolve the compound (10-20 mg) in the chosen solvent in a small vial (e.g., a 4 mL vial) to create a near-saturated, but not fully saturated, solution.

  • Filtration: Filter the solution into a clean crystallization vessel (e.g., a new 2 mL vial or a clean test tube). An NMR tube can also be very effective due to its smooth internal surface.[1]

  • Setup: Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm.[10] The number and size of the holes control the rate of evaporation; fewer/smaller holes for volatile solvents (e.g., DCM) and more/larger holes for less volatile ones (e.g., toluene).

  • Incubation: Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

Causality: The solvent slowly evaporates, gradually increasing the solute concentration. This slow approach to supersaturation allows for a limited number of nucleation events, followed by a prolonged growth phase, yielding larger, higher-quality crystals.[3]

Protocol 2: Slow Cooling

This method is ideal when the compound's solubility is significantly higher in a hot solvent than in the same solvent when cold.

  • Preparation: In a small test tube, add the compound (10-20 mg) and the chosen solvent dropwise while heating (e.g., in a warm sand or water bath) until the compound just dissolves. This creates a saturated solution at an elevated temperature.

  • Filtration: If any particulates remain, filter the hot solution quickly into a clean, pre-warmed vial.

  • Setup: Seal the vial and place it into a large, insulated container (like a Dewar flask) filled with hot water at the same temperature.[2]

  • Incubation: Allow the entire apparatus to cool slowly to room temperature over 24-48 hours. For even slower cooling, the setup can be placed inside a styrofoam box.[1]

Causality: As the solution cools, the solubility of the compound decreases. The slow temperature drop ensures that the solution enters the supersaturation zone gradually, promoting controlled crystal growth.[11]

Protocol 3: Vapor Diffusion (Anti-Solvent)

Vapor diffusion is arguably the most successful technique for obtaining high-quality single crystals from small amounts of material.[1][6]

  • Preparation: Dissolve the compound (5-15 mg) in a minimal amount of a "good," less volatile solvent (e.g., toluene, DCM, acetonitrile) in a small, narrow vial (the "inner vial").

  • Setup: Place this inner vial inside a larger vial or jar (the "outer chamber"). Add a layer (2-3 mL) of a volatile "anti-solvent" (e.g., pentane, hexane, diethyl ether) to the outer chamber. The level of the anti-solvent should be well below the top of the inner vial.[12]

  • Sealing: Seal the outer chamber tightly with a cap or parafilm.

  • Incubation: Place the sealed system in a vibration-free location and leave it undisturbed.

Causality: The more volatile anti-solvent slowly evaporates and its vapor diffuses into the solution in the inner vial. This gradually decreases the solubility of the compound in the mixed-solvent system, inducing slow and controlled crystallization.[3]

Visualization of Experimental Workflow

The following diagram outlines the logical progression from a purified compound to a successful single crystal.

Crystal_Growth_Workflow cluster_prep Phase 1: Preparation cluster_methods Phase 2: Crystallization Method Selection cluster_outcome Phase 3: Analysis & Troubleshooting Purified_Compound Purified Compound (>95%) Solvent_Screen Systematic Solvent Screening Purified_Compound->Solvent_Screen 2-5 mg aliquots Slow_Evap Slow Evaporation Solvent_Screen->Slow_Evap Good single solvent found Slow_Cool Slow Cooling Solvent_Screen->Slow_Cool Solubility increases significantly with heat Vapor_Diff Vapor Diffusion Solvent_Screen->Vapor_Diff Good solvent/ volatile anti-solvent pair Liquid_Diff Liquid Diffusion Solvent_Screen->Liquid_Diff Good solvent/ density-mismatched anti-solvent Crystals Single Crystals Formed Slow_Evap->Crystals No_Crystals No Crystals / Powder Slow_Evap->No_Crystals Oiling_Out Compound 'Oils Out' Slow_Evap->Oiling_Out Slow_Cool->Crystals Slow_Cool->No_Crystals Slow_Cool->Oiling_Out Vapor_Diff->Crystals Vapor_Diff->No_Crystals Vapor_Diff->Oiling_Out Liquid_Diff->Crystals Liquid_Diff->No_Crystals Liquid_Diff->Oiling_Out Analysis X-Ray Diffraction Analysis Crystals->Analysis Troubleshoot Troubleshoot & Iterate (Adjust solvent, temp, concentration) No_Crystals->Troubleshoot Oiling_Out->Troubleshoot Troubleshoot->Solvent_Screen Re-evaluate

Caption: Workflow for growing single crystals of this compound.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form The solution is not sufficiently supersaturated (too much solvent used).- Add a seed crystal if available.- Allow more solvent to evaporate (for slow evaporation).[13]- For slow cooling, re-heat to dissolve, then boil off some solvent before cooling again.[14]- Scratch the inside of the vial with a clean glass rod to create nucleation sites.
Only Powder or Microcrystals Form Nucleation rate is too high; crystallization is happening too quickly.- Slow down the process. Use fewer/smaller holes for evaporation.[2]- Cool the solution more slowly.[11]- Use a more dilute starting solution.- For vapor diffusion, move the setup to a cooler location (e.g., a refrigerator) to slow the diffusion rate.[1]
Compound "Oils Out" The melting point of the compound is lower than the temperature of the solution, or the solution is too supersaturated. This can be exacerbated by impurities.[14][15]- Re-heat the solution to re-dissolve the oil, add more of the "good" solvent to make the solution more dilute, and then cool again very slowly.[14]- Try a different solvent system with a lower boiling point or one where the compound is less soluble.[16]- Ensure the starting material is highly pure.

Conclusion

Growing single crystals of this compound is an achievable goal that requires a methodical approach. By prioritizing compound purity, employing careful laboratory technique, and systematically screening solvents, researchers can identify optimal conditions for crystallization. The slow evaporation, slow cooling, and vapor diffusion methods described here provide a robust toolkit for inducing the formation of high-quality single crystals suitable for structural elucidation. Patience is a critical component of this process; successful crystallizations often take days or even weeks to develop.[4]

References

Application Notes and Protocols for 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Synthesis

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile stands as a pivotal precursor in modern organic synthesis, offering a unique combination of a reactive nitrile group and a protected aldehyde functionality. The 1,3-dioxane ring provides robust protection for the aldehyde, rendering it stable under a variety of reaction conditions, including those that are basic, nucleophilic, oxidative, and reductive.[1] This stability allows for selective transformations of the nitrile moiety, which is a versatile functional group that can be converted into amines, carboxylic acids, and other valuable functionalities.[2]

The strategic placement of the electron-withdrawing nitrile group also influences the reactivity of the aromatic ring, making this compound a valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[2] Notably, derivatives of 2-(4-cyanophenyl)-1,3-dioxane have been investigated as components of liquid crystals.[3] This guide provides detailed protocols for the synthesis and subsequent transformations of this compound, along with insights into its applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₉NO₂--INVALID-LINK--
Molecular Weight 245.32 g/mol --INVALID-LINK--
Appearance Solid (predicted)
CAS Number 74800-54-7--INVALID-LINK--

Synthetic Protocols

The synthesis of this compound is achieved through a two-step process, starting with the synthesis of the key intermediate, 2-butyl-1,3-propanediol, followed by its acid-catalyzed condensation with 4-formylbenzonitrile.

Workflow for the Synthesis of this compound

Synthesis Workflow cluster_0 Step 1: Synthesis of 2-Butyl-1,3-propanediol cluster_1 Step 2: Acetal Formation Diethyl Malonate Diethyl Malonate Alkylation Alkylation Diethyl Malonate->Alkylation 1-Bromobutane 1-Bromobutane 1-Bromobutane->Alkylation Diethyl 2-butylmalonate Diethyl 2-butylmalonate Alkylation->Diethyl 2-butylmalonate Reduction Reduction Diethyl 2-butylmalonate->Reduction 2-Butyl-1,3-propanediol 2-Butyl-1,3-propanediol Reduction->2-Butyl-1,3-propanediol 2-Butyl-1,3-propanediol_ref 2-Butyl-1,3-propanediol 4-Formylbenzonitrile 4-Formylbenzonitrile Condensation Condensation 4-Formylbenzonitrile->Condensation 2-Butyl-1,3-propanediol_ref->Condensation Target_Compound This compound Condensation->Target_Compound

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Butyl-1,3-propanediol

This protocol is adapted from the synthesis of 2-pentylpropane-1,3-diol.[3]

Part A: Synthesis of Diethyl 2-butylmalonate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in absolute ethanol.

  • Addition of Diethyl Malonate: To the stirred solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • Alkylation: Following the addition of diethyl malonate, add 1-bromobutane (1.05 eq) dropwise. The reaction mixture is then heated to reflux for 4-6 hours.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude diethyl 2-butylmalonate, which can be purified by vacuum distillation.

Part B: Reduction of Diethyl 2-butylmalonate to 2-Butyl-1,3-propanediol

  • Reaction Setup: In a dry three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add a solution of diethyl 2-butylmalonate (1.0 eq) in anhydrous THF dropwise via a dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours.

  • Quenching and Work-up: The reaction is carefully quenched by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. The resulting precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to afford 2-butyl-1,3-propanediol, which can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound

This protocol is based on the general procedure for the formation of 2-aryl-1,3-dioxanes.[3][4]

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-formylbenzonitrile (1.0 eq) and 2-butyl-1,3-propanediol (1.1 eq) in toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reaction: Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Key Transformations of this compound

The presence of the 1,3-dioxane protecting group allows for selective manipulation of the nitrile functionality.

Workflow of Key Transformations

Transformations cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_deprotection Deprotection Start This compound Hydrolysis_Node Basic or Acidic Hydrolysis Start->Hydrolysis_Node Reduction_Node Catalytic Hydrogenation Start->Reduction_Node Deprotection_Node Acidic Hydrolysis Start->Deprotection_Node Carboxylic_Acid 4-(5-Butyl-1,3-dioxan-2-yl)benzoic acid Hydrolysis_Node->Carboxylic_Acid Amine (4-(5-Butyl-1,3-dioxan-2-yl)phenyl)methanamine Reduction_Node->Amine Aldehyde 4-Formylbenzonitrile Deprotection_Node->Aldehyde

Caption: Key chemical transformations of the title compound.

Protocol 3: Hydrolysis to 4-(5-Butyl-1,3-dioxan-2-yl)benzoic Acid

The hydrolysis of the nitrile group can be achieved under basic or acidic conditions.[5] Basic hydrolysis is generally preferred to avoid premature cleavage of the acid-sensitive 1,3-dioxane protecting group.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Base Addition: Add an excess of sodium hydroxide or potassium hydroxide (3-5 eq).

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC. The reaction is complete when the starting material is no longer detectable.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Protocol 4: Reduction to (4-(5-Butyl-1,3-dioxan-2-yl)phenyl)methanamine

Catalytic hydrogenation is a common method for the reduction of nitriles to primary amines.[6]

  • Catalyst Preparation: In a hydrogenation flask, suspend a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C, 5-10 mol%) in a suitable solvent such as ethanol or methanol.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in the same solvent.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) and stir vigorously at room temperature until hydrogen uptake ceases.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by column chromatography or crystallization of its salt.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable intermediate in several advanced applications.

Medicinal Chemistry

The benzonitrile moiety is a well-established pharmacophore in drug discovery, known for its ability to participate in hydrogen bonding and other molecular interactions.[2] The protected aldehyde functionality in the title compound allows for its late-stage introduction into complex molecules, which can then be deprotected and further functionalized. For instance, the resulting aldehyde can undergo reductive amination to introduce diverse amine functionalities, a common strategy in the synthesis of bioactive compounds.

Liquid Crystal Synthesis

Derivatives of 2-(4-cyanophenyl)-1,3-dioxane are known to exhibit liquid crystalline properties.[3] The rigid cyanophenyl group combined with the flexible alkylated dioxane ring can lead to the formation of mesophases. The butyl group at the 5-position of the dioxane ring can be varied to tune the liquid crystalline properties, such as the clearing point and the type of mesophase observed.

References

Application Note: A Comprehensive Guide to High-Performance Liquid Chromatography (HPLC) for Pharmaceutical Purity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-Performance Liquid Chromatography (HPLC) is the definitive analytical technique in the pharmaceutical industry for determining the purity of drug substances and products.[1] Its precision, sensitivity, and resolving power make it indispensable for separating, identifying, and quantifying active pharmaceutical ingredients (APIs) and their potential impurities.[2][3] This guide provides an in-depth exploration of developing and validating a robust HPLC method for purity analysis, grounded in scientific principles and regulatory expectations. We will delve into the causality behind methodological choices, from column and mobile phase selection to the execution of a self-validating protocol, ensuring data integrity for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Purity in Pharmaceuticals

In drug development and manufacturing, purity is not merely a quality metric; it is a direct correlate of safety and efficacy. Impurities, which can originate from synthesis, degradation, or storage, may possess undesirable pharmacological or toxicological properties.[3] Regulatory bodies worldwide, including the FDA and those adhering to the International Council for Harmonisation (ICH) guidelines, mandate stringent purity control.[4] HPLC, particularly Reversed-Phase HPLC (RP-HPLC), has become the gold standard for this task due to its versatility in analyzing a wide range of drug molecules.[5][6] A well-developed HPLC purity method must be "stability-indicating," meaning it can resolve the API from all potential degradation products and process-related impurities.[7]

The Foundation: Principles of Chromatographic Separation

HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed within a column.[2] In RP-HPLC, the most common mode for purity analysis, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., a mixture of water or buffer and an organic solvent like acetonitrile or methanol).[8][9]

  • Mechanism: Non-polar analytes have a stronger affinity for the non-polar stationary phase and are retained longer, while polar analytes have a greater affinity for the polar mobile phase and elute more quickly. The elution order is therefore from most polar to least polar.

The choice of stationary and mobile phases is the primary driver of selectivity, which is the ability of the system to distinguish between different analytes.[6]

Strategic Method Development

Developing a robust purity method is a systematic process aimed at achieving optimal separation of all relevant compounds within a reasonable analysis time.

Column Selection: The Heart of the Separation

The choice of column directly impacts resolution, efficiency, and the success of the analysis.[10] Key factors include:

  • Stationary Phase Chemistry: C18 (octadecylsilane) columns are the workhorse for RP-HPLC, offering high hydrophobicity suitable for a wide range of small molecules.[3][8] C8 columns provide less retention and are useful for more hydrophobic compounds.

  • Column Dimensions:

    • Length: Longer columns (e.g., 250 mm) provide higher resolution for complex mixtures but result in longer run times and higher backpressure.[11][12][13] Shorter columns (e.g., 50-150 mm) are ideal for faster analyses.[11][12]

    • Internal Diameter (ID): Standard 4.6 mm ID columns offer a good balance of sample capacity and resolution. Smaller ID columns (e.g., 2.1 mm) increase sensitivity but require an HPLC system optimized for lower flow rates.[11][12]

  • Particle Size: Smaller particles (e.g., <3 µm) yield higher efficiency and resolution but generate significantly higher backpressure, often requiring Ultra-High Performance Liquid Chromatography (UHPLC) systems. 5 µm particles are a common choice for standard HPLC.[13]

Table 1: Common HPLC Column Characteristics for Purity Analysis

ParameterCommon SelectionRationale & Impact
Stationary Phase C18, C8C18 offers strong hydrophobic retention for a wide range of analytes. C8 is less retentive, suitable for highly non-polar compounds.[8]
Particle Size 5 µm, 3 µmSmaller particles increase resolution and efficiency but also increase system backpressure.[12]
Column Length 150 mm, 250 mmLonger columns provide better separation for complex samples but increase analysis time.[13]
Internal Diameter 4.6 mm, 2.1 mm4.6 mm is standard. 2.1 mm offers higher sensitivity and lower solvent consumption, ideal for LC-MS.[11]
Mobile Phase Optimization: Driving the Selectivity

The mobile phase composition controls analyte retention and selectivity.[9]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in RP-HPLC.[14] Acetonitrile generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[15]

  • Aqueous Phase & pH Control: For ionizable compounds (acids or bases), mobile phase pH is a critical parameter.[5] Adjusting the pH to suppress the ionization of the analyte increases its hydrophobicity and retention. Buffers (e.g., phosphate, acetate) are used to maintain a constant pH.[15][16] A buffer concentration of 10-50 mM is typically sufficient.[16] The pH should be adjusted before adding the organic solvent.[16]

  • Elution Mode:

    • Isocratic Elution: The mobile phase composition remains constant throughout the run. It is simple but may not be suitable for complex mixtures with a wide range of polarities.

    • Gradient Elution: The concentration of the organic solvent is increased during the run. This is essential for purity analysis to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are eluted as sharp peaks in a reasonable time.[17]

Ensuring Specificity: The Role of Forced Degradation Studies

A purity method must be stability-indicating.[7] This is confirmed through forced degradation (stress testing), where the drug substance is exposed to harsh conditions to intentionally produce degradation products.[18][19] The method is considered specific if it can separate the intact drug from all generated degradants.

Common stress conditions include:

  • Acid and Base Hydrolysis: (e.g., 0.1 M HCl, 0.1 M NaOH)

  • Oxidation: (e.g., 3% H₂O₂)

  • Thermal Stress: (e.g., 60-80°C)

  • Photolytic Stress: (Exposure to UV and visible light)

The goal is to achieve 5-20% degradation of the active ingredient.[7][18] Peak purity analysis, often using a Photodiode Array (PDA) detector, is used to confirm that the main analyte peak is spectrally pure and not co-eluting with any degradants.[20]

Method Validation: Demonstrating Fitness for Purpose

Once developed, the analytical method must be validated according to ICH Q2(R2) guidelines to prove it is suitable for its intended purpose.[21][22] Validation demonstrates that the method is accurate, precise, and reliable.

G Validation Validated Purity Method Specificity Specificity Specificity->Validation Linearity Linearity Linearity->Validation Accuracy Accuracy Accuracy->Validation Precision Precision Precision->Validation LOD_LOQ LOD_LOQ LOD_LOQ->Validation Robustness Robustness Robustness->Validation

Caption: Logical relationships in HPLC method validation.

Table 2: Summary of Method Validation Parameters (ICH Q2(R2))

Validation ParameterPurposeTypical Acceptance Criteria for Purity Analysis
Specificity To ensure the method unequivocally assesses the analyte in the presence of impurities and degradants.No interference at the analyte's retention time; peak purity of the main peak passes.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration.
Accuracy The closeness of test results to the true value.% Recovery of spiked impurities typically between 80.0% and 120.0%.[23]
Precision The degree of scatter between a series of measurements.%RSD for impurity levels should be ≤ 10% (can be higher near the LOQ).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.[24]
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptance criteria.[23]

Detailed Protocol: HPLC Purity Analysis

This protocol provides a generalized workflow. Specific parameters must be optimized during method development.

Required Equipment and Reagents
  • HPLC or UHPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • Chromatography Data System (CDS).

  • Analytical balance, pH meter, volumetric flasks, and pipettes.

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol).[25]

  • High-purity water (e.g., Milli-Q).

  • Buffer salts (e.g., potassium phosphate), acids, and bases of analytical grade.

  • API Reference Standard and sample to be tested.

  • Syringe filters (0.22 or 0.45 µm) compatible with the sample solvent.[26]

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare the buffer solution (e.g., 20 mM potassium phosphate). Adjust to the desired pH (e.g., 3.0) with an acid like phosphoric acid. Filter through a 0.45 µm membrane filter and degas.[16]

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile or methanol.

  • Sample Diluent: Prepare a mixture of the mobile phases (e.g., 50:50 Water:Acetonitrile) to ensure compatibility with the initial chromatographic conditions.[26]

  • Standard Solution: Accurately weigh the API Reference Standard and dissolve it in the sample diluent to a known concentration (e.g., 1.0 mg/mL).

  • Sample Solution: Prepare the test sample at the same concentration as the Standard Solution using the sample diluent.

  • Filtration: Before injection, filter all sample and standard solutions through a 0.22 or 0.45 µm syringe filter to remove particulates and prevent column clogging.[25][26]

Chromatographic Conditions & System Setup

HPLC_Workflow cluster_prep Preparation cluster_run Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (Aqueous & Organic) prep_sample Prepare & Filter Standard/Sample Solutions setup Install Column & Set Chromatographic Conditions prep_sample->setup equilibrate Equilibrate System (Stable Baseline) setup->equilibrate sst Perform System Suitability Test (SST) (Inject Standard 5x) equilibrate->sst sequence Run Analytical Sequence (Blank, Standards, Samples) sst->sequence integrate Integrate Chromatograms sequence->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: General experimental workflow for HPLC purity analysis.

  • Column: e.g., C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 20 mM Phosphate Buffer pH 3.0; B: Acetonitrile

  • Gradient: 5% B to 95% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: PDA, 200-400 nm, monitor at λmax of API

System Suitability Testing (SST)

Before any sample analysis, the system's fitness for use must be confirmed.[27][28] This is typically done by making 5-6 replicate injections of the standard solution.

Table 3: Typical System Suitability Parameters and Acceptance Criteria

SST ParameterPurposeTypical Acceptance Criteria (USP)
Repeatability (%RSD) Confirms precision of the injector and system.%RSD of peak areas from replicate injections ≤ 2.0%.[29]
Tailing Factor (T) Measures peak symmetry. Asymmetry can indicate column issues or secondary interactions.T ≤ 2.0.[29]
Theoretical Plates (N) Measures column efficiency. Higher numbers indicate sharper peaks.N > 2000
Resolution (Rs) Ensures separation between the main peak and the closest eluting impurity.Rs > 2.0 between the API and any critical impurity.[29]

The system must pass all SST criteria before proceeding with the analysis.[30]

Data Analysis and Purity Calculation

Purity is most commonly determined by the Area Percent or Area Normalization method.[31] This method assumes that all compounds (API and impurities) have a similar detector response at the monitored wavelength.

Calculation: % Purity = (Area of API Peak / Sum of Areas of All Peaks) x 100

  • Process: Integrate all peaks in the chromatogram, excluding those from the blank (solvent) and any system-related peaks.

  • Reporting Threshold: Impurities below a certain threshold (e.g., 0.05%) are often disregarded, as defined by ICH guidelines or internal specifications.

Troubleshooting Common HPLC Purity Analysis Issues

ProblemPotential Cause(s)Suggested Solution(s)
Pressure Fluctuations Air bubbles in the pump; worn pump seals; leaks.[32]Degas mobile phase; purge the system; check fittings for leaks and replace seals if necessary.[33][34]
Baseline Noise/Drift Contaminated mobile phase; detector lamp failing; column bleed.[35]Prepare fresh mobile phase; replace detector lamp; flush column or replace if old.[36]
Peak Tailing Column contamination/degradation; secondary interactions with silica.Use a guard column; operate at a lower pH to suppress silanol interactions; replace the column.[32]
Shifting Retention Times Mobile phase composition incorrect; column not equilibrated; flow rate inconsistent.[33][36]Prepare fresh mobile phase; ensure sufficient equilibration time; check pump performance.[32]

Conclusion

A robust, validated HPLC method is the cornerstone of pharmaceutical purity testing, providing critical data that ensures the safety and efficacy of medicines. By systematically developing a method with a deep understanding of chromatographic principles, rigorously validating its performance against ICH guidelines, and executing it within a framework of system suitability, scientists can generate reliable and defensible purity data. This comprehensive approach, from column selection to final calculation, underpins the quality control and regulatory success of drug development.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of benzonitrile derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of benzonitrile derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the expertise to overcome common challenges and optimize your reaction conditions for successful synthesis. Benzonitrile derivatives are crucial intermediates in the creation of a wide range of pharmaceuticals, agrochemicals, and functional materials, making their efficient synthesis a key focus in chemical research.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzonitrile derivatives?

A1: The three most prevalent and versatile methods for synthesizing benzonitrile derivatives are:

  • Palladium-Catalyzed Cyanation of Aryl Halides: This is a powerful and widely used method for forming a C-CN bond, offering excellent functional group tolerance.[3]

  • Sandmeyer Reaction: A classic method that converts aryl amines to benzonitriles via a diazonium salt intermediate.[4]

  • Dehydration of Benzamides: This method involves the removal of water from a primary benzamide to yield the corresponding nitrile.[5]

Q2: My palladium-catalyzed cyanation reaction is not working. What are the first things I should check?

A2: For a failing palladium-catalyzed cyanation, begin by assessing the following:

  • Catalyst and Ligand Integrity: Ensure your palladium precursor and phosphine ligand have not degraded. Many phosphine ligands are air-sensitive.

  • Anhydrous and Anaerobic Conditions: The presence of water and oxygen can deactivate the catalyst. Ensure your solvent and reagents are dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Starting Materials: Impurities in your aryl halide or cyanide source can interfere with the reaction.

Q3: What are the primary safety concerns when working with cyanide reagents?

A3: Cyanide salts and hydrogen cyanide (HCN) are highly toxic and require strict safety protocols.[6][7] Key precautions include:

  • Working in a Fume Hood: Always handle solid cyanide salts and any reactions involving them in a certified chemical fume hood to avoid inhalation of dust or HCN gas.[7]

  • Avoiding Acids: Never mix cyanide salts with acids, as this will generate lethal hydrogen cyanide gas.[8] Maintain basic or neutral conditions during the reaction and work-up.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles (or a face shield for splash risks), and nitrile or neoprene gloves. Double-gloving is often recommended.[7]

  • Waste Disposal: Cyanide waste is considered acutely toxic and must be disposed of according to institutional and regulatory guidelines. Typically, this involves quenching with a bleach solution at a basic pH.[1]

Q4: My benzonitrile product is a yellow oil, but the literature reports it as a colorless liquid. What could be the cause?

A4: A yellow coloration in your benzonitrile product often indicates the presence of impurities.[8] These could be residual starting materials, byproducts from side reactions, or degradation products. Purification, typically by vacuum distillation or column chromatography, is recommended to obtain a pure, colorless product.[9]

Troubleshooting Guide: Palladium-Catalyzed Cyanation of Aryl Halides

Palladium-catalyzed cyanation is a cornerstone of modern organic synthesis for its reliability and broad substrate scope.[10] However, the reaction is sensitive to several parameters. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to yield the benzonitrile product and regenerate the Pd(0) catalyst.[3]

Palladium-Catalyzed Cyanation Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition (Ar-X) Aryl-Pd(II)-CN(L2) Aryl-Pd(II)-CN(L2) Aryl-Pd(II)-X(L2)->Aryl-Pd(II)-CN(L2) Transmetalation (M-CN) Aryl-Pd(II)-CN(L2)->Pd(0)L2 Benzonitrile (Ar-CN) Benzonitrile (Ar-CN) Aryl-Pd(II)-CN(L2)->Benzonitrile (Ar-CN) Reductive Elimination

Caption: Catalytic cycle for palladium-catalyzed cyanation.

Problem Potential Cause Troubleshooting Strategy
Low or No Conversion Catalyst Deactivation: Excess cyanide can poison the palladium catalyst by forming inactive palladium-cyanide complexes.[11][12] The presence of water can also lead to catalyst deactivation.[11]• Use a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆] to maintain a low concentration of free cyanide.[13] • Ensure rigorously anhydrous conditions by using dry solvents and reagents and running the reaction under an inert atmosphere.[11]
Inefficient Oxidative Addition: Aryl chlorides are less reactive than aryl bromides or iodides and may require more forcing conditions or a more active catalyst system.• For aryl chlorides, use electron-rich and bulky phosphine ligands like XPhos or tBuXPhos, which promote oxidative addition.[13] • Increase the reaction temperature.
Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.• For electron-deficient aryl halides, ligands that promote reductive elimination, such as tBuXPhos, may give better results.[13] • Screen a variety of biaryl phosphine ligands to find the optimal one for your specific substrate.[10]
Formation of Side Products Hydrolysis of Nitrile: Trace amounts of water can lead to the hydrolysis of the benzonitrile product to the corresponding benzamide or benzoic acid.• Maintain anhydrous conditions throughout the reaction and work-up.
Homocoupling of Aryl Halide: This can occur if the reductive elimination is slow compared to other pathways.• Optimize the ligand and reaction temperature to favor the desired reductive elimination.
Difficulty in Purification Residual Palladium: Removing the palladium catalyst from the product can be challenging.• Pass the crude product through a plug of silica gel or celite. • Consider using a heterogeneous catalyst like Pd/C, which can be easily filtered off.[14]
Polar Impurities: The presence of polar byproducts can complicate purification.• An aqueous work-up with a dilute acid or base wash can help remove some polar impurities before chromatography.

Troubleshooting Guide: The Sandmeyer Reaction

The Sandmeyer reaction is a two-step process for converting an aromatic amine into a benzonitrile.[4] The first step is the diazotization of the amine with a nitrite source in the presence of a strong acid to form a diazonium salt. This is followed by the reaction of the diazonium salt with a copper(I) cyanide solution.[4]

Sandmeyer Reaction Workflow cluster_diazotization Diazotization (0-5 °C) cluster_cyanation Cyanation Aromatic Amine (Ar-NH2) Aromatic Amine (Ar-NH2) Diazonium Salt (Ar-N2+) Diazonium Salt (Ar-N2+) Aromatic Amine (Ar-NH2)->Diazonium Salt (Ar-N2+) NaNO2, HCl Benzonitrile (Ar-CN) Benzonitrile (Ar-CN) Diazonium Salt (Ar-N2+)->Benzonitrile (Ar-CN) CuCN

Caption: General workflow for the Sandmeyer reaction.

Problem Potential Cause Troubleshooting Strategy
Low Yield of Benzonitrile Decomposition of Diazonium Salt: Diazonium salts are thermally unstable and can decompose if the temperature is not kept low during their formation and subsequent use.[2]• Maintain a strict temperature range of 0-5 °C throughout the diazotization step.[2] • Use the freshly prepared diazonium salt solution immediately.
Incomplete Diazotization: Insufficient acid or nitrite can lead to incomplete formation of the diazonium salt.• Ensure at least two equivalents of strong acid are used to protonate the amine and form nitrous acid. • Add the sodium nitrite solution slowly to maintain the low temperature and allow for complete reaction.
Formation of Phenol Byproduct Reaction of Diazonium Salt with Water: At elevated temperatures, the diazonium salt can react with water to form a phenol.[2]• Keep the reaction temperature low during both the diazotization and cyanation steps.
Formation of Azo Compounds Coupling of Diazonium Salt with Unreacted Amine: If the diazotization is incomplete, the remaining aromatic amine can couple with the diazonium salt.• Ensure complete diazotization by using a slight excess of sodium nitrite and sufficient acid.
Difficulty in Isolating the Product Formation of a Tar-like Mixture: This can result from multiple side reactions and decomposition.• Ensure proper temperature control and efficient stirring. • A steam distillation of the reaction mixture can be an effective way to isolate the volatile benzonitrile product.[15]

Troubleshooting Guide: Dehydration of Benzamides

The dehydration of primary benzamides to benzonitriles is a straightforward transformation but requires an effective dehydrating agent.[5]

Dehydrating Agent Typical Conditions Advantages Disadvantages
Phosphorus Pentoxide (P₂O₅) Heating, often neat or in a high-boiling solventPowerful and effective for a wide range of amides.Can be difficult to handle (hygroscopic), and the work-up can be challenging due to the formation of phosphoric acids.[16]
Thionyl Chloride (SOCl₂) Refluxing in an inert solventReadily available and effective.Generates corrosive HCl and SO₂ gas, requiring a scrubber.
Phosphorus Oxychloride (POCl₃) Heating, often in the presence of a base like pyridineEffective and a liquid, which can be easier to handle than P₂O₅.Corrosive and reacts violently with water.
Trifluoroacetic Anhydride (TFAA) Often at room temperature or with mild heatingMild reaction conditions and high yields.Expensive.
Problem Potential Cause Troubleshooting Strategy
Incomplete Reaction Insufficient Dehydrating Agent: Not enough reagent to completely remove the water.• Use a slight excess of the dehydrating agent.
Low Reaction Temperature: The dehydration may require more thermal energy to proceed.• Gradually increase the reaction temperature while monitoring the reaction by TLC or GC.
Product Degradation Harsh Reaction Conditions: High temperatures or a very strong dehydrating agent can cause decomposition of the starting material or product.• Try a milder dehydrating agent (e.g., TFAA). • If possible, lower the reaction temperature.
Difficult Work-up Residual Dehydrating Agent: Quenching and removing the excess dehydrating agent and its byproducts can be problematic.• For P₂O₅, carefully quench the reaction mixture with ice water. • For SOCl₂ or POCl₃, a careful aqueous quench followed by a base wash is necessary.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 4-Bromotoluene

This protocol is a general procedure and may require optimization for other substrates.

Materials:

  • 4-Bromotoluene

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromotoluene (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-methylbenzonitrile.

Protocol 2: Sandmeyer Reaction for the Synthesis of Benzonitrile from Aniline

Part A: Diazotization of Aniline

  • In a flask, dissolve aniline (1.0 mmol) in a mixture of concentrated HCl (2.5 mL) and water (2.5 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol in 2 mL of water) dropwise, maintaining the temperature between 0-5 °C with vigorous stirring.

  • After the addition is complete, stir the mixture for an additional 15 minutes. Keep the diazonium salt solution cold for immediate use in the next step.

Part B: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 mmol) in a solution of sodium cyanide (2.4 mmol) in water (5 mL).

  • Cool this solution to 0-5 °C.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 30 minutes, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with diethyl ether or dichloromethane.

  • Wash the organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude benzonitrile by vacuum distillation.[15]

Protocol 3: Dehydration of Benzamide using Phosphorus Pentoxide

Materials:

  • Benzamide

  • Phosphorus Pentoxide (P₂O₅)

  • Sand bath or heating mantle

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask, thoroughly mix benzamide (1.0 mmol) and phosphorus pentoxide (0.7 mmol).

  • Set up the flask for simple distillation.

  • Heat the mixture gently at first, then increase the temperature to initiate the reaction. The reaction can be exothermic.

  • Benzonitrile will begin to distill over. Collect the distillate.

  • The collected benzonitrile can be further purified by redistillation, if necessary.

References

Technical Support Center: Optimizing the Synthesis of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific chemical transformation. Our goal is to equip you with the scientific rationale and practical steps to enhance your reaction yield and purity.

I. Reaction Overview and Mechanism

The synthesis of this compound involves the formation of a cyclic acetal from 4-formylbenzonitrile and 2-butyl-1,3-propanediol. This reaction is a classic example of carbonyl protection and is typically catalyzed by an acid.[1][2] Understanding the mechanism is crucial for troubleshooting as it highlights the key equilibria and potential pitfalls.

The reaction proceeds via a hemiacetal intermediate.[3] The acid catalyst protonates the carbonyl oxygen of the benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by one of the hydroxyl groups of the diol.[4][5] Subsequent proton transfers and the elimination of a water molecule lead to the formation of an oxonium ion, which is then attacked by the second hydroxyl group of the diol to form the stable 1,3-dioxane ring.[3]

Reaction Scheme:

Reaction_Mechanism Reactants 4-Formylbenzonitrile + 2-Butyl-1,3-propanediol Catalyst + H⁺ (Acid Catalyst) Products This compound + H₂O Catalyst->Products Reversible Reaction

Caption: General reaction scheme for the synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this acetalization?

A1: The most critical factor is the effective removal of water from the reaction mixture. Acetal formation is a reversible equilibrium reaction.[6] The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, thereby reducing the yield of the desired 1,3-dioxane.[6]

Q2: Which acid catalyst is recommended for this synthesis?

A2: A variety of Brønsted and Lewis acids can be used. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and acidic ion-exchange resins like Amberlyst-15. For substrates that may be sensitive to strong acids, milder catalysts such as pyridinium p-toluenesulfonate (PPTS) can be employed. Solid acid catalysts are advantageous due to their ease of removal by simple filtration.[6]

Q3: Can I use an excess of one of the reactants to drive the reaction forward?

A3: Yes, using a slight excess of the diol (2-butyl-1,3-propanediol) can help shift the equilibrium towards the product. However, this can complicate purification as the excess diol will need to be removed. The primary method for driving the reaction to completion should be water removal.

Q4: My reaction seems to stall before reaching completion. What could be the cause?

A4: Stalling is often due to the equilibrium being reached without complete conversion of the starting material. This is typically caused by inefficient water removal. Another possibility is catalyst deactivation. Ensure your water removal method is functioning correctly (e.g., the Dean-Stark trap is collecting water, or molecular sieves are active). If using a solid catalyst, ensure it has not become fouled.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step & Scientific Rationale
Inefficient Water Removal Solution: Employ a Dean-Stark apparatus or add activated molecular sieves (3Å or 4Å). Rationale: According to Le Châtelier's principle, removing a product (water) will shift the equilibrium to favor the formation of more products, thus increasing the yield of the acetal.[6] A properly functioning Dean-Stark trap azeotropically removes water with a suitable solvent like toluene or benzene. Molecular sieves physically adsorb water from the reaction mixture.
Suboptimal Catalyst Solution: Screen different acid catalysts. Start with a catalytic amount of p-TsOH. If side reactions are observed, switch to a milder catalyst like PPTS. Consider using a solid acid catalyst like Amberlyst-15 for easier workup and potential recyclability. Rationale: The catalyst's strength can influence reaction rate and selectivity. A catalyst that is too strong might promote side reactions, while one that is too weak will result in slow conversion.
Incorrect Reaction Temperature Solution: Optimize the reaction temperature. For reactions using a Dean-Stark trap, the temperature should be at the boiling point of the azeotropic mixture. Rationale: The rate of reaction is temperature-dependent. However, excessively high temperatures can lead to decomposition of reactants or products.
Impure Starting Materials Solution: Ensure the purity of 4-formylbenzonitrile and 2-butyl-1,3-propanediol. Purify if necessary. Rationale: Impurities can interfere with the reaction, poison the catalyst, or lead to the formation of undesired byproducts, all of which can lower the yield.
Issue 2: Formation of Side Products
Possible Cause Troubleshooting Step & Scientific Rationale
Self-polymerization of the Aldehyde Solution: Use a milder acid catalyst and ensure the reaction is not overheated. Add the aldehyde slowly to the reaction mixture containing the diol and catalyst. Rationale: Strong acidic conditions and high temperatures can promote the self-condensation or polymerization of aldehydes.
Decomposition of the Product Solution: Monitor the reaction progress (e.g., by TLC or GC) and stop it once the starting material is consumed. Avoid prolonged reaction times at high temperatures. Rationale: The 1,3-dioxane ring, while generally stable, can undergo acid-catalyzed hydrolysis back to the starting materials or other degradation pathways if subjected to harsh conditions for extended periods.

Workflow for Optimizing Yield:

Optimization_Workflow Start Start: Low Yield Issue Check_Water_Removal Is water being effectively removed? Start->Check_Water_Removal Improve_Water_Removal Action: Use Dean-Stark or fresh molecular sieves. Check_Water_Removal->Improve_Water_Removal No Screen_Catalysts Action: Test different acid catalysts (e.g., p-TsOH, PPTS, Amberlyst-15). Check_Water_Removal->Screen_Catalysts Yes Improve_Water_Removal->Screen_Catalysts Optimize_Temp Action: Adjust reaction temperature. Screen_Catalysts->Optimize_Temp Check_Purity Action: Verify purity of starting materials. Optimize_Temp->Check_Purity Monitor_Reaction Action: Monitor reaction progress to avoid over-running. Check_Purity->Monitor_Reaction End End: Improved Yield Monitor_Reaction->End

Caption: A decision-making workflow for troubleshooting low yields.

IV. Experimental Protocols

Recommended Protocol for Synthesis
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add a suitable solvent (e.g., toluene, 10 mL per mmol of aldehyde).

  • Reactants: Add 4-formylbenzonitrile (1.0 eq), 2-butyl-1,3-propanediol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).

  • Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting aldehyde.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

V. References

  • Celanese. (n.d.). Processing and Troubleshooting Guide. Retrieved from 7

  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from --INVALID-LINK--

  • Study.com. (n.d.). Acetal Group | Formation, Structure & Mechanism. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from --INVALID-LINK--

  • Organic Chemistry Tutor. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Acetal Synthesis. Retrieved from --INVALID-LINK--

  • Pop, M., Grosu, I., Plé, G., Mager, S., Muntean, L., Marginean, D., & Dinca, N. (2001). Synthesis and stereochemistry of some new 1,3-dioxane derivatives obtained from 1,3-benzenedicarboxaldehyde. Revue Roumaine de Chimie, 46(10), 1085-1090.

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

References

Identification and minimization of byproducts in benzonitrile synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for benzonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing high-purity benzonitrile. Here, we delve into the common challenges, offering troubleshooting guides and frequently asked questions to streamline your experimental workflow and minimize byproduct formation.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding benzonitrile synthesis.

Q1: What are the most common industrial and laboratory methods for benzonitrile synthesis?

A1: Industrially, the most prominent method is the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450 °C) over a catalyst.[1][2] For laboratory-scale synthesis, common methods include:

  • Dehydration of Benzamide: This involves heating benzamide with a dehydrating agent.[2][3]

  • Sandmeyer Reaction: This reaction utilizes the diazotization of aniline followed by a reaction with a cyanide salt, typically in the presence of a copper catalyst.[4][5][6]

  • Rosenmund–von Braun Reaction: This method involves the reaction of an aryl halide (like bromobenzene) with cuprous cyanide.[7][8]

  • From Benzaldehyde: Benzonitrile can also be synthesized from benzaldehyde and hydroxylamine hydrochloride.[9][10]

Q2: I'm observing a low yield in my benzonitrile synthesis. What are the likely causes?

A2: Low yields can stem from several factors depending on the synthetic route. For the dehydration of benzamide , insufficient or inappropriate dehydrating agents, non-anhydrous conditions, or improper reaction temperature can be the culprits.[3] In the Sandmeyer reaction , incomplete diazotization due to temperature fluctuations (the reaction is highly temperature-sensitive and should be kept at 0-5 °C) or decomposition of the unstable diazonium salt are common issues.[3][4] For the ammoxidation of toluene , low catalyst activity or improper reactant feed ratios can limit the reaction rate.[11]

Q3: My final product is discolored. What are the potential impurities?

A3: Discoloration often points to the presence of byproducts. In the Sandmeyer reaction , phenol formation due to the reaction of the diazonium salt with water is a common cause.[4] In the Rosenmund-von Braun reaction , the high temperatures can lead to various side reactions and impurities.[12] For the ammoxidation of toluene , over-oxidation can lead to the formation of benzaldehyde, benzoic acid, and even carbon oxides.[11]

Q4: How can I effectively purify my crude benzonitrile?

A4: Purification strategies depend on the nature of the impurities. A common and effective method is distillation .[13][14] For removing basic impurities like amines, an acid wash with dilute hydrochloric acid followed by a wash with a mild base (like sodium bicarbonate) and then water is recommended.[15] Subsequent drying over an appropriate drying agent (e.g., anhydrous magnesium sulfate or calcium chloride) should be performed before distillation.[15] For removing isonitriles, a preliminary treatment with concentrated HCl can be effective.[13]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific issues encountered during benzonitrile synthesis.

Guide 1: Low Yield in Sandmeyer Reaction

Problem: The yield of benzonitrile from the Sandmeyer reaction is significantly lower than expected.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Incomplete Diazotization 1. Strict Temperature Control: Ensure the temperature of the aniline solution is maintained between 0-5°C during the dropwise addition of the sodium nitrite solution.[3][4] Use a salt-ice bath for better temperature management. 2. Slow Addition of Nitrite: Add the sodium nitrite solution very slowly to prevent localized temperature increases.[4]
Decomposition of Diazonium Salt 1. Immediate Use: Use the prepared diazonium salt solution immediately.[3] Do not store it. 2. Maintain Low Temperature: Keep the diazonium salt solution cold (0-5°C) throughout the process until it is added to the cyanide solution.[3]
Issues with Cyanation Step 1. Quality of Copper(I) Cyanide: Use high-purity CuCN. The quality can significantly impact the reaction.[3] 2. pH Control: Ensure the pH of the reaction mixture is appropriate for the cyanation step.[3]
Experimental Protocol: Sandmeyer Cyanation of Aniline
  • Diazotization:

    • Dissolve aniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice-water bath.[16]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.[4]

    • Stir for an additional 15-30 minutes at 0-5°C.[4]

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide.[4]

    • Cool this solution to 0-5°C.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and then heat gently until the evolution of nitrogen gas ceases.[16]

  • Work-up and Purification:

    • Steam distill the reaction mixture to isolate the crude benzonitrile.[16]

    • Separate the organic layer and wash it sequentially with dilute sodium hydroxide, dilute sulfuric acid, and water.[16]

    • Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.[15][16]

Guide 2: Byproduct Formation in Toluene Ammoxidation

Problem: Significant amounts of byproducts such as benzaldehyde, benzoic acid, and carbon oxides are being formed.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Over-oxidation 1. Optimize Reaction Temperature: High temperatures favor the formation of CO and CO₂.[11] Gradually decrease the temperature to find the optimal balance between conversion and selectivity. 2. Adjust Reactant Ratios: An excess of oxygen can lead to complete combustion. Carefully control the oxygen-to-toluene ratio.[11]
Suboptimal Catalyst Performance 1. Catalyst Selection: The choice of catalyst is crucial. Vanadium and molybdenum oxides are commonly used.[17] Ensure you are using a catalyst known for high selectivity towards benzonitrile. 2. Catalyst Deactivation: The catalyst may have become deactivated due to coking or poisoning.[11] Consider catalyst regeneration or replacement.
Incorrect Ammonia to Toluene Ratio 1. Increase Ammonia Concentration: A higher ammonia-to-toluene ratio can favor the formation of benzonitrile over oxygenated byproducts.[11]
Experimental Protocol: Optimizing Toluene Ammoxidation
  • Catalyst Preparation (Example: V₂O₅/TiO₂):

    • Dry TiO₂ (anatase) powder at 120°C for 4 hours.

    • Prepare a solution of ammonium metavanadate in oxalic acid.

    • Impregnate the TiO₂ powder with the precursor solution with constant stirring for 6 hours.

    • Dry the impregnated catalyst using a rotary evaporator at 60°C.[11]

  • Reaction Setup:

    • Pack a fixed-bed reactor with the prepared catalyst.

    • Introduce a gaseous feed stream of toluene, ammonia, and air/oxygen at a controlled flow rate.[3]

  • Parameter Optimization:

    • Systematically vary the reaction temperature, the molar ratios of NH₃/toluene and O₂/toluene, and the gas hourly space velocity (GHSV) to identify the optimal conditions for maximizing benzonitrile yield and minimizing byproducts.[3][11]

  • Product Collection and Analysis:

    • Cool the gaseous product stream to condense the liquid products.

    • Separate the organic layer and analyze the product distribution using Gas Chromatography (GC) to determine the selectivity towards benzonitrile.

Visualization of Troubleshooting Workflows

Troubleshooting Low Yield in Benzonitrile Synthesis

start Low Benzonitrile Yield method Identify Synthesis Method start->method sandmeyer Sandmeyer Reaction method->sandmeyer ammoxidation Toluene Ammoxidation method->ammoxidation dehydration Benzamide Dehydration method->dehydration sandmeyer_cause1 Incomplete Diazotization? sandmeyer->sandmeyer_cause1 ammoxidation_cause1 Over-oxidation? ammoxidation->ammoxidation_cause1 dehydration_cause1 Ineffective Dehydrating Agent? dehydration->dehydration_cause1 sandmeyer_sol1 Check & Control Temperature (0-5°C) sandmeyer_cause1->sandmeyer_sol1 Yes sandmeyer_cause2 Diazonium Salt Decomposition? sandmeyer_cause1->sandmeyer_cause2 No end Yield Improved sandmeyer_sol1->end sandmeyer_sol2 Use Diazonium Salt Immediately sandmeyer_cause2->sandmeyer_sol2 Yes sandmeyer_cause2->end No sandmeyer_sol2->end ammoxidation_sol1 Optimize Temperature & O2/Toluene Ratio ammoxidation_cause1->ammoxidation_sol1 Yes ammoxidation_cause2 Low Catalyst Activity? ammoxidation_cause1->ammoxidation_cause2 No ammoxidation_sol1->end ammoxidation_sol2 Regenerate or Replace Catalyst ammoxidation_cause2->ammoxidation_sol2 Yes ammoxidation_cause2->end No ammoxidation_sol2->end dehydration_sol1 Select Appropriate Agent & Stoichiometry dehydration_cause1->dehydration_sol1 Yes dehydration_cause2 Non-anhydrous Conditions? dehydration_cause1->dehydration_cause2 No dehydration_sol1->end dehydration_sol2 Ensure Dry Glassware & Solvents dehydration_cause2->dehydration_sol2 Yes dehydration_cause2->end No dehydration_sol2->end

Caption: A logical workflow for troubleshooting low yield in benzonitrile synthesis.[3]

Byproduct Formation Pathways in Toluene Ammoxidation

toluene Toluene intermediate1 Benzyl Radical Intermediate toluene->intermediate1 + O2, NH3 (Catalyst) combustion CO, CO2 (Combustion Byproducts) toluene->combustion Excess O2 High Temperature benzonitrile Benzonitrile (Desired Product) intermediate1->benzonitrile + NH3 benzaldehyde Benzaldehyde (Byproduct) intermediate1->benzaldehyde + O2 benzoic_acid Benzoic Acid (Byproduct) benzaldehyde->benzoic_acid + O2

Caption: Simplified reaction pathways in toluene ammoxidation.

III. References

  • Purification of Benzonitrile - Chempedia - LookChem. --INVALID-LINK--

  • Optimizing reaction conditions for the ammoxidation of toluene - Benchchem. --INVALID-LINK--

  • How can I purify impure benzonitrile? - ResearchGate. --INVALID-LINK--

  • BENZONITRILE - Ataman Kimya. --INVALID-LINK--

  • Identifying and removing amine impurities from Benzonitrile - Benchchem. --INVALID-LINK--

  • BENZONITRILE | - atamankimya.com. --INVALID-LINK--

  • Troubleshooting low yield in Benzonitrile synthesis - Benchchem. --INVALID-LINK--

  • US2770641A - Preparation of benzonitrile - Google Patents. --INVALID-LINK--

  • Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts - MDPI. --INVALID-LINK--

  • Preparation of benzonitrile - PrepChem.com. --INVALID-LINK--

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Publishing. --INVALID-LINK--

  • Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia - RSC Publishing. --INVALID-LINK--

  • Exploring the Synthesis and Industrial Applications of Benzonitrile. --INVALID-LINK--

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. --INVALID-LINK--

  • Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces - MedCrave online. --INVALID-LINK--

  • Rosenmund–von Braun reaction - Wikipedia. --INVALID-LINK--

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. --INVALID-LINK--

  • Rosenmund-von Braun Reaction - Organic Chemistry Portal. --INVALID-LINK--

  • Sandmeyer-type reaction as an alternative synthesis route - Benchchem. --INVALID-LINK--

  • Sandmeyer reaction - Wikipedia. --INVALID-LINK--

  • Rosenmund-von Braun Reaction - SynArchive. --INVALID-LINK--

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. --INVALID-LINK--

  • THE ROSENMUND-von BRAUN NITRILE SYNTHESIS1. --INVALID-LINK--

  • Ammoxidation - Wikipedia. --INVALID-LINK--

  • Rosenmund-von Braun Reaction | Chem-Station Int. Ed. --INVALID-LINK--

  • BENZONITRILE | - atamankimya.com. --INVALID-LINK--

  • Synthesis of Benzonitrile - YouTube. --INVALID-LINK--

  • Sandmeyer Reaction - Organic Chemistry Portal. --INVALID-LINK--

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. --INVALID-LINK--

  • Ammoxidation of toluene to benzonitrile on vanadium-titanium oxides catalysts prepared by precipitation. The role of catalyst composition | Industrial & Engineering Chemistry Research - ACS Publications. --INVALID-LINK--

References

Technical Support Center: Troubleshooting NMR Spectral Artifacts for Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of substituted benzonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common spectral artifacts encountered during the analysis of this important class of molecules. The inherent electronic properties of the aromatic ring and the nitrile functional group can sometimes lead to challenging spectra. This resource provides in-depth, question-and-answer-based troubleshooting, grounded in scientific principles, to help you acquire high-quality, artifact-free NMR data.

I. Frequently Asked Questions (FAQs) - The Basics

This section addresses the most common initial hurdles in obtaining clean NMR spectra for substituted benzonitriles.

Q1: My baseline is rolling and uneven. How can I fix this?

A1: A rolling baseline is often a result of improper phase correction or issues with the initial data points of the Free Induction Decay (FID).[1]

  • Causality: The NMR signal is detected as a time-domain signal (FID), which is then Fourier transformed to the frequency-domain spectrum we interpret. Delays in this detection can introduce frequency-dependent phase errors, causing a rolling baseline.[2] Very broad background peaks can also contribute to this issue.[1]

  • Troubleshooting Protocol:

    • Manual Phase Correction: While automatic phasing is often sufficient, it can fail, especially with low signal-to-noise ratios.[2] Manually adjust the zero-order (ph0) and first-order (ph1) phase corrections.[2]

      • Select a strong, well-defined peak at one end of the spectrum.

      • Adjust the zero-order phase until the base of this peak is symmetric.

      • Move to a peak at the opposite end of the spectrum and adjust the first-order phase until its baseline is also symmetric.[2]

      • Iterate between the two adjustments for a flat baseline across the entire spectrum.

    • Backward Linear Prediction: In some software, this function can be used to reconstruct the corrupted initial data points of the FID, which can help flatten the baseline.

Q2: I'm seeing broad, poorly resolved peaks for my aromatic protons. What are the likely causes?

A2: Broad peaks in the aromatic region of substituted benzonitriles can stem from several factors, including poor sample preparation, instrument issues, or inherent molecular properties.

  • Causality & Solutions:

CauseExplanationTroubleshooting Steps
Poor Magnetic Field Homogeneity (Shimming) The magnetic field across the sample is not uniform, causing nuclei in different parts of the sample to resonate at slightly different frequencies, leading to peak broadening.[3][4]Perform manual or automated shimming to optimize the magnetic field homogeneity.[5][6][7] Focus on adjusting the Z1 and Z2 shims first, as they often have the most significant impact.[1]
Sample Concentration Highly concentrated samples can lead to increased viscosity, which slows molecular tumbling and results in broader lines.[8] Aggregation through intermolecular interactions can also occur at high concentrations.[4]Prepare a more dilute sample. A concentration of 5-25 mg in 0.6-0.7 mL of solvent is a good starting point for ¹H NMR.[8][9]
Particulate Matter Undissolved solid particles in the sample disrupt the magnetic field homogeneity, causing broad lines.[8][10]Filter the sample through a pipette with a glass wool plug or a syringe filter directly into the NMR tube.[4][11]
Paramagnetic Impurities The presence of paramagnetic substances, including dissolved oxygen, can significantly shorten relaxation times and cause severe line broadening.[8][10]For high-resolution work, degas the sample using the freeze-pump-thaw method.[4]
Q3: The signal from my deuterated solvent is obscuring peaks of interest. What can I do?

A3: Residual solvent signals can be problematic, especially when analyzing dilute samples. Several solvent suppression techniques can be employed.

  • Causality: Deuterated solvents are never 100% isotopically pure and will always contain a small amount of the protonated form, which can give rise to a significant signal.

  • Troubleshooting Protocol:

    • Presaturation: This is a common method where a low-power radiofrequency pulse is applied at the frequency of the solvent signal before the main excitation pulse.[12] This equalizes the populations of the spin states for the solvent protons, effectively "saturating" and eliminating their signal.

    • WET (Water Suppression Enhanced through T1 effects): This technique uses shaped pulses and gradients to dephase the solvent signal.[13]

    • WATERGATE (Water Suppression by Gradient-Tailored Excitation): This is another pulse sequence that uses gradients to suppress the solvent signal and is particularly good at retaining signals from exchangeable protons near the solvent peak.[12][14]

  • Considerations: Be aware that solvent suppression techniques can sometimes partially suppress signals of interest that are very close to the solvent resonance.[15]

II. Advanced Troubleshooting for Substituted Benzonitriles

This section delves into issues more specific to the chemical nature of substituted benzonitriles, including the effects of the nitrile group and aromatic substitution patterns.

Q4: I'm observing broader-than-expected signals for carbons and protons near the nitrile group. Why is this happening?

A4: This phenomenon is often due to quadrupolar broadening from the ¹⁴N nucleus of the nitrile group.

  • Causality: The nitrogen-14 nucleus has a nuclear spin of I=1, which means it has a non-spherical charge distribution, known as a quadrupole moment.[16][17] This quadrupole interacts with the local electric field gradient, providing an efficient relaxation pathway.[18] This rapid relaxation of the ¹⁴N nucleus can shorten the relaxation times of adjacent ¹³C and ¹H nuclei, leading to broader signals for these atoms.[16] The effect is more pronounced in less symmetric molecules.[19][20]

  • Troubleshooting & Mitigation:

    • Elevated Temperature: Acquiring the spectrum at a higher temperature can increase the rate of molecular tumbling, which can average out the quadrupolar interactions and lead to sharper lines.

    • ¹⁵N Isotopic Labeling: If synthetically feasible, using a ¹⁵N-labeled benzonitrile will eliminate this issue. The ¹⁵N nucleus has a spin of I=1/2 and no quadrupole moment.

    • ¹⁵N NMR: Directly observing the ¹⁵N nucleus can provide valuable information.[21][22][23] However, be aware that the chemical shifts of the nitrile nitrogen are sensitive to the substitution pattern on the aromatic ring.[21][22]

Q5: The chemical shifts in the aromatic region of my substituted benzonitrile are difficult to assign. Are there any general patterns?

A5: Yes, the electronic nature of the substituents on the benzene ring systematically influences the chemical shifts of the aromatic protons and carbons.[24]

  • Causality: Electron-donating groups (EDGs) like -NH₂, -OH, and -OCH₃ increase the electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density "shields" the nuclei from the external magnetic field, causing their signals to shift to a lower frequency (upfield). Conversely, electron-withdrawing groups (EWGs) like -NO₂, -CF₃, and the -CN group itself decrease the electron density, "deshielding" the nuclei and causing a downfield shift.[24]

  • Data-Driven Insights:

Substituent TypeEffect on Aromatic RegionExpected Chemical Shift Change
Electron-Donating Group (EDG) Increased shieldingUpfield shift (lower ppm)
Electron-Withdrawing Group (EWG) Decreased shielding (deshielding)Downfield shift (higher ppm)
  • Experimental Workflow for Assignment:

    • 1D ¹H NMR: Analyze the integration and splitting patterns. Common patterns like doublets and triplets can help identify adjacent protons.

    • 2D COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, helping to trace the connectivity around the aromatic ring.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is invaluable for assigning quaternary carbons and confirming long-range connectivity.

Q6: My ¹³C spectrum of a substituted benzonitrile shows a very weak signal for the nitrile carbon. Is this normal?

A6: Yes, it is common for the nitrile carbon signal to be weak in a standard proton-decoupled ¹³C NMR spectrum.

  • Causality:

    • Quaternary Carbon: The nitrile carbon is a quaternary carbon, meaning it has no attached protons.[25] In proton-decoupled ¹³C NMR, the signal intensity of carbons is enhanced by the Nuclear Overhauser Effect (NOE) from the attached protons.[26][27] Since the nitrile carbon has no directly attached protons, it does not benefit from this enhancement and its signal is often weak.[26]

    • Long Relaxation Time (T₁): Quaternary carbons often have long spin-lattice relaxation times (T₁). If the delay between pulses in the NMR experiment is not long enough to allow for full relaxation, the signal intensity will be diminished.

  • Troubleshooting Protocol:

    • Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio for all carbons, including the weak nitrile signal.

    • Increase the Relaxation Delay: Increase the delay time (d1) between pulses to allow the nitrile carbon to fully relax, which will increase its signal intensity.

    • Use a Relaxation Agent: Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can shorten the T₁ of all carbons, leading to a stronger signal for the nitrile carbon in a shorter amount of time.

III. Visual Troubleshooting Guides

Logical Flow for Troubleshooting Poor Resolution

G start Poor Resolution (Broad Peaks) check_sample Step 1: Check Sample Preparation start->check_sample check_concentration Is sample concentration > 25 mg / 0.7 mL? check_sample->check_concentration check_shimming Step 2: Check Instrument Shimming shim Re-shim the magnet. check_shimming->shim check_particulates Is the solution perfectly clear? check_concentration->check_particulates No dilute Dilute sample and re-acquire. check_concentration->dilute Yes check_particulates->check_shimming Yes filter Filter sample and re-acquire. check_particulates->filter No dilute->check_shimming filter->check_shimming quadrupolar Consider Quadrupolar Broadening (especially for nuclei near -CN) shim->quadrupolar end High-Resolution Spectrum quadrupolar->end

Caption: A step-by-step workflow for diagnosing and resolving poor spectral resolution.

Decision Tree for Solvent Signal Suppression

G start Solvent Signal Obscures Peaks of Interest exchangeable Are exchangeable protons (-OH, -NH) of interest? start->exchangeable presat Use Presaturation exchangeable->presat No watergate Use WATERGATE or WET exchangeable->watergate Yes end Clean Spectrum presat->end watergate->end

Caption: A decision guide for choosing the appropriate solvent suppression technique.

IV. References

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  • Torres, A. M., & Price, W. S. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Western Sydney University. Retrieved from --INVALID-LINK--

  • Max T. Rogers NMR Facility. (n.d.). NMR Artifacts. Michigan State University. Retrieved from --INVALID-LINK--

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from --INVALID-LINK--

  • University of Cambridge Department of Chemistry. (n.d.). Tips for Better Solvent Suppression by Presaturation. Retrieved from --INVALID-LINK--

  • NMR Wiki. (2009, March 9). Solvent suppression. Retrieved from --INVALID-LINK--

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from --INVALID-LINK--

  • Aguilar, J. A., Cassani, J., & del Rio, A. (2020). Identifying and Overcoming Artifacts in 1H-Based Saturation Transfer NOE NMR Experiments. Molecules, 25(22), 5369. --INVALID-LINK--

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from --INVALID-LINK--

  • University of Missouri-St. Louis. (n.d.). NMR Sample Preparation. Retrieved from --INVALID-LINK--

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from --INVALID-LINK--

  • Martin, G. E., & Hadden, C. E. (2010). Problems, artifacts and solutions in the INADEQUATE NMR experiment. Magnetic Resonance in Chemistry, 48(S1), S119-S129. --INVALID-LINK--

  • University of California, Santa Barbara. (n.d.). SAMPLE PREPARATION. Retrieved from --INVALID-LINK--

  • Poggetto, G. D., Adams, R. W., Morris, G. A., & Nilsson, M. (2024). Solvent Suppression in Pure Shift NMR. Analytical Chemistry, 96(8), 3295–3301. --INVALID-LINK--

  • University of Ottawa. (n.d.). Solvent suppression. Retrieved from --INVALID-LINK--

  • Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-1080. --INVALID-LINK--

  • Simpson, A. J., & Brown, S. A. (2005). Purge NMR: Effective and easy solvent suppression. Journal of Magnetic Resonance, 175(2), 340-346. --INVALID-LINK--

  • University of Calgary. (n.d.). Spectroscopic Analysis of Nitriles. Retrieved from --INVALID-LINK--

  • Bruker. (2004, May 9). SHIMMING. Retrieved from --INVALID-LINK--

  • Holz, M., & Müller, K. (2005). Shimming for High-Resolution NMR Spectroscopy. Encyclopedia of Nuclear Magnetic Resonance. --INVALID-LINK--

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from --INVALID-LINK--

  • Bakhmutov, V. I. (2014). An Advice about Shimming in High-Resolution Nuclear Magnetic Resonance. arXiv preprint arXiv:1401.3742. --INVALID-LINK--

  • Weizmann Institute of Science. (n.d.). NMR | Shimming | Chemical Research Support. Retrieved from --INVALID-LINK--

  • BenchChem. (2025, November). A Comparative Analysis of NMR Spectral Data for Substituted Benzonitriles. Retrieved from --INVALID-LINK--

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2025, January 2). Quadrupolar Coupling. Retrieved from --INVALID-LINK--

  • El-Sayed, A. A., & El-Gohary, H. S. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. DiVA portal. Retrieved from --INVALID-LINK--

  • Weizmann Institute of Science. (n.d.). Quadrupolar nuclei. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 9). N-15 NMR chemical shifts of ring substituted benzonitriles. Retrieved from --INVALID-LINK--

  • Reddit. (2022, November 15). Quadrupolar relaxation in NMR. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR. Retrieved from --INVALID-LINK--

  • Weizmann Institute of Science. (n.d.). 13 Carbon NMR. Retrieved from --INVALID-LINK--

  • Maitland Jones, Jr. (n.d.). 13C-NMR. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2017, August 20). Symmetry and NMR linewidths of quadrupolar nuclei. Retrieved from --INVALID-LINK--

  • Nanalysis. (2022, March 28). NMR data processing: Phase Correction. Retrieved from --INVALID-LINK--

  • Chen, Q., & Gan, Z. (2020). A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. Applied Sciences, 10(16), 5462. --INVALID-LINK--

  • ResearchGate. (n.d.). Illustration of NMR phase errors. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023, January 29). Low Resolution Proton NMR Spectra. Retrieved from --INVALID-LINK--

  • Michigan State University Department of Chemistry. (2017, August 28). Basic Practical NMR Concepts: A Guide for the Modern Laboratory. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting Poor Resolution in NMR Spectra of 4-amino-2,3,5-trimethylphenol. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from --INVALID-LINK--

  • Gong, P., Koutsospyros, A., & Christodoulatos, C. (2019). 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. Chemosphere, 233, 314-322. --INVALID-LINK--

  • Ingerman, L. A., & Kool, E. T. (2010). (15)N NMR studies of a nitrile-modified nucleoside. Organic Letters, 12(24), 5748-5751. --INVALID-LINK--

  • SpectraBase. (n.d.). Benzonitrile - Optional[1H NMR] - Spectrum. Retrieved from --INVALID-LINK--

References

Navigating the Synthesis of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and scale-up of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile. This document offers in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to facilitate a smooth and efficient production process.

Introduction to the Synthesis

The synthesis of this compound is most directly achieved through the acid-catalyzed acetalization of 4-formylbenzonitrile with 2-butyl-1,3-propanediol. This reaction forms the core of the production process and is the primary focus of this guide. The formation of the 1,3-dioxane ring is a reversible reaction, making the removal of water a critical step for achieving high yields.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Low or No Product Formation

  • Question: My reaction has been running for several hours, but TLC and GC-MS analysis show only starting materials. What could be the problem?

  • Answer:

    • Insufficient Catalyst: The acetalization reaction is acid-catalyzed. Ensure that a suitable catalyst, such as p-toluenesulfonic acid (p-TsOH), is present in a sufficient quantity (typically 0.01-0.05 molar equivalents).[1][2][3] The catalyst protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to attack by the diol.[4][5][6]

    • Inefficient Water Removal: The formation of the acetal is an equilibrium reaction that produces water as a byproduct.[4][5] Failure to remove this water will prevent the reaction from proceeding to completion. The use of a Dean-Stark trap is highly recommended for the azeotropic removal of water, especially during scale-up.[7][8][9] Ensure that the solvent used (e.g., toluene) forms an azeotrope with water and that the apparatus is set up correctly.

    • Poor Quality Reagents: The presence of impurities in the starting materials, particularly water in the 2-butyl-1,3-propanediol or the solvent, can inhibit the reaction. Ensure all reagents and solvents are of high purity and are anhydrous.

Issue 2: Formation of Byproducts

  • Question: I am observing significant byproduct formation alongside my desired product. What are the likely side reactions and how can I minimize them?

  • Answer:

    • Hemiacetal Intermediate: The reaction proceeds through a hemiacetal intermediate.[4][5][6] If the reaction is not driven to completion, you may isolate this intermediate. To favor the formation of the full acetal, ensure complete removal of water.

    • Self-Polymerization of the Aldehyde: Under strongly acidic conditions or at very high temperatures, aromatic aldehydes can undergo self-condensation or polymerization. Use a catalytic amount of a milder acid like p-TsOH rather than strong mineral acids.[10]

    • Decomposition of Starting Materials: Prolonged reaction times at high temperatures can lead to the decomposition of the starting materials or the product. Monitor the reaction progress and stop it once the starting materials have been consumed.

Issue 3: Difficulties with Product Purification

  • Question: I am struggling to isolate a pure product. What purification strategies are most effective for this compound?

  • Answer:

    • Neutralization of Catalyst: Before workup, it is crucial to neutralize the acid catalyst. This can be achieved by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution.[11] Failure to do so can lead to the hydrolysis of the acetal back to the starting materials during purification.

    • High Boiling Point: The product is expected to have a high boiling point, making standard distillation challenging. Vacuum distillation is the recommended method for purification.[12][13][14] Distilling under reduced pressure lowers the boiling point, preventing thermal decomposition.

    • Column Chromatography: If vacuum distillation does not provide sufficient purity, column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point.

    • Crystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for this reaction?

A1: p-Toluenesulfonic acid (p-TsOH) is a highly effective and commonly used catalyst for acetal formation.[2][10][11] It is a solid, making it easy to handle, and it is sufficiently acidic to catalyze the reaction without causing significant side reactions that can occur with stronger acids like sulfuric acid.

Q2: How critical is the removal of water?

A2: It is absolutely critical. The acetalization is a reversible equilibrium reaction.[4][5] According to Le Chatelier's principle, the removal of a product (in this case, water) will shift the equilibrium towards the formation of more products.[8] A Dean-Stark apparatus is the most efficient method for continuous water removal during the reaction.[7][8][9]

Q3: What solvent should I use?

A3: Toluene is a good choice as it forms a low-boiling azeotrope with water, facilitating its removal with a Dean-Stark trap.[9] Other non-polar solvents that form azeotropes with water, such as benzene or cyclohexane, can also be used. The solvent should be inert to the reaction conditions and have a boiling point high enough to allow for efficient reflux.

Q4: Can this reaction be scaled up for industrial production?

A4: Yes, this reaction is amenable to scale-up. However, careful consideration must be given to heat transfer, mixing, and the efficient removal of water on a larger scale. A pilot plant run is recommended to optimize these parameters before moving to full-scale production. The use of a robust and efficient water separator is paramount.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting materials (4-formylbenzonitrile and 2-butyl-1,3-propanediol) and the appearance of the product.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment:

  • 4-Formylbenzonitrile

  • 2-Butyl-1,3-propanediol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 4-formylbenzonitrile (1.0 eq), 2-butyl-1,3-propanediol (1.1 eq), and p-toluenesulfonic acid monohydrate (0.02 eq).

  • Solvent Addition: Add a sufficient volume of anhydrous toluene to the flask to ensure good mixing and to fill the Dean-Stark trap.

  • Azeotropic Reflux: Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[7][8]

  • Reaction Monitoring: Continue the reflux until no more water is collected in the trap, and TLC or GC-MS analysis indicates the complete consumption of the starting aldehyde.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature.

  • Workup: Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the p-TsOH catalyst.[11] Separate the layers and wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear oil or solid.[12][13]

Table 1: Summary of Reaction Parameters

ParameterRecommended ValueRationale
Reactant Ratio 1.1 eq of 2-butyl-1,3-propanediolA slight excess of the diol helps to drive the reaction to completion.
Catalyst Loading 0.01 - 0.05 eq of p-TsOHCatalytic amount is sufficient; excess can lead to side reactions.[1][3]
Solvent TolueneForms an azeotrope with water for efficient removal.
Temperature Reflux temperature of toluene (~111 °C)Provides sufficient energy for the reaction and azeotropic distillation.
Water Removal Dean-Stark ApparatusEnsures continuous removal of water, driving the equilibrium forward.[7][8]

Visualizing the Workflow

Diagram 1: Synthesis Workflow

G A 1. Reaction Setup (4-Formylbenzonitrile, 2-Butyl-1,3-propanediol, p-TsOH, Toluene) B 2. Azeotropic Reflux with Dean-Stark Trap A->B Heat C 3. Reaction Monitoring (TLC/GC-MS) B->C Continuous Water Removal D 4. Workup (Quenching, Extraction, Washing) C->D Reaction Complete E 5. Purification (Vacuum Distillation) D->E Crude Product F Final Product E->F

Caption: A flowchart of the key steps in the synthesis of this compound.

Diagram 2: Acetalization Mechanism

G cluster_0 Acetalization Mechanism Aldehyde Protonated_Aldehyde Aldehyde->Protonated_Aldehyde + H+ Hemiacetal Hemiacetal Intermediate Protonated_Aldehyde->Hemiacetal + Diol - H+ Diol 2-Butyl-1,3-propanediol Oxonium_Ion Oxonium Ion Hemiacetal->Oxonium_Ion + H+ - H2O Acetal Oxonium_Ion->Acetal + Diol (intramolecular) - H+

Caption: The acid-catalyzed mechanism for the formation of a cyclic acetal.

References

Impact of solvent selection on the synthesis of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this reaction, with a specific focus on the critical role of solvent selection. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can not only solve immediate issues but also proactively optimize your synthesis for yield, purity, and efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of this synthesis, and why is it so sensitive to reaction conditions?

A1: The synthesis of this compound is an acid-catalyzed acetalization. It involves the reaction of 4-cyanobenzaldehyde with 2-butyl-1,3-propanediol. This reaction is a classic example of a reversible equilibrium.[1][2] The formation of the desired acetal also produces water as a byproduct. According to Le Chatelier's principle, this water can hydrolyze the acetal product, pushing the equilibrium back towards the starting materials.[3] Therefore, the success of the synthesis hinges on the continuous and efficient removal of water to drive the reaction to completion.[2][4][5]

Q2: Why is toluene often the recommended solvent for this reaction?

A2: Toluene is highly recommended because it is a non-polar, aprotic solvent that forms a heterogeneous azeotrope with water.[6] An azeotrope is a mixture of liquids that has a constant boiling point lower than any of the individual components.[7] The toluene-water azeotrope boils at approximately 84°C.[8] This property allows for the physical removal of water using a Dean-Stark apparatus. As the mixture refluxes, the azeotrope vaporizes, condenses, and collects in the trap. Since toluene is less dense than water, the condensed liquids separate into two layers, with water at the bottom. The upper toluene layer continuously flows back into the reaction flask, effectively sequestering the water byproduct and driving the reaction forward.[3][8]

Q3: Can I use other solvents like THF, Dichloromethane (DCM), or Hexane?

A3: While other solvents can be used, they each come with significant trade-offs:

  • Hexane/Cyclohexane: Like toluene, these form azeotropes with water and can be used with a Dean-Stark apparatus. However, their lower boiling points may result in slower reaction kinetics.

  • Dichloromethane (DCM): DCM is an excellent solvent for the starting materials. However, it is miscible with the small amount of water produced, making azeotropic removal impossible. Water removal would rely on chemical desiccants like molecular sieves, which can be less efficient for larger-scale reactions.[4]

  • Tetrahydrofuran (THF) or Dioxane: These polar, water-miscible solvents are generally poor choices. They do not form azeotropes for water removal and can complicate the workup process.

Q4: How critical is the choice and amount of acid catalyst?

A4: The acid catalyst is essential for activating the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the diol.[1][9] Common catalysts include p-toluenesulfonic acid (p-TsOH) or sulfuric acid. Only a catalytic amount (typically 0.01-0.05 equivalents) is needed. Using too much acid can lead to unwanted side reactions, such as polymerization or degradation of starting materials, while too little will result in a sluggish or incomplete reaction.[4]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Problem 1: Low or No Product Yield - Starting Material Recovered

  • Primary Cause: Inefficient water removal, leading to an unfavorable equilibrium.

  • Troubleshooting Steps & Explanation:

    • Verify Dean-Stark Setup: Ensure your Dean-Stark apparatus is set up correctly and that water is visibly collecting in the trap.[10] If no water is collecting, check that the reaction is at a vigorous reflux and that your condenser is functioning efficiently. The apparatus must be completely dry before starting.

    • Solvent Choice: If you are not using an azeotrope-forming solvent like toluene, the equilibrium will strongly favor the starting materials.[3] Solution: Switch to toluene and utilize a Dean-Stark trap for azeotropic water removal.[4][11]

    • Check Catalyst Activity: Ensure your acid catalyst has not degraded. If it's old or has been improperly stored, it may be inactive. Use a fresh batch of catalyst.

    • Reaction Time: Acetal formation can be slow. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Continue refluxing until the 4-cyanobenzaldehyde spot is no longer visible.

Problem 2: The reaction stalls and does not go to completion.

  • Primary Cause: The reaction has reached equilibrium prematurely, or the rate has slowed dramatically.

  • Troubleshooting Steps & Explanation:

    • Water Saturation: The toluene returning from the Dean-Stark trap may be saturated with water if the reflux rate is too high for efficient separation in the trap. Solution: Slow the heating to allow for a steady, controlled reflux, ensuring clear separation of the water and toluene layers in the collection arm.

    • Insufficient Catalyst: The catalyst may have been consumed by basic impurities in the starting materials or solvent. Solution: Add a small additional portion of the acid catalyst.

    • Use of Chemical Desiccants: If you are using molecular sieves (e.g., in DCM), they may have become saturated. Solution: Ensure the molecular sieves are properly activated (by heating under vacuum) before use and use a sufficient quantity (typically 10-20% by weight of the limiting reagent).

Problem 3: Significant formation of side products or a dark, tarry reaction mixture.

  • Primary Cause: The reaction temperature is too high, or the catalyst concentration is excessive, leading to degradation or polymerization.

  • Troubleshooting Steps & Explanation:

    • Temperature Control: While reflux is necessary, excessively high temperatures can promote side reactions.[12] The boiling point of the azeotrope is the effective reaction temperature. Using a solvent with a much higher boiling point than toluene is unnecessary and potentially detrimental. Solution: Maintain a controlled reflux. For toluene, the oil bath temperature should be set around 120-130°C.

    • Catalyst Concentration: Too much acid can catalyze undesired pathways. Solution: Reduce the catalyst loading to the recommended 1-5 mol%.

    • Purity of Starting Materials: Impurities in the 4-cyanobenzaldehyde or the diol can lead to side reactions. Solution: Ensure the purity of your starting materials via techniques like recrystallization or distillation before beginning the synthesis.

Problem 4: Product is lost during aqueous workup.

  • Primary Cause: The acetal functional group is sensitive to acid and will readily hydrolyze back to the aldehyde and diol in the presence of aqueous acid.[2][4]

  • Troubleshooting Steps & Explanation:

    • Neutralize Before Workup: Before adding any water or aqueous solutions, cool the reaction mixture to room temperature and neutralize the acid catalyst. Solution: Add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or triethylamine, until the mixture is neutral or slightly basic. Check the pH with litmus paper.

    • Avoid Acidic Washes: Do not use any acidic solutions (e.g., dilute HCl) during the extraction process. Use only neutral or basic washes (e.g., water, brine, saturated NaHCO₃).

Data Presentation & Protocols

Table 1: Comparison of Solvents for Acetal Synthesis
SolventBoiling Point (°C)Water Azeotrope B.P. (°C)Water Removal MethodKey AdvantagesKey Disadvantages
Toluene 11184.1[6]Dean-Stark (Azeotropic)Highly efficient water removal; optimal reaction temperature.Higher boiling point requires more energy.
Hexane 6961.6Dean-Stark (Azeotropic)Easy to remove post-reaction.Lower reaction temperature may lead to slower kinetics.
Cyclohexane 8169.5Dean-Stark (Azeotropic)Good balance of boiling point and azeotropic efficiency.May have lower solubility for some starting materials.
DCM 40N/AChemical (e.g., Mol. Sieves)Excellent solubility for reagents; reaction at room temp.Water removal is less efficient; environmental concerns.
THF 66N/AChemical (e.g., Mol. Sieves)Good solvent properties.Water miscible; complicates removal and workup.
Recommended Experimental Protocol

This protocol is optimized for a high-yield synthesis using azeotropic water removal.

  • Apparatus Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyanobenzaldehyde (1.0 eq) and 2-butyl-1,3-propanediol (1.1 eq).

    • Add toluene to the flask (approx. 5 mL per gram of aldehyde).

    • Attach a Dean-Stark trap and a reflux condenser to the flask. Ensure all glassware is completely dry.[13] Fill the side arm of the Dean-Stark trap with toluene before starting.

  • Reaction Execution:

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 eq).

    • Begin stirring and heat the mixture to a steady reflux using an oil bath (set to ~125°C).

    • Monitor the collection of water in the graduated arm of the Dean-Stark trap.

    • Follow the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully add saturated aqueous sodium bicarbonate solution to neutralize the catalyst. Stir for 10 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Visualizations

Reaction Mechanism & Solvent Role

The following diagram illustrates the acid-catalyzed mechanism for acetal formation. The key equilibrium-driving step, facilitated by the solvent, is the removal of water.

Acetal_Formation Figure 1: Acid-Catalyzed Acetal Formation Mechanism cluster_solvent Solvent System (Toluene) Aldehyde 4-Cyanobenzaldehyde Protonated_Aldehyde Protonated Aldehyde (Activated) Aldehyde->Protonated_Aldehyde + H+ Diol 2-Butyl-1,3-propanediol H_plus H+ (Catalyst) Hemiacetal Hemiacetal Intermediate Protonated_Aldehyde->Hemiacetal + Diol - H+ Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Oxocarbenium Oxocarbenium Ion Protonated_Hemiacetal->Oxocarbenium - H2O Water H2O (Byproduct) Acetal This compound Oxocarbenium->Acetal Intramolecular Ring Closure - H+ DeanStark Dean-Stark Trap (Azeotropic Removal) Water->DeanStark Removed from Equilibrium Troubleshooting_Flowchart Figure 2: Troubleshooting Decision Tree Start Low Yield or Incomplete Reaction Check_TLC Check TLC: Is starting aldehyde present? Start->Check_TLC Yes_SM YES Check_TLC->Yes_SM No_SM NO Check_TLC->No_SM Water_Removal Issue: Inefficient Water Removal Yes_SM->Water_Removal Workup_Loss Issue: Product Loss During Workup No_SM->Workup_Loss Check_DeanStark Is Dean-Stark collecting water? Water_Removal->Check_DeanStark Yes_Water YES Check_DeanStark->Yes_Water No_Water NO Check_DeanStark->No_Water Check_Kinetics Issue: Slow Kinetics or Stalled Reaction Yes_Water->Check_Kinetics Check_Setup Issue: Improper Setup No_Water->Check_Setup Increase_Time Action: Increase reflux time. Monitor by TLC. Check_Kinetics->Increase_Time Check_Catalyst Action: Check catalyst activity. Add fresh catalyst if needed. Increase_Time->Check_Catalyst Fix_Setup Action: Check for leaks. Ensure vigorous reflux. Use dry glassware. Check_Setup->Fix_Setup Check_pH Did you neutralize the acid before adding water? Workup_Loss->Check_pH Yes_Neutral YES Check_pH->Yes_Neutral No_Neutral NO Check_pH->No_Neutral Purification_Loss Issue: Loss during purification or mechanical error. Yes_Neutral->Purification_Loss Hydrolysis Cause: Acidic hydrolysis of acetal. No_Neutral->Hydrolysis Fix_Workup Action: Always neutralize with NaHCO3 before aqueous wash. Hydrolysis->Fix_Workup

References

Degradation pathways of benzonitrile compounds under experimental conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the degradation of benzonitrile compounds. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental success. We will explore the nuances of microbial, photocatalytic, and advanced oxidation pathways for benzonitrile degradation, focusing on practical solutions to common laboratory challenges.

Section 1: Microbial Degradation of Benzonitrile

Microbial degradation offers a cost-effective and environmentally friendly approach to breaking down benzonitrile compounds.[1] However, achieving efficient and consistent results requires a thorough understanding of the underlying enzymatic pathways and potential pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My microbial culture shows a slow or no degradation of benzonitrile. What are the possible causes and how can I troubleshoot this?

A1: Several factors can contribute to low degradation rates. Here’s a systematic approach to troubleshooting:

  • Microbial Strain Specificity: Not all microorganisms are created equal. The choice of microbial strain is critical. Some strains may possess the necessary enzymes (nitrilases or nitrile hydratases/amidases) while others do not.

    • Troubleshooting:

      • Strain Selection: Ensure you are using a microbial strain with a known capability to degrade aromatic nitriles. Rhodococcus and Pseudomonas species are commonly cited for their proficiency.[1][2]

      • Enrichment Culture: If using a mixed microbial community, consider an enrichment culture approach. By providing benzonitrile as the sole source of carbon and nitrogen, you can select for and enhance the population of effective degrader organisms.[2][3]

  • Substrate Toxicity: Benzonitrile and some of its intermediates can be toxic to microorganisms at high concentrations, leading to inhibition of metabolic activity.[4]

    • Troubleshooting:

      • Concentration Optimization: Start with a low concentration of benzonitrile and gradually increase it as the microbial culture adapts.

      • Fed-Batch Culture: Employ a fed-batch culture strategy to maintain a low but consistent concentration of the substrate, avoiding toxic shock to the microorganisms.

  • Lag Phase: It is common to observe a lag phase before degradation begins. This can be due to the time required for the microorganisms to adapt to the new substrate and induce the necessary degradative enzymes.[5]

    • Troubleshooting:

      • Acclimatization: Pre-expose your microbial culture to low concentrations of benzonitrile for a period before starting the main experiment to shorten the lag phase.

      • Patience: Allow sufficient time for adaptation, especially when working with new strains or mixed cultures.

  • Nutrient and Environmental Conditions: Suboptimal pH, temperature, or nutrient availability can hinder microbial growth and enzymatic activity.

    • Troubleshooting:

      • Optimize Growth Parameters: Ensure the culture medium provides all necessary nutrients and that the pH and temperature are maintained at the optimal range for your specific microbial strain. Nitrilases and nitrile hydratases can have different optimal pH and temperature conditions.[6]

Q2: How can I experimentally differentiate between the nitrilase and the nitrile hydratase/amidase degradation pathways in my culture?

A2: Distinguishing between these two primary microbial degradation pathways is crucial for understanding the metabolic process. The key difference lies in the intermediates and final products.[7]

  • Nitrilase Pathway: This pathway involves a single enzymatic step where a nitrilase directly hydrolyzes the nitrile group (-CN) of benzonitrile to a carboxylic acid (benzoic acid) and ammonia.[7][8]

  • Nitrile Hydratase/Amidase Pathway: This is a two-step process. First, a nitrile hydratase converts benzonitrile to benzamide. Subsequently, an amidase hydrolyzes benzamide to benzoic acid and ammonia.[7][8]

Experimental Differentiation Strategy:

  • Intermediate Analysis:

    • Monitor your reaction over time and analyze samples for the presence of benzamide. The detection of benzamide is a strong indicator of the nitrile hydratase/amidase pathway.[1][2]

    • The absence of detectable benzamide and the direct formation of benzoic acid suggest the nitrilase pathway is dominant.[3]

  • Use of Amidase Inhibitors:

    • Introduce a known amidase inhibitor into your reaction. If the nitrile hydratase/amidase pathway is active, you will observe an accumulation of the benzamide intermediate as its further conversion to benzoic acid will be blocked.[9]

  • Enzyme Assays with Cell-Free Extracts:

    • Prepare cell-free extracts from your microbial culture.

    • Conduct separate enzyme assays using benzonitrile as the substrate.

    • Assay 1: Test for nitrilase activity by monitoring the direct formation of benzoic acid.

    • Assay 2: Test for nitrile hydratase activity by monitoring the formation of benzamide.

Visualizing Microbial Degradation Pathways

Microbial Degradation of Benzonitrile cluster_0 Nitrilase Pathway cluster_1 Nitrile Hydratase / Amidase Pathway Benzonitrile_N Benzonitrile BenzoicAcid_N Benzoic Acid + NH₃ Benzonitrile_N->BenzoicAcid_N Nitrilase Benzonitrile_NH Benzonitrile Benzamide Benzamide Benzonitrile_NH->Benzamide Nitrile Hydratase BenzoicAcid_NH Benzoic Acid + NH₃ Benzamide->BenzoicAcid_NH Amidase

Caption: The two primary microbial degradation pathways of benzonitrile.

Experimental Protocol: Monitoring Microbial Degradation of Benzonitrile

Objective: To determine the degradation pathway and efficiency of a microbial culture for benzonitrile.

Materials:

  • Microbial culture (pure or mixed)

  • Benzonitrile stock solution

  • Appropriate growth medium

  • Incubator shaker

  • Centrifuge

  • HPLC or GC-MS system

  • Analytical standards: Benzonitrile, Benzamide, Benzoic Acid

Procedure:

  • Inoculum Preparation: Grow the microbial culture to the mid-exponential phase in a suitable medium.

  • Reaction Setup:

    • In a sterile flask, add the growth medium and inoculate with the prepared culture.

    • Add benzonitrile to a final concentration that is non-inhibitory (e.g., 50-100 mg/L to start).

    • Set up a control flask without the microbial inoculum.

  • Incubation: Incubate the flasks in a shaker at the optimal temperature and agitation speed for the culture.

  • Sampling: At regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the culture.

  • Sample Preparation:

    • Centrifuge the sample to pellet the cells.

    • Collect the supernatant for analysis.

    • Filter the supernatant through a 0.22 µm filter.

  • Analytical Chemistry:

    • Analyze the supernatant using HPLC or GC-MS to quantify the concentrations of benzonitrile, benzamide, and benzoic acid.[10]

    • Use the analytical standards to create calibration curves for accurate quantification.

  • Data Analysis: Plot the concentration of benzonitrile and its metabolites over time to determine the degradation rate and identify the pathway.

Section 2: Photocatalytic and Advanced Oxidation Processes (AOPs)

Photocatalysis and AOPs are powerful methods for the complete mineralization of benzonitrile to carbon dioxide, water, and inorganic ions.[11][12] These processes rely on the generation of highly reactive hydroxyl radicals (•OH).[11]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My photocatalytic degradation of benzonitrile is inefficient. How can I optimize the process?

A1: The efficiency of photocatalysis is highly dependent on several experimental parameters.

  • pH of the Solution: The pH affects the surface charge of the photocatalyst and the formation of hydroxyl radicals. For TiO₂, a commonly used photocatalyst, alkaline conditions are often favorable for the degradation of many organic pollutants.[12]

    • Optimization: Conduct a series of experiments at varying pH levels (e.g., 3, 5, 7, 9, 11) to determine the optimal pH for benzonitrile degradation with your specific catalyst.[13]

  • Catalyst Loading: An optimal catalyst concentration exists. Too little catalyst results in insufficient active sites, while too much can lead to turbidity, which scatters light and reduces its penetration into the solution.

    • Optimization: Vary the catalyst loading (e.g., 0.5, 1.0, 1.5, 2.0 g/L) to find the concentration that yields the highest degradation rate.

  • Initial Benzonitrile Concentration: Higher initial concentrations can lead to the saturation of the catalyst surface, slowing down the degradation rate.

    • Optimization: If degradation is slow, try reducing the initial concentration of benzonitrile.

  • Light Source and Intensity: The wavelength and intensity of the UV light source are critical. Ensure your lamp emits at a wavelength that can activate your photocatalyst (e.g., <387 nm for TiO₂).

    • Troubleshooting: Check the specifications of your UV lamp and its age, as intensity can decrease over time.

Q2: What are common interfering substances in AOPs for benzonitrile degradation?

A2: Certain ions and organic matter can act as scavengers of hydroxyl radicals, reducing the efficiency of the degradation process.

  • Carbonate and Bicarbonate Ions: These are potent scavengers of •OH radicals.

    • Mitigation: If your water source is high in alkalinity, consider adjusting the pH to a lower value to convert bicarbonate and carbonate to carbonic acid, which is a less effective scavenger.

  • Chloride Ions: At high concentrations, chloride ions can also scavenge hydroxyl radicals.

  • Natural Organic Matter (NOM): NOM can compete with benzonitrile for hydroxyl radicals and can also foul the surface of the photocatalyst.

    • Mitigation: Pre-treatment steps to remove NOM, such as coagulation or adsorption, may be necessary for complex water matrices.

Visualizing the AOP Workflow

AOP Experimental Workflow start Start: Prepare Benzonitrile Solution optimize Parameter Optimization (pH, Catalyst Dose, [H₂O₂]) start->optimize reaction Initiate AOP (e.g., UV/TiO₂, Fenton) optimize->reaction sampling Collect Samples at Time Intervals reaction->sampling analysis Analyze for Benzonitrile and Intermediates (TOC) sampling->analysis data Evaluate Degradation Kinetics and Mineralization analysis->data end End data->end

Caption: A generalized workflow for optimizing an AOP experiment.

Experimental Protocol: Optimizing the Fenton Process for Benzonitrile Degradation

Objective: To determine the optimal conditions (pH, Fe²⁺ concentration, H₂O₂ concentration) for the degradation of benzonitrile using the Fenton process.

Materials:

  • Benzonitrile solution

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Reaction vessels

  • Magnetic stirrer

  • pH meter

  • Spectrophotometer or TOC analyzer

Procedure:

  • Preliminary Setup: In a series of beakers, add a known volume and concentration of benzonitrile solution.

  • pH Adjustment: Adjust the pH of each solution to the desired level (e.g., test a range from 2.5 to 4.0, as the Fenton reaction is most efficient at acidic pH, typically around 3).[13][14]

  • Initiation of the Fenton Reaction:

    • Add the desired concentration of Fe²⁺ to each beaker and stir to dissolve.

    • Add the desired concentration of H₂O₂ to initiate the reaction. The molar ratio of H₂O₂ to Fe²⁺ is a critical parameter to optimize.

  • Reaction and Sampling: Allow the reaction to proceed under constant stirring. At predetermined time intervals, withdraw samples.

  • Quenching the Reaction: Immediately quench the reaction in the collected samples by adding a strong base (like NaOH) to raise the pH and precipitate the iron, or by adding a catalase to decompose the residual H₂O₂.

  • Analysis: Analyze the samples for the remaining concentration of benzonitrile using a suitable analytical method. Measuring the Total Organic Carbon (TOC) can provide information on the extent of mineralization.

  • Optimization: Compare the degradation efficiencies across the different conditions to identify the optimal pH, Fe²⁺ concentration, and H₂O₂ concentration.

Quantitative Data Summary: Factors Affecting Degradation Efficiency
Degradation MethodKey ParameterTypical Optimal RangeRationale
Microbial pH6.0 - 8.0Enzyme activity is pH-dependent; nitrilases and nitrile hydratases may have different optima.[6]
Temperature25 - 37 °CMesophilic bacteria commonly used for degradation have optimal growth in this range.
Substrate Conc.< 200 mg/LHigh concentrations can be inhibitory or toxic to microorganisms.[4]
Photocatalysis (TiO₂) pHAlkaline (>9)Favorable for the formation of hydroxyl radicals on the TiO₂ surface.[12]
Catalyst Loading0.5 - 2.0 g/LBalances active sites with light penetration.
Fenton Process pH2.5 - 3.5Prevents precipitation of iron hydroxides and maximizes hydroxyl radical production.[13]
H₂O₂/Fe²⁺ RatioVaries (e.g., 5:1 - 20:1)A sufficient excess of H₂O₂ is needed, but too much can be self-scavenging.

Section 3: Analytical Methods for Degradation Studies

Accurate and reliable analytical methods are the cornerstone of any degradation study. Here are the recommended techniques for monitoring benzonitrile and its degradation byproducts.

Recommended Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust and widely used method for separating and quantifying benzonitrile, benzamide, and benzoic acid.[15][10] A C18 reversed-phase column is typically employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile degradation products. It provides both retention time and mass spectral data, allowing for confident compound identification.[12][16]

  • Total Organic Carbon (TOC) Analysis: A TOC analyzer measures the total amount of organically bound carbon in a sample. It is a valuable tool for assessing the overall mineralization of benzonitrile to CO₂. A significant decrease in TOC indicates efficient degradation.

References

Validation & Comparative

A Senior Application Scientist's Guide: Comparative Analysis of the Reactivity of Different Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Benzonitrile derivatives are foundational pillars in the architecture of modern organic synthesis and medicinal chemistry.[1][2] Characterized by a cyano (-C≡N) group appended to a benzene ring, these compounds are not merely inert scaffolds but active participants in a vast range of chemical transformations.[2][3] Their utility as precursors for pharmaceuticals, agrochemicals, and advanced materials is dictated by the nuanced reactivity of the benzonitrile core, which can be precisely modulated by the nature and position of other substituents on the aromatic ring.[1]

This guide provides an in-depth comparative analysis of the reactivity of these derivatives. Moving beyond a simple recitation of facts, we will explore the causal electronic effects that govern these reactions, present validated experimental protocols, and summarize key performance data to empower you in the rational design of your synthetic strategies.

The Core Principle: Electronic Effects of Aromatic Substituents

The reactivity of a benzonitrile derivative is a direct consequence of the electronic interplay between the strongly electron-withdrawing cyano group and any other substituents on the aromatic ring.[4] These groups fundamentally alter the electron density of the ring and the electrophilicity of the nitrile carbon, thereby controlling the compound's susceptibility to different reaction classes.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), carbonyls (-COR), and additional cyano groups decrease the electron density of the benzene ring through inductive and resonance effects. This "electron-poor" character deactivates the ring toward electrophilic attack but critically activates it for nucleophilic aromatic substitution.[1][4]

  • Electron-Donating Groups (EDGs): Groups such as alkoxy (-OR), alkyl (-R), and amino (-NR₂) increase the ring's electron density. This "electron-rich" nature activates the ring for electrophilic attack, making it more reactive than unsubstituted benzene in such transformations.[1][5]

Understanding this dichotomy is the first step in predicting and controlling the chemical behavior of any given benzonitrile derivative.

Comparative Reactivity in Key Synthetic Transformations

We will now examine three classes of reactions that highlight the divergent reactivity of benzonitrile derivatives based on their substitution patterns.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for C-N, C-O, and C-S bond formation on aromatic rings, but it requires significant electronic activation. The benzonitrile's own cyano group is a moderate activator, but the reaction proceeds efficiently only when the ring is further substituted with strong EWGs (like -NO₂) positioned ortho or para to a suitable leaving group (typically a halide).[1][4][6] These EWGs are essential for stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is the rate-determining step of the reaction.[4][6][7]

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism Reactants Aryl Halide (with o/p EWG) + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) Reactants->Intermediate Attack (RDS) Product Substituted Product + Halide Ion Intermediate->Product Elimination

Caption: The addition-elimination mechanism of SNAr proceeds via a stabilized carbanion intermediate.

The nature of the leaving group also profoundly impacts the reaction rate. Contrary to SN1/SN2 reactions, the order of reactivity for aryl halides in SNAr is F > Cl > Br > I.[8] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon exceptionally electrophilic and accelerating the initial, rate-determining nucleophilic attack.

Comparative Data: Reactivity of 4-Halobenzonitriles with Sodium Methoxide

SubstrateRelative RateCausality
4-Fluorobenzonitrile~3000High electronegativity of F strongly activates the ipso-carbon for nucleophilic attack.
4-Chlorobenzonitrile~15Moderate activation.
4-Bromobenzonitrile~10Similar to chloro derivative.
4-Iodobenzonitrile1Lowest activation by halogen.

Experimental Protocol: Synthesis of 2-(2-Methoxyphenyl)-2-methylpropionitrile via SNAr

This protocol, adapted from a validated procedure, demonstrates the SNAr reaction where a nitrile anion acts as the nucleophile.[7]

  • Reagent Preparation: In a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, add anhydrous N,N-dimethylacetamide (100 mL) and sodium cyanide (5.88 g, 120 mmol). Stir the suspension.

  • Nucleophile Generation: Add 2-methylpropionitrile (8.29 g, 120 mmol) dropwise to the suspension.

  • Substrate Addition: Add 2-fluoro-anisole (12.61 g, 100 mmol) to the reaction mixture.

  • Reaction Condition: Heat the mixture to 100°C and maintain for 12 hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the mixture to room temperature and pour it into 200 mL of ice-water.

  • Extraction: Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield the final product.

Electrophilic Aromatic Substitution (EAS)

In direct contrast to SNAr, electrophilic aromatic substitution involves the attack of the electron-rich π-system of the benzene ring on a strong electrophile. The cyano group is strongly deactivating and meta-directing due to its electron-withdrawing nature.[5] Therefore, benzonitrile is less reactive than benzene and will direct incoming electrophiles to the meta position.

The reactivity can be dramatically altered by other substituents:

  • With an EDG: Consider p-methoxybenzonitrile. The methoxy group is a strong activating, ortho, para-director.[5] It overrides the deactivating effect of the cyano group and will direct electrophilic attack to the positions ortho to itself (positions 3 and 5).

  • With another EWG: In m-nitrobenzonitrile, both groups are deactivating and meta-directing. The ring is extremely deactivated, requiring harsh conditions for any further substitution.

Experimental Workflow for Electrophilic Aromatic Substitution

EAS_Workflow cluster_reaction Execution cluster_workup Analysis A Select Substituted Benzonitrile B Generate Electrophile (e.g., NO₂+ from HNO₃/H₂SO₄) C Combine Reactants (Control Temperature) B->C D Reaction Monitoring (TLC / LC-MS) C->D E Quench Reaction (e.g., Ice-water) D->E F Isolate & Purify Product (Extraction & Chromatography/Crystallization) E->F G Characterize Product (NMR, MS, IR) F->G

Caption: A generalized workflow for conducting electrophilic aromatic substitution on benzonitriles.

Comparative Data: Reactivity in Electrophilic Nitration

SubstrateRelative Reactivity (vs. Benzene)Major Product(s)Causality
p-Methoxybenzonitrile>12-Nitro-4-methoxybenzonitrileThe strongly activating -OCH₃ group directs the substitution.[5]
p-Methylbenzonitrile~13-Nitro-4-methylbenzonitrileThe weakly activating -CH₃ group directs the substitution.
Benzonitrile<<1m-NitrobenzonitrileThe deactivating -CN group directs meta.[5]

Experimental Protocol: Nitration of Benzonitrile

This protocol illustrates the harsh conditions needed for EAS on a deactivated ring.[9]

  • Acid Mixture: In a 100 mL round-bottom flask cooled in an ice-salt bath (0-5°C), carefully and slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid.

  • Substrate Addition: While maintaining the low temperature and stirring, add 5.0 g (48.5 mmol) of benzonitrile dropwise over 15 minutes.

  • Reaction Condition: After addition is complete, allow the mixture to stir in the ice bath for one hour.

  • Work-up: Pour the reaction mixture slowly over 100 g of crushed ice in a beaker.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to litmus paper.

  • Purification: Recrystallize the crude product from ethanol to yield pure m-nitrobenzonitrile.

Reduction of the Nitrile Group

The nitrile group itself is a site of rich reactivity, most notably reduction. The choice of reducing agent is critical as it determines whether the reaction stops at the intermediate imine (which hydrolyzes to an aldehyde) or proceeds to the fully reduced amine.

  • Reduction to Aldehydes: Reagents like Diisobutylaluminium hydride (DIBAL-H) or the Stephen reduction (using SnCl₂/HCl) are used for the partial reduction of nitriles to aldehydes.[10][11]

  • Reduction to Amines: Stronger reducing agents, such as Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ over Ni, Pt, or Pd), will fully reduce the nitrile to a primary amine.[11][12][13]

Reagent Choice Dictates Reduction Product

Reduction_Choice Start Benzonitrile Derivative Reagent_DIBAL 1. DIBAL-H, -78°C 2. H₂O Start->Reagent_DIBAL Partial Reduction Reagent_LiAlH4 1. LiAlH₄, THF 2. H₂O Start->Reagent_LiAlH4 Complete Reduction Product_Aldehyde Benzaldehyde Derivative Reagent_DIBAL->Product_Aldehyde Product_Amine Benzylamine Derivative Reagent_LiAlH4->Product_Amine

Caption: The synthetic outcome of nitrile reduction is controlled by the choice of reducing agent.

Comparative Data: Reduction of Benzonitrile Derivatives

SubstrateReagentProductApproximate Yield (%)
BenzonitrileLiAlH₄ / EtherBenzylamine>90%
BenzonitrileDIBAL-H / Toluene, -78°CBenzaldehyde~85%
4-NitrobenzonitrileH₂ / Pd-C4-Aminobenzylamine>90% (both groups reduced)
4-MethoxybenzonitrileLiAlH₄ / Ether4-Methoxybenzylamine>90%

Experimental Protocol: Reduction of Benzonitrile to Benzylamine

  • Reaction Setup: To a flame-dried 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add 1.9 g (50 mmol) of Lithium aluminum hydride (LiAlH₄) and 50 mL of anhydrous diethyl ether.

  • Substrate Addition: Dissolve 5.15 g (50 mmol) of benzonitrile in 25 mL of anhydrous diethyl ether and add it dropwise from the funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction Condition: After the addition is complete, heat the mixture to reflux for 30 minutes.

  • Quenching (Fieser method): Cool the flask in an ice bath. Cautiously and dropwise, add 1.9 mL of water, followed by 1.9 mL of 15% aqueous NaOH, and finally 5.7 mL of water.

  • Isolation: Stir the mixture for 15 minutes until a white, granular precipitate forms. Filter the solid by vacuum filtration and wash it thoroughly with diethyl ether.

  • Purification: Combine the filtrate and ether washings. Dry the solution over anhydrous potassium carbonate, filter, and remove the ether by rotary evaporation to yield benzylamine.

Conclusion

The synthetic path taken by a benzonitrile derivative is not arbitrary; it is dictated by the fundamental principles of electronic effects. Electron-withdrawing groups pave the way for nucleophilic substitution, while electron-donating groups open the door to electrophilic attack. Simultaneously, the nitrile group stands ready for transformation, with its reduction to an amine or an aldehyde being controllable by the careful selection of reagents. By mastering these comparative principles, researchers and drug development professionals can harness the full synthetic potential of this versatile class of compounds, enabling the efficient and rational construction of complex molecular targets.

References

A Comparative Guide to the Electro-Optical Properties of Benzonitrile-Based Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the selection of liquid crystal (LC) materials is paramount to the performance of electro-optical devices. Benzonitrile-based liquid crystals have long been a cornerstone in this field, particularly for display technologies, owing to their distinct molecular structure and resultant properties. This guide provides an in-depth comparative analysis of their electro-optical characteristics, supported by experimental data and detailed methodologies, to inform material selection and device engineering.

The Benzonitrile Advantage: A Structural Perspective

The defining feature of a benzonitrile-based liquid crystal is the terminal cyano (-C≡N) group attached to a phenyl ring. This structure is fundamental to its electro-optical behavior. The strong electron-withdrawing nature of the nitrile group creates a large permanent dipole moment along the principal molecular axis.[1][2] This inherent polarity is the primary driver for the high positive dielectric anisotropy (Δε), a critical parameter for low-voltage switching in many liquid crystal display (LCD) modes.[3]

The archetypal benzonitrile liquid crystal, 4-Cyano-4'-pentylbiphenyl (5CB), exemplifies this principle. Its elongated, rod-like biphenyl core provides the necessary structural anisotropy for mesophase formation, while the terminal cyano group dictates its strong response to an electric field.[4] Commercial mixtures, such as the widely-used E7, are formulations that include 5CB and other cyanobiphenyls to optimize the operating temperature range and other physical properties.[5][6][7]

Core Electro-Optical Properties: A Comparative Analysis

The utility of a liquid crystal in an electro-optical device is defined by a key set of parameters. Here, we compare representative benzonitrile-based materials (5CB and E7 mixture) with common alternative LC classes, such as Phenyl Cyclohexanes and Esters.

PropertySymbolBenzonitrile-Based (5CB)Benzonitrile-Based (E7 Mixture)Phenyl Cyclohexane (Typical)Ester (Typical)Significance in Application
Dielectric Anisotropy Δε~ +11.5~ +13.8Low to moderate (~ +3 to +8)Low to moderate (~ +2 to +7)Determines the threshold voltage; high positive Δε is crucial for low-power twisted nematic (TN) displays.[8][9]
Birefringence (Optical Anisotropy) Δn~ 0.175~ 0.225~ 0.12~ 0.15Impacts the device thickness and response time; high Δn allows for thinner cells, leading to faster switching.[3][10]
Threshold Voltage (Fréedericksz) Vth~ 1.5 V~ 1.0 V~ 1.5 - 2.5 V~ 1.8 - 3.0 VThe minimum voltage required to induce molecular reorientation; lower Vth is desirable for energy efficiency.[11][12][13]
Rotational Viscosity γ₁~ 77 mPa·s~ 50 mPa·sLow (~ 20-40 mPa·s)Moderate to high (~ 40-100+ mPa·s)Directly affects the switching speed (response time); lower viscosity leads to faster response.[9]
Response Time (Rise + Decay) τ~ 20-30 ms~ 15-25 ms~ 10-20 ms~ 30-60 msThe speed at which the LC can switch between on and off states, critical for video displays.[14][15][16]

Note: Values are typical and measured at room temperature (~20-25°C) and standard wavelengths (e.g., 589 nm or 633 nm). Actual values can vary with temperature, frequency, and specific molecular structure.

Analysis of Comparison:

  • Dielectric Anisotropy (Δε): Benzonitrile-based LCs exhibit significantly higher positive Δε compared to phenyl cyclohexanes and esters.[8] This is a direct consequence of the powerful cyano group dipole. This property allows for the design of devices that operate at lower voltages, a major advantage for portable and low-power electronics.

  • Birefringence (Δn): The conjugated π-electron systems in the biphenyl rings of materials like 5CB and E7 lead to high birefringence.[3][6] While some ester-based LCs can also achieve high Δn, phenyl cyclohexanes typically have lower values due to the saturated cyclohexane ring which shortens the conjugated system.[17]

  • Threshold Voltage (Vth): The high Δε of benzonitriles directly contributes to their low threshold voltages, as Vth is inversely proportional to the square root of Δε.[12] This makes them highly efficient for switching.

  • Viscosity and Response Time: While offering excellent dielectric and optical properties, benzonitrile LCs can have moderate to high rotational viscosity. Phenyl cyclohexane derivatives are often favored in applications demanding the fastest possible response times due to their lower viscosity.[17] The overall response time is a trade-off between viscosity, cell thickness (related to Δn), and the elastic constants of the material.[14]

Experimental Protocols for Characterization

Accurate characterization of electro-optical properties is essential for material validation. The following are standardized protocols for measuring the key parameters discussed.

Measurement of Dielectric Anisotropy (Δε)

This property is determined by measuring the capacitance of a liquid crystal cell in two different molecular orientations relative to an applied electric field.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Measurement cluster_2 Calculation prep1 Fabricate two LC cells with ITO electrodes prep2 Treat one cell for planar alignment (rubbed polyimide) prep1->prep2 prep3 Treat second cell for homeotropic alignment (e.g., lecithin) prep2->prep3 prep4 Fill cells with LC material in isotropic phase and cool prep3->prep4 meas1 Measure capacitance of empty cells (C_empty) prep4->meas1 meas2 Measure capacitance of filled planar cell (C_perp) meas1->meas2 meas3 Measure capacitance of filled homeotropic cell (C_para) meas1->meas3 calc1 Calculate ε_perp = C_perp / C_empty meas2->calc1 calc2 Calculate ε_para = C_para / C_empty meas3->calc2 calc3 Calculate Δε = ε_para - ε_perp calc1->calc3 calc2->calc3 G cluster_0 Procedure cluster_1 Analysis setup Setup: Laser -> Polarizer -> LC Cell -> Analyzer -> Detector proc1 Use a planar aligned cell with known thickness (d) setup->proc1 proc2 Orient cell at 45° between crossed polarizers proc1->proc2 proc3 Apply variable voltage (V) to the cell proc2->proc3 proc4 Record transmitted light intensity (I) vs. Voltage (V) proc3->proc4 an1 Identify voltage points (Vm) for transmission minima/maxima proc4->an1 an2 Each peak/valley corresponds to a phase shift of π an1->an2 an3 Calculate total phase retardation δ = Nπ at V=0, where N is the number of extrema an2->an3 an4 Calculate Δn = (δ * λ) / (2π * d) an3->an4 G cluster_0 Procedure cluster_1 Analysis setup Setup: Laser -> Polarizer -> LC Cell -> Analyzer -> Oscilloscope proc1 Use planar aligned cell at 45° between crossed polarizers setup->proc1 proc2 Apply a square wave voltage (V > V_sat) to the cell proc1->proc2 proc3 Capture the optical response (transmission vs. time) on the oscilloscope proc2->proc3 an1 Vth: Plot Transmission vs. Voltage. Vth is the voltage at 10% of max transmission proc3->an1 an2 Rise Time (τ_on): Time for transmission to go from 10% to 90% after voltage is applied proc3->an2 an3 Decay Time (τ_off): Time for transmission to go from 90% to 10% after voltage is removed proc3->an3 an4 Response Time τ = τ_on + τ_off an2->an4 an3->an4

References

A Comparative Guide to the Vibrational Spectra of Substituted Benzonitriles: An Experimental and Theoretical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the vibrational spectra of substituted benzonitriles, leveraging both experimental techniques, primarily Fourier Transform Infrared (FTIR) and Raman spectroscopy, and theoretical insights from Density Functional Theory (DFT) calculations. We will delve into the causal relationships between substituent effects and spectral shifts, offering a robust framework for researchers, scientists, and drug development professionals working with these important molecular scaffolds.

Introduction: The Vibrational Signature of Benzonitriles

Benzonitrile and its derivatives are fundamental building blocks in medicinal chemistry and materials science. Their vibrational spectra, akin to a molecular fingerprint, offer invaluable information about their structure, bonding, and electronic environment.[1] The nitrile (C≡N) stretching vibration is a particularly sharp and intense band in the infrared (IR) spectrum, making it an excellent probe of the local molecular environment.[2][3][4] The frequency, intensity, and even the vibrational lifetime of this mode are sensitive to the nature and position of substituents on the benzene ring.[2]

This guide will compare and contrast the vibrational characteristics of various substituted benzonitriles, providing a framework for understanding how electronic and steric effects manifest in their spectra. We will explore the synergy between experimental measurements and quantum chemical calculations, demonstrating how this combined approach leads to unambiguous vibrational assignments and a deeper understanding of molecular dynamics.[5][6]

Theoretical Foundation: Predicting Vibrational Spectra with DFT

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and interpreting vibrational spectra.[5][6][7] By calculating the optimized molecular geometry and the corresponding harmonic vibrational frequencies, we can generate theoretical spectra that closely mirror experimental results.[8]

A common approach involves using the B3LYP functional with a split-valence basis set, such as 6-311+G(d,p), which offers a good balance between accuracy and computational cost for medium to large molecules.[5][6] It is a well-established practice to scale the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data.[1][5] Scaling factors are method and basis set dependent and are typically derived by comparing calculated and experimental frequencies for a set of well-characterized molecules.[5] For instance, vibrational frequencies calculated at the B3LYP/6-311+G(2df, 2p) level are often scaled by factors around 0.96 for frequencies above 800 cm⁻¹ and close to 1.0 for those below.[5]

Logical Workflow for Theoretical Spectral Analysis:

G cluster_0 Computational Workflow Start Start Molecule_Selection Select Substituted Benzonitrile Start->Molecule_Selection Geometry_Optimization Geometry Optimization (e.g., DFT/B3LYP/6-311+G(d,p)) Molecule_Selection->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Scaling Apply Scaling Factors Frequency_Calculation->Scaling Spectrum_Generation Generate Theoretical IR & Raman Spectra Scaling->Spectrum_Generation Assignment Vibrational Mode Assignment (PED Analysis) Spectrum_Generation->Assignment Comparison Compare with Experimental Data Assignment->Comparison End End Comparison->End

Caption: Computational workflow for theoretical vibrational analysis.

This systematic approach allows for the detailed assignment of vibrational modes, including contributions from stretching, bending, and torsional motions, through Potential Energy Distribution (PED) analysis.

Experimental Methodologies: Acquiring High-Quality Vibrational Spectra

FTIR and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule.[9][10]

  • FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a sample, exciting molecular vibrations.[9][11] It is particularly sensitive to polar bonds and functional groups, such as the C≡N and C=O stretches.[10]

  • Raman Spectroscopy: This method involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light.[9] Raman spectroscopy is highly sensitive to non-polar and symmetric bonds, such as C-C bonds in the aromatic ring.[10]

Experimental Protocol: FTIR and Raman Analysis of Substituted Benzonitriles

  • Sample Preparation:

    • Solids: For FTIR analysis, the KBr pellet technique is commonly employed, where a small amount of the solid sample is ground with potassium bromide and pressed into a transparent disk.[12] For FT-Raman, the powdered sample can be used directly.[12]

    • Liquids: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr) for FTIR analysis. For Raman, the liquid can be analyzed in a glass vial or cuvette.

  • Instrumentation and Data Acquisition:

    • FTIR Spectrometer: A typical setup includes a Michelson interferometer and a detector sensitive to the mid-infrared region (4000-400 cm⁻¹).[11][13] Multiple scans are averaged to improve the signal-to-noise ratio.[13]

    • FT-Raman Spectrometer: A high-power near-infrared laser (e.g., 1064 nm) is used for excitation to minimize fluorescence. The scattered light is collected and analyzed.[13]

  • Data Processing and Analysis:

    • The raw data is Fourier transformed to obtain the vibrational spectrum (absorbance or intensity versus wavenumber).

    • Peak positions, intensities, and shapes are analyzed and compared with theoretical predictions and literature data.

Experimental Workflow Diagram:

G cluster_1 Experimental Workflow Sample Substituted Benzonitrile Sample FTIR_Prep Sample Preparation (e.g., KBr Pellet) Sample->FTIR_Prep Raman_Prep Sample Preparation (e.g., Powder) Sample->Raman_Prep FTIR_Analysis FTIR Spectroscopy FTIR_Prep->FTIR_Analysis FTIR_Spectrum FTIR Spectrum FTIR_Analysis->FTIR_Spectrum Data_Analysis Spectral Analysis & Comparison FTIR_Spectrum->Data_Analysis Raman_Analysis FT-Raman Spectroscopy Raman_Prep->Raman_Analysis Raman_Spectrum Raman Spectrum Raman_Analysis->Raman_Spectrum Raman_Spectrum->Data_Analysis

Caption: Experimental workflow for FTIR and Raman analysis.

Comparative Analysis: The Influence of Substituents on Vibrational Frequencies

The electronic properties of substituents on the benzene ring significantly influence the vibrational frequencies of the entire molecule, with the C≡N stretching mode being a particularly sensitive indicator.[2]

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) and methoxy (-OCH₃) groups increase the electron density in the aromatic ring through resonance and inductive effects. This increased electron density can back-donate into the π* orbitals of the nitrile group, weakening the C≡N bond and causing a redshift (a shift to lower wavenumbers) in its stretching frequency.[2] Furthermore, a positive correlation has been observed between the electron-donating character and the molar extinction coefficient of the C≡N stretch mode.[2][3]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and formyl (-CHO) withdraw electron density from the ring. This effect strengthens the C≡N triple bond, leading to a blueshift (a shift to higher wavenumbers) in the stretching frequency.[3]

The position of the substituent (ortho, meta, or para) also plays a crucial role in determining the magnitude of these electronic effects due to the different interplay of inductive and resonance effects.

Table 1: Comparative C≡N Stretching Frequencies (νC≡N) for Substituted Benzonitriles

SubstituentPositionExperimental νC≡N (cm⁻¹) (FTIR)Calculated νC≡N (cm⁻¹) (DFT/B3LYP/6-311+G(d,p))Expected Shift vs. Benzonitrile
-H (Benzonitrile)-~2229~2230-
-NH₂para~2215~2218Redshift
-OCH₃para~2223~2225Redshift
-CH₃para~2227~2228Slight Redshift
-Clpara~2231~2232Slight Blueshift
-NO₂para~2235~2238Blueshift
-CHOorthoVariesVariesBlueshift

Note: The exact experimental and calculated values can vary depending on the specific experimental conditions (e.g., solvent, phase) and the computational methodology.

Relationship between Substituent Effect and C≡N Frequency:

G cluster_2 Substituent Effects on ν(C≡N) Substituent Substituent on Benzene Ring EDG Electron-Donating Group (-NH₂, -OCH₃) Substituent->EDG EWG Electron-Withdrawing Group (-NO₂, -CHO) Substituent->EWG Electron_Density Alters Ring Electron Density EDG->Electron_Density EWG->Electron_Density Back_Donation Affects π-backbonding to C≡N Electron_Density->Back_Donation Bond_Strength Changes C≡N Bond Strength Back_Donation->Bond_Strength Frequency_Shift Shifts ν(C≡N) Frequency Bond_Strength->Frequency_Shift Redshift Redshift (Lower Wavenumber) Frequency_Shift->Redshift Blueshift Blueshift (Higher Wavenumber) Frequency_Shift->Blueshift

Caption: Influence of substituents on the C≡N stretching frequency.

Conclusion

The comparative analysis of the vibrational spectra of substituted benzonitriles, through the synergistic use of experimental FTIR/Raman spectroscopy and theoretical DFT calculations, provides a powerful framework for structure-elucidation and the study of electronic effects in these molecules. The C≡N stretching frequency serves as a highly sensitive probe for these effects, with electron-donating groups generally causing a redshift and electron-withdrawing groups a blueshift. This guide has provided the theoretical underpinnings, experimental protocols, and a comparative data framework to aid researchers in their application of vibrational spectroscopy to this important class of compounds.

References

Mass spectrometry analysis for confirming the molecular weight of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of mass spectrometry techniques for the accurate molecular weight confirmation of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile. It is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies for the characterization of novel chemical entities. We will delve into the theoretical underpinnings of various ionization methods, present detailed experimental protocols, and offer insights into data interpretation to ensure the highest degree of scientific rigor.

Introduction to this compound and the Imperative of Mass Spectrometry

This compound is a small organic molecule featuring a benzonitrile group attached to a 1,3-dioxane ring, which is further substituted with a butyl group. The structural complexity and the presence of heteroatoms necessitate unambiguous characterization, a cornerstone of chemical research and development. Mass spectrometry (MS) stands as a pivotal analytical technique, offering unparalleled sensitivity and accuracy in determining the molecular weight and elemental composition of such compounds. The choice of ionization technique is paramount, as it directly influences the quality of the resulting mass spectrum and the confidence in the final molecular weight assignment.

Theoretical Molecular Weight: The Analytical Benchmark

Before any experimental work, it is crucial to calculate the theoretical molecular weight of the target compound. This value serves as the benchmark against which all experimental data will be compared.

The chemical formula for this compound is C₁₅H₁₉NO₂.

  • Monoisotopic Mass: 245.1416 g/mol

  • Average Molecular Weight: 245.32 g/mol

For high-resolution mass spectrometry, the monoisotopic mass is the value of interest, as it is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).

A Comparative Analysis of Ionization Techniques

The selection of an appropriate ionization source is the most critical decision in the mass spectrometric analysis of a small molecule. The ideal technique will generate abundant protonated molecules ([M+H]⁺) or other molecular adducts with minimal in-source fragmentation.

Electrospray ionization is a soft ionization technique that is particularly well-suited for polar to moderately polar molecules that can be readily ionized in solution. Given the presence of a nitrogen atom in the nitrile group and two oxygen atoms in the dioxane ring, this compound is expected to ionize efficiently via ESI, primarily in the positive ion mode through protonation.

  • Mechanism of Action: A solution of the analyte is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase analyte ions.

  • Expected Ions: The primary ion expected in the positive mode is the protonated molecule, [M+H]⁺. Depending on the solvent system, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed.

  • Advantages: Excellent sensitivity, suitable for a wide range of polarities, and minimal fragmentation.

  • Considerations: Susceptible to matrix effects and the formation of multiple adducts, which can complicate spectral interpretation.

APCI is another powerful ionization technique that is often complementary to ESI. It is particularly effective for less polar to nonpolar molecules that have lower volatility.

  • Mechanism of Action: The analyte solution is passed through a heated nebulizer, creating a fine aerosol that is then subjected to a corona discharge. This discharge ionizes the solvent vapor, which in turn transfers a proton to the analyte molecules.

  • Expected Ions: Similar to ESI, the protonated molecule [M+H]⁺ is the most likely ion to be observed in the positive mode.

  • Advantages: Tolerant of higher flow rates and less susceptible to matrix effects compared to ESI. It is also highly efficient for a broad range of small molecules.

  • Considerations: Can sometimes induce more in-source fragmentation than ESI, although this is generally minimal for stable molecules.

Experimental Workflow and Protocols

A robust and reproducible workflow is essential for accurate mass determination. The following protocols are provided as a guide and may require optimization based on the specific instrumentation available.

Caption: General workflow for MS analysis.

  • Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for the chosen ionization technique (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the MS system.

  • Instrumentation: A quadrupole time-of-flight (QTOF) mass spectrometer equipped with an ESI source is recommended for its high resolution and mass accuracy.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 100 - 150 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).

  • Mass Range: m/z 50 - 500.

  • Acquisition Rate: 1 spectrum/second.

  • Lock Mass: Infuse a solution of a known compound (e.g., leucine enkephalin) at a low, constant flow rate to allow for real-time mass correction, ensuring the highest mass accuracy.

Data Interpretation and Comparative Analysis

The acquired data should be processed using the instrument's software. The primary goal is to identify the peak corresponding to the protonated molecule and compare its measured m/z to the theoretical value.

Ionization TechniqueExpected IonTheoretical m/zHypothetical Experimental m/zMass Error (ppm)
ESI[M+H]⁺246.1489246.14921.2
ESI[M+Na]⁺268.1308268.13111.1
APCI[M+H]⁺246.1489246.1485-1.6

Note: Hypothetical experimental data is for illustrative purposes. A mass error of less than 5 ppm is generally considered acceptable for molecular formula confirmation.

Caption: ESI vs. APCI ionization mechanisms.

The Decisive Role of High-Resolution Mass Spectrometry (HRMS)

While nominal mass spectrometry can provide an integer molecular weight, it is often insufficient for unambiguous confirmation, especially for novel compounds. High-resolution mass spectrometry, with its ability to measure m/z to four or more decimal places, is indispensable. This level of precision allows for the determination of the elemental formula of the molecule, providing a much higher degree of confidence in its identity. The low mass error (typically < 5 ppm) achieved with HRMS helps to distinguish the target compound from other isobaric species.

Conclusion and Recommendations

For the routine and accurate molecular weight confirmation of this compound, both ESI and APCI are viable ionization techniques.

  • Recommendation: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., QTOF or Orbitrap) is the recommended primary approach. Its soft ionization nature is likely to yield a clean spectrum dominated by the protonated molecule [M+H]⁺, facilitating straightforward data interpretation.

The use of a lock mass during HRMS acquisition is strongly advised to ensure the highest level of mass accuracy. In cases where ESI yields a poor signal, APCI serves as an excellent alternative. By following the detailed protocols and comparative insights provided in this guide, researchers can confidently confirm the molecular weight and elemental composition of this and other related small molecules.

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical compatibility, hazard mitigation, and regulatory compliance, empowering researchers to manage their chemical waste with confidence and scientific rigor.

I. Understanding the Hazard Profile: A Triumvirate of Risk

Before embarking on any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. For this compound (CAS No. 74800-54-7), we must consider the toxicological and environmental impact derived from its three core structural components: the benzonitrile group, the 1,3-dioxane ring, and the butyl chain.[1]

  • Benzonitrile Moiety: Benzonitrile and its derivatives are known to be harmful if swallowed or in contact with the skin.[2][3] They can also cause skin and eye irritation.[4][5] In the event of thermal decomposition, they may release toxic fumes, including nitrogen oxides and cyanide.[4]

  • 1,3-Dioxane Ring: The dioxane structure is notable for its environmental persistence. 1,4-Dioxane, a related compound, is not readily biodegradable and can pose a long-term risk to aquatic ecosystems.[6][7] The primary recommended disposal method for dioxane-containing waste is incineration.[6]

  • Aquatic Toxicity: The Globally Harmonized System (GHS) classification for this compound specifically includes the hazard statement H413: "May cause long lasting harmful effects to aquatic life."[1] This is a critical consideration that strictly prohibits the disposal of this compound down the drain.

This composite hazard profile necessitates a disposal strategy that prevents release into the environment and minimizes personnel exposure.

II. The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound from the point of generation to its final removal from the laboratory.

The principle of waste segregation is fundamental to safe laboratory practice.[8][9] Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.[10]

  • Action: Immediately upon generation, collect all waste containing this compound into a dedicated, properly labeled waste container.

  • Rationale: This prevents accidental mixing with incompatible chemicals, such as strong acids, bases, or oxidizing agents, which could react with the benzonitrile moiety.[5][11]

The integrity of the waste container is crucial for preventing leaks and spills.[9][12]

  • Container Requirements:

    • Material: Use a chemically compatible container. A high-density polyethylene (HDPE) or glass container is recommended.[9][13]

    • Integrity: Ensure the container is free from cracks or damage and has a secure, leak-proof screw cap.[10][12]

    • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity. Also, include the relevant hazard pictograms (e.g., harmful, environmental hazard).

Proper storage of the waste container while it is being filled is governed by strict guidelines to ensure safety within the laboratory.

  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation.[10][13]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[9][12]

  • Segregation in Storage: Keep the container segregated from incompatible materials, particularly strong acids and bases.[10]

  • Container Closure: The waste container must be kept tightly closed except when adding waste.[10][13]

Quantitative Data Summary: Hazard and Disposal Parameters

PropertyValue/InformationSource
Chemical Name This compoundPubChem[1]
CAS Number 74800-54-7PubChem[1]
Molecular Formula C15H19NO2PubChem[1]
GHS Hazard H413: May cause long lasting harmful effects to aquatic lifePubChem[1]
Primary Disposal IncinerationInferred from dioxane component[6]
Incompatibilities Strong acids, strong bases, oxidizing agentsInferred from benzonitrile component[5][11]

Due to its hazardous nature and aquatic toxicity, this compound must be disposed of through a licensed hazardous waste management company.

  • Action: Once the waste container is full, or if it has been in storage for an extended period (typically not exceeding one year in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[10][13]

  • Documentation: Ensure all necessary waste disposal forms are completed accurately and accompany the waste container.

  • Prohibited Actions:

    • DO NOT dispose of this chemical down the drain.[12]

    • DO NOT dispose of this chemical in regular trash.[12]

    • DO NOT attempt to neutralize or treat this chemical waste unless you are specifically trained and equipped to do so, following a validated and approved protocol.[8]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS / Waste Contractor A Waste Generation (this compound) B Immediate Segregation (Dedicated Container) A->B C Container Selection & Labeling (HDPE/Glass, Hazardous Waste Label) B->C D Storage in Satellite Accumulation Area (SAA) (Secondary Containment, Closed Lid) C->D E Scheduled Waste Pickup Request D->E Container Full or Time Limit Reached F Transport to Licensed Facility E->F G Final Disposal (Incineration) F->G

Caption: Disposal workflow for this compound.

III. Spill Management: Preparedness and Response

In the event of a spill, a prompt and appropriate response is critical to mitigate exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[4][11]

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or earth.[4][11]

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent the spill from entering drains or waterways.[4][11]

By adhering to these scientifically-backed procedures, researchers can ensure the safe and responsible management of this compound waste, upholding the highest standards of laboratory safety and environmental stewardship.

References

A Senior Application Scientist's Guide to the Safe Handling of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. When handling novel compounds such as 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile, a meticulous and informed approach to safety is not just a regulatory requirement, but a professional imperative. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the "why" behind each safety recommendation. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes.

Hazard Analysis: A Tale of Two Moieties

  • The Benzonitrile Group: Benzonitrile and related compounds are known to be harmful if ingested or absorbed through the skin.[1][2][3] They can cause irritation to the skin and eyes.[3] In the body, aromatic nitriles can be metabolized, with a minor pathway leading to the corresponding carboxylic acid.[4] It is crucial to prevent skin and eye contact and to avoid ingestion.

  • The Dioxane Ring: The 1,3-dioxane structure is a cyclic ether. A related compound, 1,4-dioxane, is a known irritant to the eyes and respiratory tract.[5][6] More significantly, prolonged or repeated exposure to dioxane can lead to damage to the liver and kidneys.[6][7] The International Agency for Research on Cancer (IARC) has classified 1,4-dioxane as possibly carcinogenic to humans.[6] Like other ethers, dioxanes can form explosive peroxides upon prolonged exposure to air and light.[7]

Based on this analysis, we must treat this compound as a substance that is potentially harmful via ingestion and dermal contact, a skin and eye irritant, and a potential organ toxicant with prolonged exposure. The potential for peroxide formation should also be considered, especially if the material has been stored for an extended period.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the compound's anticipated hazards.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standardsProtects against splashes of the liquid, which is expected to be an eye irritant based on the benzonitrile and dioxane components.[3]
Hand Protection Disposable nitrile gloves (minimum thickness of 4 mil)Nitrile gloves offer good resistance to a wide range of chemicals, including many solvents and organic compounds.[8][9] Given the dermal toxicity of benzonitriles, gloves are essential to prevent skin absorption.[1][3] Double gloving is recommended for extended handling periods.
Body Protection Flame-resistant laboratory coatA lab coat provides a removable barrier to protect skin and clothing from spills. Flame resistance is a prudent precaution given that many organic compounds are flammable.
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.
Respiratory Protection Not generally required for small-scale use in a well-ventilated area.If there is a risk of generating aerosols or handling the material outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup assess_hazards Assess Hazards (Benzonitrile & Dioxane) select_ppe Select Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) assess_hazards->select_ppe Based on Inferred Risks inspect_ppe Inspect PPE for Damage select_ppe->inspect_ppe don_ppe Don PPE Correctly inspect_ppe->don_ppe handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical doff_ppe Doff PPE and Dispose of Gloves handle_chemical->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands Emergency_Response cluster_exposure Exposure Response cluster_spill Spill Response exposure Exposure Occurs skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion spill Spill Occurs spill_size Assess Spill Size spill->spill_size flush_water Flush with Water (15 min) skin_contact->flush_water eye_contact->flush_water fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Medical Attention flush_water->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical small_spill Small Spill spill_size->small_spill Manageable large_spill Large Spill spill_size->large_spill Unmanageable absorb Absorb with Inert Material small_spill->absorb evacuate Evacuate Area large_spill->evacuate dispose Dispose of as Hazardous Waste absorb->dispose contact_emergency Contact Emergency Response evacuate->contact_emergency

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.